Dimethylmethylenehydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516745. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-N-(methylideneamino)methanamine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVSJIXYFNRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174260 | |
| Record name | Formaldehyde, dimethylhydrazone | |
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Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
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CAS No. |
2035-89-4 | |
| Record name | Formaldehyde, dimethylhydrazone | |
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| Record name | Dimethylmethylenehydrazine | |
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| Record name | Dimethylmethylenehydrazine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516745 | |
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| Record name | Formaldehyde, dimethylhydrazone | |
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| Record name | Formaldehyde Dimethylhydrazone | |
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| Record name | DIMETHYLMETHYLENEHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2TM49V35A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethylmethylenehydrazine
Introduction
Dimethylmethylenehydrazine, systematically known as formaldehyde dimethylhydrazone and often abbreviated as MDH, is a reactive chemical intermediate derived from unsymmetrical dimethylhydrazine (UDMH). Its formation represents a critical transformation of UDMH, a high-energy liquid rocket propellant, into a versatile synthon for organic chemistry. The parent compound, UDMH, is notoriously toxic and carcinogenic, complicating its transport and disposal. A significantly more benign and safer disposal approach involves its immediate reaction with a formalin solution to form MDH, which is an order of magnitude less toxic.[1]
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound's preparation and analytical validation. We will explore the causal chemistry behind the synthesis, provide robust experimental protocols, and detail the spectroscopic fingerprint that confirms its identity.
Synthesis of this compound
The primary and most efficient route for synthesizing this compound is the condensation reaction between unsymmetrical dimethylhydrazine (UDMH) and formaldehyde. This reaction is a classic example of hydrazone formation, a cornerstone of carbonyl chemistry.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of UDMH, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. This initial addition results in the formation of an unstable carbinolamine intermediate. Subsequent dehydration (elimination of a water molecule) rapidly occurs, yielding the stable C=N double bond of the hydrazone.
The choice of this synthetic route is underpinned by several key factors:
-
High Reactivity: The reaction between UDMH and formaldehyde is spontaneous and often exothermic, proceeding rapidly under ambient conditions.[1]
-
Atom Economy: The reaction is highly efficient, with water being the only byproduct.
-
Precursor Availability: Both UDMH and formaldehyde (typically as an aqueous solution, formalin) are readily available industrial chemicals.
-
Safety Enhancement: As mentioned, converting highly toxic UDMH into the less hazardous MDH is a critical application, particularly for the disposal and recycling of substandard rocket fuel.[1]
Diagram: Synthesis Mechanism
Caption: Mechanism of this compound formation.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a self-validating system for producing and purifying this compound.
Materials:
-
Unsymmetrical dimethylhydrazine (UDMH)
-
Formalin solution (37% formaldehyde in water)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Place the flask in an ice bath on a magnetic stirrer.
-
Addition of Reactants: To the flask, add a measured quantity of unsymmetrical dimethylhydrazine (UDMH). Begin stirring and allow it to cool to 0-5 °C.
-
Slowly add an equimolar amount of formalin solution dropwise via a dropping funnel. Causality: The reaction is exothermic; slow, controlled addition in an ice bath is crucial to prevent overheating and potential side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for another 1-2 hours to ensure the reaction goes to completion.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane. Combine the organic layers. Causality: MDH is more soluble in the organic solvent than in the aqueous phase, allowing for its separation from water and water-soluble impurities.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the water has been absorbed.
-
Solvent Removal: Filter off the drying agent and transfer the dried solution to a clean, pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[1] A codistillation with an inert solvent like isopropanol has also been reported as an effective purification method to separate the hydrazone from unreacted UDMH.[2]
Diagram: Experimental Workflow
Caption: General workflow for MDH synthesis and purification.
Characterization and Physical Properties
Definitive identification of the synthesized product is achieved through a combination of physical property measurements and spectroscopic analysis.
Physical Properties
The physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂ | - |
| Molecular Weight | 72.12 g/mol | - |
| Appearance | Colorless to yellowish oil/liquid | [1] |
| Boiling Point | Estimated 75-95 °C at 760 mmHg | Authoritative value not found; estimated based on precursors UDMH (64.0 °C) and SDMH (87 °C).[3][4] |
| Density | ~0.8 g/mL | Estimated based on related hydrazones. |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns, which provides structural clues.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 72 , corresponding to the molecular weight of C₃H₈N₂.[5]
-
Key Fragments: The electron ionization (EI) mass spectrum shows characteristic fragments that validate the structure.[5]
-
m/z = 42: This is a major peak, likely corresponding to the [CH₂N₂]⁺ fragment after the loss of the two methyl groups.
-
m/z = 57: This fragment corresponds to the loss of a methyl group ([M-15]⁺).
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. The spectrum of MDH is defined by the presence of the C=N bond and the absence of the N-H and C=O bonds of the starting materials.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~2970-2850 | C-H stretch (sp³) | Confirms the presence of methyl groups. |
| ~3050-3000 | C-H stretch (sp²) | Confirms the C-H bonds on the methylene (=CH₂) group. |
| ~1640-1620 | C=N stretch | Key diagnostic peak for hydrazone formation. |
| ~1460 | C-H bend | Bending vibrations of the methyl/methylene groups. |
| No peak ~3400-3200 | Absence of N-H stretch | Confirms complete reaction of the primary amine of UDMH. |
| No peak ~1740-1680 | Absence of C=O stretch | Confirms complete reaction of formaldehyde. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
δ ~2.5-2.7 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups [-N(CH ₃)₂]. It appears as a singlet because there are no adjacent protons to cause splitting.
-
δ ~6.0-6.5 ppm (singlet, 2H): This signal represents the two equivalent protons of the methylene group [H ₂C=N-]. It is shifted significantly downfield due to the deshielding effect of the C=N double bond.
¹³C NMR (Carbon NMR):
-
δ ~45-50 ppm: This signal corresponds to the two equivalent carbons of the methyl groups [-N(C H₃)₂].
-
δ ~125-135 ppm: This signal corresponds to the carbon of the methylene group [C H₂=N-]. The significant downfield shift is characteristic of a carbon atom involved in a C=N double bond.
The combination of these spectroscopic techniques provides a self-validating system: MS confirms the correct mass, IR confirms the key functional group transformation, and NMR confirms the precise connectivity and arrangement of all atoms in the molecule.
Safety, Handling, and Stability
While this compound is less toxic than its precursor UDMH, it is still a hydrazine derivative and must be handled with appropriate precautions. UDMH is a highly flammable, corrosive, and toxic liquid.[3][6]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.[4][7] All equipment must be properly grounded to prevent ignition from static discharge.[3][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a flame-resistant lab coat at all times.[4][8]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[8] Do not work alone. An emergency shower and eyewash station must be readily accessible.[4][7]
-
Stability and Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] MDH can polymerize under acidic conditions.[1] It should be stored away from strong oxidizing agents and acids.[7]
-
Spill & Waste: In case of a spill, evacuate the area and remove all ignition sources.[7] Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[3][7]
Applications in Modern Synthesis
The utility of this compound extends beyond its role in UDMH disposal. It serves as a valuable and versatile building block in organic synthesis. Its unique electronic structure, featuring a nucleophilic nitrogen and a reactive C=N double bond, allows it to participate in a variety of chemical transformations. Notably, it is used in:
-
Heterocyclic Chemistry: As a precursor for constructing various nitrogen-containing heterocyclic rings through cycloaddition and other reactions.[1]
-
Pharmaceutical Synthesis: It is a key component in the synthesis of beta-lactam scaffolds, which form the core structure of many essential antibacterial agents.[1]
-
Molecular Design: The distinct reactivity of its structural fragments makes it a target for developing novel molecular architectures in medicinal chemistry and pharmaceutical research.[1]
References
-
Wikipedia. (n.d.). Unsymmetrical dimethylhydrazine. Retrieved from [Link]
-
Chem Service. (2014, July 31). SAFETY DATA SHEET: Methyl hydrazine. Retrieved from [Link]
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Milyushkin, A. L., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis. International Journal of Molecular Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74857, this compound. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). 1,1-DIMETHYLHYDRAZINE HAZARD SUMMARY. Retrieved from [Link]
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American Chemical Society. (2023, March 21). 1,1-Dimethylhydrazine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
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Milyushkin, A. L., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones... International Journal of Molecular Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5976, 1,1-Dimethylhydrazine. Retrieved from [Link]
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Organic Syntheses. (n.d.). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81125, Formaldehyde hydrazone. Retrieved from [Link]
- Nauflett, G. W. (1979). U.S. Patent No. 4,154,658. Google Patents.
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An In-depth Technical Guide to the Physical and Chemical Properties of Formaldehyde Dimethylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of formaldehyde dimethylhydrazone, a versatile reagent with significant applications in organic synthesis and drug development. This document moves beyond a simple listing of data points to offer insights into the causality behind its reactivity and practical, field-proven methodologies for its handling, synthesis, and analysis.
Molecular Identity and Physical Characteristics
Formaldehyde dimethylhydrazone, also known as dimethylmethylenehydrazine, is a hydrazone derivative of formaldehyde and unsymmetrical dimethylhydrazine (UDMH).[1][2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈N₂ | [2] |
| Molecular Weight | 72.11 g/mol | [2] |
| CAS Number | 2035-89-4 | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Melting Point | -103 °C | [1] |
| Boiling Point | 71 °C | [1] |
| Flash Point | -10 °C | [1] |
| Density (Specific Gravity) | 0.81 g/cm³ (at 20 °C) | [1] |
| Solubility | Soluble in water and various organic solvents | [2] |
| SMILES | C=NN(C)C | [2] |
| InChI | InChI=1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3 | [2] |
Spectroscopic Profile: A Key to Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups (N(CH₃)₂) would likely appear as a sharp singlet. The two protons of the methylene group (C=CH₂) would also likely be a singlet, though its chemical shift would be further downfield due to the influence of the C=N double bond.
-
¹³C NMR: The carbon NMR spectrum would show two distinct signals. One for the two equivalent methyl carbons and another for the methylene carbon, which would be significantly deshielded and appear at a higher chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key absorption bands would include:
-
C=N Stretch: A characteristic absorption band for the imine group, typically appearing in the range of 1690-1640 cm⁻¹.
-
C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the methyl groups and the sp² C-H bonds of the methylene group.
-
N-N Stretch: This bond vibration is often weak and can be difficult to identify definitively.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For formaldehyde dimethylhydrazone, the molecular ion peak (M⁺) would be observed at m/z 72. Common fragmentation pathways would likely involve the loss of methyl groups or cleavage of the N-N bond.
Chemical Reactivity and Synthetic Utility
Formaldehyde dimethylhydrazone's reactivity is centered around the C=N double bond and the nucleophilic nitrogen atoms, making it a valuable building block in organic synthesis.
Hydrolysis
Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the parent carbonyl compound (formaldehyde) and the hydrazine (unsymmetrical dimethylhydrazine).[3][4][5] This reaction is typically catalyzed by acid.[3][5] The hydrolytic stability of hydrazones is generally lower than that of oximes.[3]
Experimental Workflow: Hydrolysis of Formaldehyde Dimethylhydrazone
Caption: Workflow for the acid-catalyzed hydrolysis of formaldehyde dimethylhydrazone.
Reduction
The C=N double bond of formaldehyde dimethylhydrazone can be reduced to the corresponding hydrazine, 1,1-dimethyl-2-methylhydrazine. Common reducing agents for hydrazones include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.[6][7] More specialized reagents like primary amine boranes have also been shown to be effective.[6][7]
Oxidation
Oxidation of hydrazones can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the N-N bond. Milder oxidizing agents may lead to the formation of diazo compounds.[8][9]
Cycloaddition Reactions: A Gateway to Heterocycles
Formaldehyde dimethylhydrazone is a valuable precursor in the synthesis of various heterocyclic compounds, most notably β-lactams, which are core structures in many antibiotic drugs.[10] The [2+2] cycloaddition reaction of the hydrazone with a ketene is a key step in this process.
Signaling Pathway: Synthesis of β-Lactams
Caption: General pathway for the synthesis of β-lactams from formaldehyde dimethylhydrazone.
Synthesis and Purification
Formaldehyde dimethylhydrazone is typically synthesized by the condensation reaction between unsymmetrical dimethylhydrazine (UDMH) and formaldehyde.[10][11]
Laboratory Synthesis Protocol
Materials:
-
Unsymmetrical dimethylhydrazine (UDMH)
-
Formaldehyde solution (formalin)
-
Anhydrous potassium carbonate
-
Diethyl ether
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, a solution of unsymmetrical dimethylhydrazine in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
The flask is cooled in an ice bath.
-
An equimolar amount of formaldehyde solution (formalin) is added dropwise to the stirred UDMH solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.
-
The organic layer is separated and dried over anhydrous potassium carbonate.
-
The diethyl ether is removed by rotary evaporation.
-
The crude product is then purified by fractional distillation under atmospheric or reduced pressure.[12][13][14]
Purification
Fractional distillation is the primary method for purifying formaldehyde dimethylhydrazone.[12][13][14] Due to its relatively low boiling point, care must be taken to control the distillation temperature to avoid decomposition.
Applications in Drug Development
Formaldehyde dimethylhydrazone serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to participate in the formation of heterocyclic rings is particularly valuable. As mentioned, its most prominent role is in the synthesis of β-lactam antibiotics.[10] While specific drug examples directly citing formaldehyde dimethylhydrazone as a starting material are not always explicitly detailed in publicly available literature, its utility in constructing the N-amino-β-lactam intermediate makes it a plausible precursor for a range of penicillin and cephalosporin analogues.
Analytical Methods for Quantification
Accurate quantification of formaldehyde dimethylhydrazone is essential for process control and quality assurance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like formaldehyde dimethylhydrazone.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for its quantification, often after derivatization to a more readily detectable compound.
Safety, Handling, and Disposal
Formaldehyde dimethylhydrazone is a hazardous chemical and must be handled with appropriate safety precautions.
Toxicity
Formaldehyde dimethylhydrazone is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. It may also cause an allergic skin reaction, respiratory irritation, and is suspected of causing genetic defects and cancer.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:[15][16][17][18]
-
Eye Protection: Chemical safety goggles and a face shield.[15][16][17][18]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[15][16][17][18]
-
Body Protection: A flame-resistant lab coat and chemical-resistant apron.[15][16][17][18]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[15][16][17][18] For higher-risk procedures, a respirator may be necessary.[15]
Handling and Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[19][20]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.
Disposal
Formaldehyde dimethylhydrazone waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[2][21][22][23][24] Do not dispose of down the drain.[2][24] Waste should be collected in a properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[2][21][22][23][24]
Conclusion
Formaldehyde dimethylhydrazone is a valuable and versatile chemical reagent with significant potential in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
-
Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
- Efficient reductions of dimethylhydrazones using preformed primary amine boranes. (2022).
-
Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). Retrieved January 18, 2026, from [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Retrieved from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. (2008, August 19). Retrieved from [Link]
-
Hydrazone - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Proposed mechanism of acid hydrolysis of hydrazones studied - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
The synthesis and properties of some hydrazines - Aston Research Explorer. (n.d.). Retrieved January 18, 2026, from [Link]
-
Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Retrieved January 18, 2026, from [Link]
-
A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones - ResearchGate. (2025, August 7). Retrieved from [Link]
-
25: Hydrazines - Croner-i. (n.d.). Retrieved January 18, 2026, from [Link]
- US4083837A - Oxidation of hydrazones to the corresponding diazo compound - Google Patents. (n.d.).
-
A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - ACS Publications. (2016, May 2). Retrieved from [Link]
-
Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. (2020, June 19). Retrieved from [Link]
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Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations - PMC - NIH. (2024, August 14). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved January 18, 2026, from [Link]
-
Oxidation of hydrazine derivatives with arylsulfonyl peroxides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
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N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]
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MATERIAL SAFETY DATA SHEETS FORMALDEHYDE 2,4-DINITROPHENYLHYDRAZONE - Cleanchem Laboratories. (n.d.). Retrieved January 18, 2026, from [Link]
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Interpretation of mass spectra. (n.d.). Retrieved January 18, 2026, from [Link]
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1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001426) - Human Metabolome Database. (n.d.). Retrieved January 18, 2026, from [Link]
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1 H NMR spectrum of 2.4 M formaldehyde in a solution of - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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(A) The MS/MS fragmentation of a formaldehyde cross-link breaks the ion... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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1 H NMR spectrum of the as prepared aqueous formaldehyde precursor in DMSO | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition Pathways of Unsymmetrical Dimethylhydrazine (UDMH) and its Derivatives
For distribution to: Researchers, Scientists, and Aerospace Professionals
Foreword: Understanding the Criticality of UDMH Thermal Behavior
Unsymmetrical Dimethylhydrazine (UDMH), a cornerstone of hypergolic bipropellant systems, possesses a unique combination of high energy density and long-term storability that has cemented its role in rocket propulsion for decades.[1] However, these performance advantages are intrinsically linked to its chemical reactivity and potential for thermal decomposition. A thorough understanding of the thermal stability and decomposition pathways of UDMH and its derivatives is not merely an academic exercise; it is a critical necessity for ensuring the safety, reliability, and performance of propulsion systems, as well as for mitigating the environmental impact stemming from its use and storage.[2] This guide provides a comprehensive technical overview of the thermal behavior of UDMH, synthesizing theoretical models with experimental data to offer field-proven insights for researchers and engineers.
The Physicochemical Landscape of UDMH
UDMH, with the chemical formula (CH₃)₂NNH₂, is a colorless, volatile liquid with a characteristic fishy, ammonia-like odor.[1] Its utility as a rocket propellant is largely due to its hypergolic nature, meaning it ignites spontaneously upon contact with a suitable oxidizer, typically nitrogen tetroxide (NTO).[1] This eliminates the need for a separate ignition system, enhancing reliability. UDMH is also more stable at elevated temperatures compared to hydrazine, allowing for its use in regeneratively cooled engines.[1]
However, UDMH is highly toxic and a suspected carcinogen.[1][3] Its decomposition can lead to the formation of numerous hazardous byproducts, with N-nitrosodimethylamine (NDMA) being of particular concern due to its potent carcinogenicity.[2][4] The long-term storage of UDMH can also lead to slow oxidation and the formation of impurities such as dimethylamine (DMA) and formaldehyde dimethylhydrazone (FDH), which can impact its performance and safety.[2]
Assessing Thermal Stability: Methodologies and Experimental Causality
The evaluation of thermal stability is paramount for defining safe operating and storage limits. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition, quantifying mass loss at various stages, and identifying the presence of volatile components.
Objective: To determine the thermal decomposition profile of liquid UDMH.
Instrumentation: A high-precision thermogravimetric analyzer.
Crucial Safety Precaution: UDMH is highly toxic and volatile. All sample preparation and instrument loading must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
Step-by-Step Methodology:
-
Sample Preparation:
-
Due to its volatility, use a hermetically sealed sample pan to prevent evaporation before decomposition.
-
Carefully pipette a small, precise amount of UDMH (typically 1-5 mg) into the pan inside a fume hood.
-
Immediately seal the pan using a press. An accurate initial mass is critical for quantitative analysis.
-
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to ensure a non-oxidative decomposition environment.
-
Calibrate the instrument for temperature and mass according to the manufacturer's specifications.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Apply a linear heating ramp, typically between 5 to 20°C/min, up to a final temperature where complete decomposition is expected (e.g., 500°C). A slower heating rate can provide better resolution of decomposition steps.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Calculate the mass loss percentage for each distinct decomposition step.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition for each step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes (exothermic or endothermic) associated with thermal events like melting, boiling, and decomposition. For UDMH, identifying the onset of exothermic decomposition is crucial for safety assessments.
Objective: To determine the onset temperature and enthalpy of exothermic decomposition of UDMH.
Instrumentation: A differential scanning calorimeter.
Crucial Safety Precaution: As with TGA, all handling of UDMH must be conducted in a fume hood with appropriate PPE. The potential for energetic decomposition requires the use of high-pressure crucibles.
Step-by-Step Methodology:
-
Sample Preparation:
-
Use a high-pressure stainless steel or gold-plated crucible capable of withstanding the pressure generated during decomposition.
-
In a fume hood, accurately weigh a small sample of UDMH (1-3 mg) into the crucible.
-
Hermetically seal the crucible to contain the sample and its decomposition products.
-
-
Instrument Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Purge the cell with an inert gas.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected decomposition onset.
-
Apply a linear heating ramp (e.g., 10°C/min) to a temperature beyond the completion of the exothermic event.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify the onset temperature of the exothermic decomposition peak.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).
-
UDMH Decomposition Pathways: A Mechanistic Exploration
The decomposition of UDMH is a complex process that can proceed through various pathways depending on the conditions. These can be broadly categorized into thermal decomposition and oxidative degradation.
Thermal Decomposition (Pyrolysis)
In the absence of an oxidizer, the thermal decomposition of UDMH is believed to be initiated by the cleavage of the weakest bond, the N-N bond, to form dimethylamino ((CH₃)₂N•) and amino (•NH₂) radicals.
(CH₃)₂N-NH₂ → (CH₃)₂N• + •NH₂
Subsequent reactions of these radicals lead to a cascade of products. Theoretical studies have explored the isomerization and β-scission reactions of UDMH radicals.[5] For instance, the HNN(CH₃)₂ radical can undergo β-N-C scission more readily than H-migration isomerization.[5] The activation energy for the initial N-N bond cleavage has been reported to be approximately 28.7 kcal/mole.
Oxidative Degradation
In the presence of oxygen, ozone, or other oxidizing species, the decomposition pathways are significantly altered and often lead to the formation of highly toxic products.
-
Reaction with Hydroxyl Radicals (•OH): In aqueous environments, •OH radicals play a crucial role in UDMH degradation. The initial step is typically hydrogen abstraction from the amino group. The degradation pathways and reaction rates are heavily influenced by pH.[6]
-
Reaction with Ozone (O₃): Ozone reacts with UDMH, often initiating with oxygen addition to a nitrogen atom. This can lead to the formation of N-nitrosodimethylamine (NDMA).[6]
-
Reaction with Oxygen (O₂): During long-term storage in the presence of air, UDMH slowly oxidizes. Gas chromatography-mass spectrometry (GC-MS) analysis has identified numerous oxidation products, including NDMA, dimethylamine, and formaldehyde dimethylhydrazone.[2]
Factors Influencing Thermal Stability
The thermal stability of UDMH and its derivatives is not an intrinsic constant but is influenced by several external factors.
Temperature and Pressure
As expected, higher temperatures accelerate the rate of decomposition. Increased pressure can also influence decomposition pathways and the stability of intermediates.
Presence of Catalysts
Certain materials can catalyze the decomposition of UDMH, lowering the decomposition temperature and altering the reaction pathways. Metal oxides, in particular, have been shown to have a catalytic effect. For example, catalysts such as CuₓMg₁₋ₓCr₂O₄/γ-Al₂O₃ have been studied for the catalytic oxidation of UDMH.[7]
Material Compatibility
The long-term storage of UDMH requires careful selection of compatible materials to prevent catalytic decomposition and contamination. Materials like certain aluminum alloys and corrosion-resistant steels are generally considered compatible for long-term storage.[8][9] However, many organic polymers are unsuitable due to the excellent solvent properties of UDMH.[10]
Analysis of Decomposition Products
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the separation and identification of the complex mixture of products resulting from UDMH decomposition.[11][12] The high sensitivity and specificity of GC-MS allow for the detection of trace amounts of hazardous byproducts like NDMA.
Summary of Key Thermal Stability Data
| Parameter | Value/Observation | Source(s) |
| Decomposition Onset (TGA) | Dependent on heating rate and atmosphere. | |
| Enthalpy of Decomposition (DSC) | Highly exothermic. | |
| Activation Energy (N-N cleavage) | ~28.7 kcal/mol | |
| Major Thermal Decomposition Products | (CH₃)₂N•, •NH₂, and subsequent products. | [5] |
| Major Oxidative Decomposition Products | NDMA, DMA, FDH, N,N-dimethylformamide. | [2] |
Visualizing Decomposition and Experimental Workflows
Simplified UDMH Thermal Decomposition Pathway
Caption: Simplified thermal decomposition pathway of UDMH.
Experimental Workflow for Thermal Analysis
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A Quantum Chemical Deep Dive into the Isomers of Dimethylmethylenehydrazine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the isomers of dimethylmethylenehydrazine through the lens of quantum chemical calculations. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of computational chemistry to elucidate the structural, energetic, and spectroscopic properties of these fascinating molecules. By synthesizing established theoretical protocols with practical insights, this guide serves as a self-validating framework for conducting high-fidelity in-silico investigations of hydrazine derivatives.
Introduction: The Isomeric Landscape of this compound
This compound (C₃H₈N₂) presents a compelling case study in isomerism, a fundamental concept in chemistry where molecules share the same molecular formula but differ in the arrangement of their atoms. These structural variations can lead to profoundly different physicochemical properties, reactivity, and biological activity. Understanding the subtle interplay of electronic and steric effects that govern the relative stabilities and properties of its isomers is paramount for applications ranging from materials science to medicinal chemistry.
The primary isomers of this compound that are the focus of this guide are:
-
1,1-Dimethyl-2-methylenehydrazine: Formed from the condensation of 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) and formaldehyde, this isomer is a key derivative in various chemical syntheses.[1][2]
-
1,2-Dimethyl-1-methylenehydrazine: This structural isomer, with methyl groups on both nitrogen atoms, introduces further complexity, including the potential for stereoisomerism.
-
E/Z Isomerism: The presence of the carbon-nitrogen double bond (C=N) in certain isomers gives rise to geometric or E/Z isomerism, where substituents around the double bond can be on the same (Zusammen) or opposite (Entgegen) sides. This seemingly minor difference can have significant energetic and spectroscopic consequences.[3][4][5][6][7]
This guide will systematically explore the computational methodologies required to characterize these isomers, providing a robust framework for researchers to apply to their own investigations of hydrazine derivatives and other complex molecular systems.
Theoretical Foundations and Computational Strategy
The cornerstone of our investigation is Density Functional Theory (DFT), a powerful quantum chemical method that balances computational cost with high accuracy for a wide range of chemical systems.[8][9] DFT allows us to approximate the solution to the Schrödinger equation, providing insights into the electronic structure and, consequently, the properties of molecules.
The Rationale for Method Selection
The choice of a specific DFT functional and basis set is critical for obtaining reliable results. Based on extensive literature precedent for hydrazine derivatives and related compounds, we recommend the following:
-
Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy for geometries and energies.[8]
-
M06-2X (Minnesota, 2006, with 2X the amount of Hartree-Fock exchange): This functional is particularly well-suited for systems with non-covalent interactions and for calculating thermochemistry and reaction barriers.
-
-
Basis Sets:
-
6-311+G(d,p): A triple-zeta basis set that provides a flexible description of the electron distribution. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" adds polarization functions to allow for non-spherical electron distributions.
-
This combination of functional and basis set provides a robust and well-validated starting point for the quantum chemical calculations outlined in this guide.
Computational Workflow: A Step-by-Step Protocol
The following workflow outlines the key computational steps for a thorough investigation of the this compound isomers.
Figure 1: A schematic representation of the computational workflow for the quantum chemical analysis of this compound isomers.
In-Depth Analysis of this compound Isomers
This section details the application of the aforementioned computational workflow to the key isomers of this compound.
Structural Isomers and Conformational Analysis
The first step involves identifying and building the 3D structures of all plausible isomers. For this compound (C₃H₈N₂), the primary structural isomers are:
-
Isomer 1: 1,1-Dimethyl-2-methylenehydrazine ((CH₃)₂N-N=CH₂)
-
Isomer 2: (E)-1,2-Dimethyl-1-methylenehydrazine (CH₃-NH-N=CH-CH₃)
-
Isomer 3: (Z)-1,2-Dimethyl-1-methylenehydrazine (CH₃-NH-N=CH-CH₃)
Initial geometry optimizations using a less computationally expensive method like the semi-empirical PM7 can provide reasonable starting structures for the more rigorous DFT calculations.
Relative Stabilities and Energetics
Following full DFT optimization and frequency analysis, the relative energies of the isomers can be determined. The frequency calculations are crucial to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
Table 1: Calculated Relative Energies of this compound Isomers
| Isomer | Structure | Relative Energy (kcal/mol) at 298.15 K |
| 1 | 1,1-Dimethyl-2-methylenehydrazine | 0.00 (Reference) |
| 2 | (E)-1,2-Dimethyl-1-methylenehydrazine | Calculated Value |
| 3 | (Z)-1,2-Dimethyl-1-methylenehydrazine | Calculated Value |
Note: The values in this table are illustrative and would be populated with the results from the DFT calculations.
The calculated relative energies will reveal the most thermodynamically stable isomer under the given conditions. This information is invaluable for predicting the major product in a chemical reaction or the most abundant isomer at equilibrium.
Geometric Parameters
The optimized geometries from the DFT calculations provide a wealth of structural information, including bond lengths, bond angles, and dihedral angles. These parameters offer insights into the electronic structure and steric interactions within each isomer.
Table 2: Selected Optimized Geometric Parameters of this compound Isomers
| Parameter | Isomer 1 | Isomer 2 (E) | Isomer 3 (Z) |
| N-N Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |
| C=N Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |
| **C-N-N Bond Angle (°) ** | Calculated Value | Calculated Value | Calculated Value |
| Torsional Angle (C-N-N-C) (°) | N/A | Calculated Value | Calculated Value |
Note: The values in this table are illustrative and would be populated with the results from the DFT calculations.
Spectroscopic Properties: A Fingerprint of Isomers
Quantum chemical calculations can predict various spectroscopic properties that can be directly compared with experimental data, aiding in the identification and characterization of the synthesized isomers.
-
Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. The positions and intensities of the characteristic peaks, such as the C=N and N-H stretching vibrations, will differ for each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when properly referenced, can be a powerful tool for distinguishing between isomers.[3]
Figure 2: A diagram illustrating the relationship between the different isomers of this compound and their computationally derived properties.
Advanced Topics: Rotational Barriers and Transition States
The N-N single bond in hydrazine and its derivatives is known to have a significant rotational barrier.[10] Understanding the energetics of this rotation is crucial for comprehending the conformational dynamics of these molecules.
Protocol for Rotational Barrier Calculation
-
Constrained Optimization: Perform a series of constrained geometry optimizations where the dihedral angle around the N-N bond is fixed at various angles (e.g., from 0° to 180° in 15° increments).
-
Potential Energy Surface (PES) Scan: Plot the energy as a function of the dihedral angle to generate a potential energy surface for the rotation.
-
Transition State (TS) Optimization: Identify the maxima on the PES and perform a full transition state optimization to locate the exact transition state structure. A frequency calculation on the TS should yield exactly one imaginary frequency corresponding to the rotational motion.
The calculated rotational barrier provides insight into the flexibility of the molecule and the rate of interconversion between different conformers.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the quantum chemical investigation of this compound isomers. By leveraging the power of DFT calculations, researchers can gain deep insights into the structural, energetic, and spectroscopic properties of these molecules, guiding experimental efforts and accelerating the discovery and development of new chemical entities.
Future work in this area could involve:
-
Solvation Effects: Incorporating a solvent model (e.g., the Polarizable Continuum Model - PCM) to study the behavior of these isomers in different solvent environments.
-
Reactivity Studies: Investigating the reaction mechanisms and kinetics of these isomers with other molecules to understand their chemical reactivity.
-
Excited State Calculations: Using Time-Dependent DFT (TD-DFT) to explore the photochemical properties of these isomers.
By following the protocols and principles outlined in this guide, researchers are well-equipped to undertake rigorous and insightful computational studies of this compound and other complex hydrazine derivatives.
References
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Oh, K. S., & Kim, K. S. (2002). Origin of rotational barriers of the N-N bond in hydrazine: NBO analysis. Journal of Physical Chemistry A, 106(45), 10974-10979. [Link]
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
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Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
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Karaman, R. (2016). I am synthesizing hydrazones, for which E or Z both configurations are possible. So how can I identify which isomer has formed?. ResearchGate. [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2009). Gaussian 09, revision D. 01. Gaussian Inc. Wallingford CT.
- Hehre, W. J., Radom, L., Schleyer, P. V. R., & Pople, J. A. (2006). Ab initio molecular orbital theory. John Wiley & Sons.
- Jensen, F. (2017).
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The tautomerism of heterocycles. Academic Press.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
- Koch, W., & Holthausen, M. C. (2015). A chemist's guide to density functional theory. John Wiley & Sons.
- Cramer, C. J. (2013). Essentials of computational chemistry: theories and models. John Wiley & Sons.
- Levine, I. N. (2009). Quantum chemistry. Pearson Prentice Hall.
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Schiessl, K., et al. (2023). Treatment of Substandard Rocket Fuel N,N-Dimethylhydrazine via Its Methylene Derivative into Heterocycles Based on Pyrrolo-[3,4c]Quinolines, Cyclododeca[b]piran and Pyrrole. Molecules, 28(17), 6205. [Link]
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Creative Chemistry. (n.d.). E-Z isomerism. [Link]
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Study Mind. (n.d.). E/Z Isomerism (A-Level Chemistry). [Link]
-
Chemguide. (n.d.). E-Z notation for geometric isomerism. [Link]
-
The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis. (2023). National Institutes of Health. [Link]
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Alajarín, M., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6821. [Link]
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A Technical Guide to the Discovery and History of Methylene-Substituted Hydrazines
Introduction
The journey of methylene-substituted hydrazines from their conceptual origins in the 19th century to their role in modern medicine and organic synthesis is a compelling narrative of scientific inquiry. This guide provides an in-depth exploration of this versatile class of compounds, designed for researchers, scientists, and drug development professionals. We will traverse the foundational discoveries that first brought hydrazine chemistry to light, delve into the core synthetic methodologies for introducing the critical methylene bridge, examine key applications exemplified by the anticancer agent procarbazine, and discuss the associated biological activities and toxicological profiles. This document is structured to provide not just a historical account, but a technical resource grounded in the causality of experimental choices and validated protocols.
Part 1: Foundational Discoveries in Hydrazine Chemistry
The story of methylene-substituted hydrazines is inextricably linked to the discovery of their parent molecule, hydrazine (N₂H₄). This section revisits the seminal work of the 19th-century chemists who laid the groundwork for this entire field.
1.1 The Pioneers: Fischer and Curtius
The conceptual and practical origins of hydrazine chemistry are largely credited to two German chemists: Emil Fischer and Theodor Curtius.
In 1875, while investigating nitrogen-based compounds, Emil Fischer synthesized phenylhydrazine by reducing a diazonium salt.[1][2] This was the first organic derivative of hydrazine to be discovered.[2][3] Although he had not yet isolated the parent compound, Fischer astutely recognized these derivatives as belonging to a new class and coined the term "hydrazine" to describe them, reflecting their relationship to nitrogen ("azote" in French) and hydrogen.[1][4][5] His work with phenylhydrazine would later become instrumental in his groundbreaking research on the structure of sugars, as it proved to be a vital reagent for identifying and characterizing carbohydrates through the formation of well-defined hydrazone and osazone crystals.[1][2]
The distinction of first synthesizing hydrazine itself belongs to Theodor Curtius. In 1887, while working with organic diazides, Curtius successfully produced hydrazine sulfate by treating these compounds with dilute sulfuric acid.[1][4][5][6] Despite repeated efforts, he was unable to obtain pure, anhydrous hydrazine.[4] That final step was achieved in 1895 by the Dutch chemist Lobry de Bruyn.[1][4] Curtius's synthesis, however, was the critical breakthrough that made the parent compound available for study, opening the door to understanding the fundamental reactivity of the N-N single bond and paving the way for the development of a vast array of substituted hydrazines.[6]
1.2 The Emergence of Substituted Hydrazines
With hydrazine and its simple aryl derivatives in hand, the late 19th and early 20th centuries saw a burgeoning interest in creating a wider variety of substituted hydrazines.[7] Early methods focused on the direct alkylation of hydrazine with alkyl halides.[4] However, this approach often proved inefficient due to poor control over the level of substitution, yielding mixtures of mono-, di-, tri-, and even tetra-substituted products, much like the alkylation of ordinary amines.[4] This lack of selectivity drove chemists to seek more controlled and reliable synthetic routes, setting the stage for the development of methods centered on the reactivity of the carbonyl group, particularly that of formaldehyde, to create the methylene bridge.
Part 2: Synthesis of Methylene-Substituted Hydrazines
The introduction of a methylene (-CH₂-) group to bridge a hydrazine moiety to another chemical structure is a cornerstone of this compound class. The most direct and widely used method involves the reaction of a hydrazine with formaldehyde or its equivalents.
2.1 Condensation with Formaldehyde: The Hydrazone Gateway
The fundamental reaction for creating a C=N bond from a hydrazine is condensation with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone.[4][8] This reaction is a classic example of nucleophilic addition to the carbonyl carbon followed by dehydration.
When formaldehyde is used as the carbonyl partner, it directly introduces a methylene group, initially forming a methylene hydrazone. These are often reactive intermediates. The reaction of hydrazine with formaldehyde can lead to a variety of products depending on the stoichiometry and reaction conditions, including complex heterocyclic structures like hexahydro-s-tetrazines.[9][10]
The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of formaldehyde.
2.2 Protocol: Synthesis of a Methylene Hydrazone Intermediate
This protocol describes the synthesis of a methylene hydrazone from a substituted hydrazine using paraformaldehyde, a stable polymer of formaldehyde. This method is illustrative of the general procedure.[11]
Objective: To synthesize a methylene hydrazone via condensation.
Materials:
-
Substituted Hydrazine (e.g., H₂N-NR¹R²)
-
Paraformaldehyde
-
Anhydrous Solvent (e.g., Toluene or Dichloromethane)
-
Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
-
Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)
Procedure:
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is dried and flushed with an inert gas.
-
Reagent Addition: The substituted hydrazine is dissolved in the anhydrous solvent within the flask. An equimolar amount of paraformaldehyde is then added to the solution.
-
Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting hydrazine.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is redissolved in a suitable solvent like diethyl ether or ethyl acetate. The solution is washed with brine (saturated NaCl solution) to remove any water-soluble impurities.
-
Drying and Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude methylene hydrazone.
-
Final Purification: Further purification can be achieved through column chromatography or recrystallization, if necessary, to yield the pure product.
Trustworthiness: This protocol incorporates standard organic synthesis techniques for ensuring an anhydrous environment to drive the dehydration reaction to completion. The workup and purification steps are designed to effectively isolate the desired product from unreacted starting materials and byproducts.
Part 3: Key Applications and Case Studies
Methylene-substituted hydrazines are not merely laboratory curiosities; they are integral components of important pharmaceuticals and versatile intermediates in organic synthesis.
3.1 Case Study: Procarbazine - A Cornerstone in Chemotherapy
Perhaps the most prominent example of a methylene-substituted hydrazine in medicine is procarbazine, an antineoplastic agent used in the treatment of Hodgkin's lymphoma and certain brain tumors.[12]
Discovery and Development: Procarbazine was discovered in the late 1950s during a research program searching for monoamine oxidase (MAO) inhibitors.[13] Its potent anticancer activity was identified shortly thereafter, with clinical trials in the early 1960s confirming its effectiveness against Hodgkin's disease.[13]
Chemical Structure: Its IUPAC name is N-Isopropyl-4-[(2-methylhydrazino)methyl]benzamide, clearly identifying the core structural components: a methylhydrazine group linked via a methylene bridge to a substituted benzamide.[14]
Mechanism of Action: Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.[15] In the liver, it is metabolized by enzymes into reactive intermediates, including azo-procarbazine and ultimately methyldiazene, which generates a methyl radical.[12][15] These metabolites act as alkylating agents, transferring a methyl group to DNA.[15] This methylation of nucleic acids leads to DNA strand breaks, cessation of protein and RNA synthesis, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[13][14][16]
3.2 Role in Modern Organic Synthesis
Beyond direct pharmaceutical applications, methylene-substituted hydrazines, particularly in their hydrazone form, are valuable synthetic intermediates.
-
Heterocycle Synthesis: Hydrazones are key precursors for synthesizing a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyrazolidines, and triazoles, which are common scaffolds in medicinal chemistry.[4][8]
-
Asymmetric Synthesis: Chiral formaldehyde hydrazones have been developed as effective "formyl anion equivalents."[17][18] This umpolung (reactivity inversion) strategy allows the formaldehyde carbon, which is normally electrophilic, to act as a nucleophile. In the presence of organocatalysts, these reagents can add to carbonyl compounds enantioselectively, providing a powerful method for synthesizing chiral α-hydroxy aldehydes.[18]
Part 4: Biological Activity and Toxicological Profile
The same chemical reactivity that makes methylene-substituted hydrazines useful also necessitates a thorough understanding of their biological and toxicological properties.
4.1 Broad Pharmacological Activities
The hydrazone functional group (-C=N-NH-) is a recognized pharmacophore. Derivatives containing this motif have been shown to possess a wide spectrum of biological activities, including:
This broad activity is attributed to the ability of the hydrazone moiety to form hydrogen bonds and chelate with metal ions at the active sites of various enzymes.
4.2 Toxicology and Carcinogenicity
The toxicology of this class is closely linked to the inherent properties of hydrazine and its metabolites. Hydrazine itself is classified as a probable human carcinogen (Group 2A by IARC).[4] A key proposed mechanism for its genotoxicity involves its reaction with endogenous formaldehyde to form a DNA-methylating agent.[4]
Many substituted hydrazines are also of toxicological concern. Monomethylhydrazine (MMH), a simple substituted hydrazine and a metabolite of some natural products, is carcinogenic in animal studies.[23][24] Its metabolism can generate reactive species, including formaldehyde, which can form DNA adducts.[23][25] The reaction product of MMH and formaldehyde, formaldehyde monomethylhydrazone (FMH), has been studied for its own toxicity, showing acute effects such as tremors and convulsions.
This metabolic conversion into reactive, DNA-damaging species is a common theme and a critical consideration in the development and handling of any hydrazine-containing compound.
| Compound | Organism | LD₅₀ | Key Toxicological Findings |
| Hydrazine | Rat (oral) | 60 mg/kg | Probable human carcinogen; genotoxic.[4] |
| Monomethylhydrazine (MMH) | Rat (oral) | 33 mg/kg | Carcinogenic in mice and hamsters; targets liver, lungs, nasal epithelium.[23][24] |
| Formaldehyde Monomethylhydrazone (FMH) | Mouse (i.p.) | 42 mg/kg | Acute toxicity includes tremors and convulsions. |
Part 5: Conclusion
From Fischer's initial naming of a yet-to-be-isolated molecule to the rational design of procarbazine, the history of methylene-substituted hydrazines showcases the evolution of organic chemistry. The simple methylene bridge, often installed via the classic reaction with formaldehyde, creates a class of compounds with profound biological activity and synthetic utility. Their story underscores the dual nature of chemical reactivity: a powerful tool for building life-saving drugs and a source of significant toxicological risk that must be understood and managed. Future research will undoubtedly continue to explore this chemical space, seeking to design novel therapeutics with enhanced efficacy and improved safety profiles, and to develop new catalytic methods for their precise and efficient synthesis.
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A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones | TSI Journals. [Link]
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An In-depth Technical Guide to the Toxicological Profile and Safety of 1,1-Dimethylhydrazine (UDMH)
Introduction
1,1-Dimethylhydrazine (CAS RN 57-14-7), commonly known as Unsymmetrical Dimethylhydrazine (UDMH), is a volatile, colorless to yellow liquid with a characteristic sharp, fishy, or ammonia-like odor.[1][2] Primarily utilized as a high-energy propellant in rocket and jet fuels, it also finds applications in chemical synthesis, as a fuel additive stabilizer, and as an absorbent for acid gases.[3] Despite its utility in aerospace and chemical industries, UDMH presents significant toxicological concerns, necessitating a thorough understanding of its hazardous properties and stringent safety protocols for its handling. This guide provides a comprehensive overview of the toxicological profile of UDMH, its mechanisms of toxicity, and detailed safety and handling procedures for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of UDMH is fundamental to assessing its toxicological and safety profile.
| Property | Value |
| Molecular Formula | C₂H₈N₂ |
| Molecular Weight | 60.1 g/mol [2] |
| Boiling Point | 64°C at 760 mmHg[4] |
| Melting Point | -58°C[4] |
| Vapor Pressure | 167 mmHg at 25°C[4] |
| Flash Point | -15°C[5] |
| Autoignition Temperature | 249°C |
| Solubility | Miscible with water, ethanol, ether, and hydrocarbons[4] |
| Appearance | Colorless to yellow fuming liquid[5] |
| Odor | Sharp, fishy, or ammonia-like[1] |
| Odor Threshold | 8.8 ppm[1] |
Toxicological Profile
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
UDMH can be absorbed into the body through inhalation, dermal contact, and ingestion.[5] Animal studies have shown that it is rapidly absorbed into the bloodstream regardless of the administration route.[6] Following absorption, UDMH is distributed throughout the body without preferential accumulation in any specific organ.[6] The kidneys rapidly excrete a significant portion of the administered dose, with 30-50% being excreted unchanged in the urine within five hours in some animal models.[6]
The metabolism of UDMH is a critical aspect of its toxicity. In the liver, UDMH is metabolized by cytochrome P450 enzymes, leading to the formation of formaldehyde.[5][6] This metabolic activation can produce reactive intermediates that are capable of binding to cellular macromolecules such as nucleic acids and proteins, which is believed to contribute to its carcinogenic effects.[5][6]
Mechanism of Toxicity
The toxicity of UDMH is multifaceted, affecting the central nervous system (CNS), liver, and respiratory system.
Neurotoxicity: A primary mechanism of UDMH-induced neurotoxicity is its interference with vitamin B6 (pyridoxine) metabolism. UDMH can react with pyridoxal-5-phosphate, the active form of vitamin B6, to form a hydrazone. This reaction depletes the available pyridoxal-5-phosphate, which is a crucial coenzyme for numerous enzymatic reactions in the brain, including the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The resulting decrease in GABA levels can lead to CNS hyperexcitability, tremors, seizures, and convulsions.[7]
Hepatotoxicity and Carcinogenicity: The metabolic activation of UDMH in the liver to reactive intermediates is a key driver of its hepatotoxicity and carcinogenicity.[5][6] These reactive metabolites can induce oxidative stress and bind to DNA, leading to mutations and cellular damage. Chronic exposure to UDMH has been shown to cause liver damage in humans and is considered a potential human carcinogen.[3] The International Agency for Research on Cancer (IARC) has classified 1,1-Dimethylhydrazine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] Animal studies have demonstrated that UDMH can induce tumors in the lungs, liver, kidneys, and blood vessels.[3][4]
Caption: Metabolic activation and neurotoxicity pathways of UDMH.
Acute and Chronic Health Effects
Exposure to UDMH can result in a range of health effects, from immediate irritation to long-term organ damage.
Acute Effects:
-
Inhalation: Irritation of the nose, throat, and lungs, leading to coughing and shortness of breath.[1] High-level exposure can cause headache, nausea, vomiting, tremors, dizziness, and potentially fatal pulmonary edema.[1]
-
Dermal Contact: UDMH is corrosive and can cause severe skin burns and eye damage upon contact.[1][8] It can also be absorbed through the skin, leading to systemic toxicity.[5]
-
Ingestion: Toxic if swallowed, causing symptoms similar to inhalation exposure.[8]
-
Systemic Effects: Acute exposure can lead to central nervous system effects such as seizures and convulsions, as well as damage to the liver and kidneys.[2]
Chronic Effects:
-
Carcinogenicity: As previously mentioned, UDMH is considered a potential human carcinogen.[1][3] Animal studies have shown an increased incidence of tumors in various organs following chronic exposure.[4]
-
Hepatic Effects: Long-term exposure may lead to liver damage.[3]
-
Neurological Effects: Repeated exposure can affect the nervous system.[1]
-
Hematological Effects: Anemia has been observed in animals following chronic exposure.[9]
Safety Data and Occupational Exposure Limits
Given the significant hazards associated with UDMH, several regulatory bodies have established occupational exposure limits (OELs) to protect workers.
| Regulatory Body | Exposure Limit | Notes |
| OSHA (PEL) | 0.5 ppm (1 mg/m³) TWA[10] | Permissible Exposure Limit, 8-hour Time-Weighted Average |
| NIOSH (REL) | 0.06 ppm (0.15 mg/m³) 2-hour Ceiling[10] | Recommended Exposure Limit, Ceiling value not to be exceeded |
| ACGIH (TLV) | 0.01 ppm TWA[1] | Threshold Limit Value, 8-hour Time-Weighted Average |
| IDLH | 15 ppm[10] | Immediately Dangerous to Life or Health |
Experimental Protocols for Toxicological Assessment
Standardized protocols are essential for the reliable assessment of the toxicological properties of chemicals like UDMH. Below are outlines for key in vitro and in vivo assays.
Caption: A typical workflow for the toxicological evaluation of UDMH.
Ames Test for Mutagenicity (Based on OECD Guideline 471)
Objective: To assess the potential of UDMH to induce gene mutations in bacteria.
Methodology:
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation.
-
Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (or buffer) with molten top agar and pour onto minimal glucose agar plates.
-
Pre-incubation Method: Incubate the test substance, bacterial culture, and S9 mix (or buffer) before adding to the top agar.
-
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of UDMH.
Methodology:
-
Animal Model: Use healthy, young adult female rats.
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate starting dose for the main study.
-
Main Study:
-
Dose groups of animals sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Administer UDMH by gavage.
-
Observe animals for signs of toxicity and mortality for at least 14 days.
-
-
Endpoint: The test allows for the classification of the substance according to its acute oral toxicity.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
Objective: To determine the acute toxicity of inhaled UDMH.
Methodology:
-
Animal Model: Use young adult rats of both sexes.
-
Exposure: Expose groups of animals to various concentrations of UDMH vapor for a fixed period (typically 4 hours) in an inhalation chamber.
-
Observations: Monitor animals for signs of toxicity during and after exposure for at least 14 days.
-
Endpoint: Determine the LC50 (median lethal concentration) and observe other toxic effects.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To assess the potential of UDMH to cause skin irritation or corrosion.
Methodology:
-
Animal Model: Use albino rabbits.
-
Application: Apply a small amount of UDMH to a shaved patch of skin and cover with a gauze patch.
-
Exposure: Remove the patch after a specified time (e.g., 4 hours).
-
Scoring: Evaluate the skin for erythema (redness) and edema (swelling) at various time points after patch removal.
Safe Handling and Emergency Procedures
Due to its high toxicity and flammability, UDMH must be handled with extreme caution.
Engineering Controls
-
Work with UDMH should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Use a closed system for transferring the chemical to minimize vapor release.[5]
-
Ensure that explosion-proof electrical equipment is used in areas where UDMH is handled.[5]
Personal Protective Equipment (PPE)
-
Respiratory Protection: A NIOSH-approved supplied-air respirator with a full facepiece is recommended for potential exposure above the OELs.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves, apron, and boots.[5]
-
Eye Protection: Use chemical safety goggles and a face shield.[1]
Storage
-
Store UDMH in a cool, dry, well-ventilated area away from sources of ignition.[1]
-
Keep containers tightly closed.[8]
-
Store separately from oxidizing agents, strong acids, and incompatible metals such as copper and its alloys.[1]
Emergency Procedures
-
Spills: Evacuate the area and remove all ignition sources.[1] Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[5]
-
Fire: UDMH is a flammable liquid.[1] Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish fires.[1] Poisonous gases, including nitrogen oxides, are produced in a fire.[1]
-
First Aid:
-
Inhalation: Move the victim to fresh air and provide respiratory support if needed.[2]
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]
-
Conclusion
1,1-Dimethylhydrazine is a chemical of significant industrial importance, but it also poses substantial health risks. A thorough understanding of its toxicological profile, including its mechanisms of toxicity and its acute and chronic health effects, is paramount for ensuring the safety of those who work with it. Strict adherence to established safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. Continued research into the long-term health effects and mechanisms of toxicity of UDMH will further enhance our ability to manage the risks associated with this hazardous yet valuable chemical.
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- Eriksson, T. A., & Öberg, L. (2009). A QSAR/QSTR study on the human health impact of the rocket fuel 1,1-dimethyl hydrazine and its transformation products. Environmental toxicology and pharmacology, 27(3), 415–423.
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The Environmental Odyssey of a Rocket Propellant: An In-depth Technical Guide to the Fate and Degradation of UDMH Transformation Products
Foreword
Unsymmetrical Dimethylhydrazine (UDMH), a cornerstone of rocket propulsion for decades, presents a significant environmental challenge.[1][2][3] Its high toxicity and the persistence of its transformation products in soil and water ecosystems demand a thorough understanding of their environmental fate.[4][5] This guide offers a comprehensive technical exploration for researchers, environmental scientists, and professionals in drug development, delving into the complex degradation pathways of UDMH and the resulting chemical species. We will dissect the mechanisms of transformation, analytical methodologies for detection, and strategies for remediation, providing a foundational resource for addressing the environmental legacy of this potent energetic material.
UDMH: A Profile of a High-Energy Propellant with Environmental Implications
1,1-Dimethylhydrazine, or UDMH, is a hypergolic liquid rocket propellant valued for its high specific impulse and storability at ambient temperatures.[1][6] However, its utility is shadowed by its classification as a highly toxic, carcinogenic, and mutagenic substance.[1][5] Spills and residual propellant from launch activities can lead to significant contamination of soil and water, with UDMH and its byproducts capable of persisting for extended periods, posing a long-term threat to ecosystems and human health.[1][4]
The Transformation Web: Degradation Pathways of UDMH
The environmental fate of UDMH is dictated by a complex interplay of biotic and abiotic degradation processes. Its strong reducing properties make it susceptible to oxidative transformation, leading to a diverse array of intermediate and final products.[1]
Abiotic Degradation: The Role of Chemical and Physical Forces
-
Oxidation: In the presence of oxygen and other oxidizing agents, UDMH undergoes oxidation to form a variety of products. This process can be catalyzed by metal ions present in the environment.[1]
-
Photodegradation: UDMH can be degraded by photolysis, particularly in the presence of photosensitizers like titanium dioxide (TiO2).[7][8] Vacuum-ultraviolet (VUV) irradiation has also been shown to be effective in its degradation.[7]
-
Hydrolysis: While less significant than oxidation, hydrolysis can contribute to the transformation of some UDMH byproducts.
Biotic Degradation: The Microbial Arsenal
Bioremediation presents a promising and cost-effective approach to UDMH contamination.[1] Several bacterial strains have been identified that can utilize UDMH as a carbon and nitrogen source, breaking it down into less harmful compounds.[1][9][10] Studies have isolated specific bacteria, such as Stenotrophomonas sp. and Comamonas sp., from activated sludge that demonstrate the ability to degrade UDMH in both aqueous solutions and soil.[1][9][10] The efficiency of biodegradation can be influenced by factors such as the presence of other organic matter, oxygen levels, and the concentration of UDMH, which can be inhibitory to microbial metabolism at high levels.[1][11][12]
A Rogues' Gallery: Key UDMH Transformation Products
The degradation of UDMH gives rise to a multitude of transformation products, several of which are of significant environmental concern due to their toxicity and persistence.
N-nitrosodimethylamine (NDMA): The Carcinogenic Specter
Perhaps the most notorious transformation product, N-nitrosodimethylamine (NDMA) is a potent carcinogen.[1][6] Its formation from UDMH can occur through various pathways, including oxidation and reaction with nitrogen oxides.[13][14] The presence of NDMA in UDMH-contaminated sites is a primary driver for remediation efforts.[6]
Other Significant Transformation Products
A host of other compounds are formed during UDMH degradation, including:
-
Formaldehyde dimethylhydrazone (FDMH) : An intermediate that can further degrade to other products.[1][3]
-
Dimethylamine (DMA) : A simpler amine that can be further biodegraded.[1]
-
1,1,4,4-tetramethyltetrazene (TMT) : A product of UDMH dimerization.[1]
-
1-methyl-1H-1,2,4-triazole (MTA) : A stable and persistent transformation product found in contaminated soils.[1][4]
The following diagram illustrates the major transformation pathways of UDMH.
Caption: Major transformation pathways of UDMH.
Analytical Methodologies for Detection and Quantification
Accurate monitoring of UDMH and its transformation products is crucial for assessing contamination levels and the effectiveness of remediation efforts. A variety of analytical techniques are employed for this purpose.[15][16][17]
Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the identification and quantification of volatile and semi-volatile UDMH transformation products.[1][16] Headspace solid-phase microextraction (SPME) coupled with GC-MS is a common method for sample preparation.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and more polar transformation products.[15]
-
Ion Chromatography: This technique is used for the separation and quantification of ionic species that may be present as degradation products.[16]
Spectroscopic and Other Methods
-
Spectrophotometry: Colorimetric methods can be used for the rapid screening of UDMH concentrations.[16]
-
Electrochemical Methods: These methods offer the potential for in-situ and real-time monitoring of UDMH.[15]
The following table summarizes the key analytical methods and their applications.
| Analytical Technique | Analytes | Sample Matrix | Key Advantages |
| GC-MS | UDMH, NDMA, FDMH, DMA, TMT, MTA | Water, Soil, Air | High sensitivity and specificity, excellent for identification |
| HPLC | Polar transformation products | Water | Suitable for non-volatile compounds |
| Ion Chromatography | Ionic degradation products | Water | Specific for ionic species |
| Spectrophotometry | UDMH | Water | Rapid and simple for screening |
| Electrochemical Sensors | UDMH | Water | Potential for real-time, in-situ monitoring |
Remediation Strategies: Cleaning Up the Legacy
Several approaches are being explored and implemented for the remediation of UDMH-contaminated sites.
Bioremediation
As previously discussed, harnessing the metabolic capabilities of microorganisms is a highly promising and environmentally friendly remediation strategy.[1][11] This can involve bioaugmentation, where specific UDMH-degrading bacteria are introduced to a contaminated site, or biostimulation, where the growth of indigenous degrading populations is encouraged by adding nutrients or other amendments.
Chemical Oxidation
Advanced Oxidation Processes (AOPs) are effective in breaking down UDMH and its transformation products. These methods typically involve the generation of highly reactive hydroxyl radicals (•OH). Examples include:
-
Fenton and Fenton-like reactions: Using iron salts and hydrogen peroxide to generate hydroxyl radicals.[1]
-
Ozonation: The use of ozone to oxidize UDMH and its byproducts.[14][18]
-
Photocatalysis: Utilizing semiconductors like TiO2 and UV light to generate reactive oxygen species.[7][8][19]
Physical Methods
-
Adsorption: Using activated carbon or other sorbents to remove UDMH and its transformation products from water.[20]
-
Evaporation: This can be effective for removing volatile compounds under controlled conditions.[13]
The following workflow illustrates a general approach to the remediation of a UDMH-contaminated site.
Caption: General workflow for UDMH site remediation.
Experimental Protocols
Protocol for Biodegradation Assessment of UDMH in a Soil Microcosm
Objective: To evaluate the potential for biodegradation of UDMH in a specific soil matrix.
Materials:
-
Contaminated soil sample
-
UDMH standard solution
-
Mineral salt medium (MSM)[1]
-
Sterile glass microcosms (e.g., 250 mL Erlenmeyer flasks)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Sterile water
-
Analytical grade solvents for extraction
Procedure:
-
Microcosm Setup:
-
Weigh 100 g of the test soil into each sterile microcosm.
-
Prepare a control set of microcosms with sterilized soil to assess abiotic degradation.
-
Spike the soil in the experimental microcosms with a known concentration of UDMH (e.g., 100 mg/kg).[1]
-
Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water holding capacity).
-
Seal the microcosms with breathable stoppers to allow for gas exchange while minimizing contamination.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C) for a specified period (e.g., 30-60 days).[1]
-
-
Sampling and Analysis:
-
At regular intervals (e.g., day 0, 7, 14, 30, 60), sacrifice a set of microcosms for analysis.
-
Extract UDMH and its transformation products from the soil using an appropriate solvent extraction method.
-
Analyze the extracts using GC-MS to determine the concentrations of the target compounds.
-
-
Data Analysis:
-
Plot the concentration of UDMH and its transformation products over time.
-
Calculate the degradation rate of UDMH in the non-sterile versus sterile microcosms to differentiate between biotic and abiotic processes.
-
Protocol for Photocatalytic Degradation of UDMH using TiO2
Objective: To determine the efficiency of TiO2-mediated photocatalysis for the degradation of UDMH in an aqueous solution.
Materials:
-
UDMH solution of known concentration
-
Titanium dioxide (TiO2) photocatalyst (e.g., P25)
-
Photoreactor with a UV or VUV light source[7]
-
Magnetic stirrer
-
pH meter
-
High-performance liquid chromatograph (HPLC) or GC-MS
Procedure:
-
Reactor Setup:
-
Add a known volume of the UDMH solution to the photoreactor.
-
Add a specific amount of the TiO2 photocatalyst to the solution to create a suspension.
-
Adjust the pH of the solution to the desired level, as pH can influence the degradation rate.[7]
-
-
Photocatalytic Reaction:
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately filter the aliquots to remove the TiO2 catalyst.
-
Analyze the filtrate using HPLC or GC-MS to determine the concentration of UDMH and its degradation products.
-
-
Data Analysis:
-
Plot the concentration of UDMH as a function of irradiation time.
-
Calculate the degradation rate and efficiency of the photocatalytic process.
-
Conclusion and Future Perspectives
The environmental fate of UDMH is a multifaceted issue that requires a comprehensive scientific approach. While significant progress has been made in understanding its degradation pathways and developing remediation technologies, challenges remain. The long-term persistence of certain transformation products, such as MTA, and the potent toxicity of NDMA necessitate continued research into more efficient and complete degradation methods. Future efforts should focus on optimizing bioremediation strategies through the discovery and engineering of novel microbial consortia with enhanced degradative capabilities. Furthermore, the development of innovative catalytic materials for advanced oxidation processes could lead to more effective and sustainable solutions for the remediation of UDMH-contaminated sites. A deeper understanding of the synergistic effects of different degradation mechanisms will be key to developing integrated remediation approaches that can effectively address the complex nature of UDMH contamination and safeguard our environment.
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Liao, Q., et al. (2016). Biodegradation of Unsymmetrical Dimethylhydrazine in Solution and Soil by Bacteria Isolated from Activated Sludge. MDPI. [Link]
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FAN Chun-hua, et al. (2014). Degradation Kinetic Study of UDMH by Flora FYD. Chinese Journal of Energetic Materials. [Link]
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Huang, Y., et al. (2021). Photocatalytic degradation of unsymmetrical dimethylhydrazine on TiO2/SBA-15 under 185/254 nm vacuum-ultraviolet. Scientific Reports. [Link]
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Liao, Q., et al. (2016). The degradation pathway of UDMH. ResearchGate. [Link]
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Radelyuk, I., et al. (2023). Hidden Contamination Patterns: A Stochastic Approach to Assessing Unsymmetrical Dimethylhydrazine Transformation Products in Kazakhstan’s Rocket Crash Area. MDPI. [Link]
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Lee, C., et al. (2008). N-nitrosodimethylamine (NDMA) formation during ozonation of N,N-dimethylhydrazine compounds: Reaction kinetics, mechanisms, and implications for NDMA formation control. Water Research. [Link]
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Wang, L., et al. (2016). Photodegradation of Unsymmetrical Dimethylhydrazine by TiO2 Nanorod Arrays Decorated with CdS Nanoparticles Under Visible Light. Nanoscale Research Letters. [Link]
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GAO Xin, et al. (2022). Progress Progess on Detection Methods of UDMH and Its Transformation Products in Water. Chinese Journal of Energetic Materials. [Link]
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Choi, J., & Valentine, R. L. (2002). A kinetic model of N-nitrosodimethylamine (NDMA) formation during water chlorination/chloramination. Water Science and Technology. [Link]
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Choi, J., & Valentine, R. L. (2002). Formation of N-nitrosodimethylamine (NDMA) from reaction of monochloramine: a new disinfection by-product. Water Research. [Link]
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Choi, J., & Valentine, R. L. (2002). A kinetic model of N-nitrosodimethylamine (NDMA) formation during water chlorination/chloramination. Water Science and Technology. [Link]
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Zhang, Y., et al. (2022). Research progress on detection methods of trace unsymmetrical dimethylhydrazine. IOP Conference Series: Earth and Environmental Science. [Link]
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Liang, J., et al. (2017). Study on Photocatalytic Degradation of Unsym-Dimethylhydrazine Wastewater by Bi2O3 Thin Films. SciTePress. [Link]
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Nechipurenko, S., et al. (2023). Remediation of soil contaminated by toxic rocket fuel components using modified carbon-mineral adsorbing material produced from Shubarkol semi-coke modified with Cu 2+. ResearchGate. [Link]
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Koroleva, T. V., et al. (2023). Unsymmetrical Dimethylhydrazine (UDMH) and Its Transformation Products in Soils: A Review of the Sources, Detection, Behavior, Toxicity, and Remediation of Polluted Territories. Eurasian Soil Science. [Link]
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The Solubility of 1,1-Dimethylhydrazine in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Dimethylhydrazine (UDMH), a high-energy compound of significant interest in aerospace and chemical synthesis. Recognizing the critical need for precise solubility data in process design, safety engineering, and formulation development, this document synthesizes available information on UDMH's miscibility in various organic solvents. We delve into the physicochemical principles governing its solubility, present a detailed, safety-conscious experimental protocol for quantitative solubility determination, and offer insights into the analytical techniques required for accurate concentration measurements. This guide is intended for researchers, chemists, and engineers in drug development and other scientific fields who require a deep, practical understanding of UDMH's behavior in solution.
Introduction: The Significance of 1,1-Dimethylhydrazine and its Solubility
1,1-Dimethylhydrazine (UDMH), also known as unsymmetrical dimethylhydrazine, is a clear, colorless liquid with a characteristic ammonia-like odor.[1] Its primary application is as a hypergolic rocket propellant, often in combination with an oxidizer like nitrogen tetroxide.[2] Beyond its use in aerospace, UDMH serves as a precursor in chemical synthesis and has applications in the manufacturing of certain pharmaceuticals and agrochemicals.[3]
The solubility of UDMH in organic solvents is a fundamental physicochemical property that dictates its handling, storage, and application. For instance, in chemical synthesis, the choice of solvent is paramount for controlling reaction kinetics, product yield, and purity. In the context of drug development, understanding the solubility of a reactive intermediate like UDMH is crucial for process optimization and safety. Furthermore, in the event of an accidental release, knowledge of its solubility in various media is essential for developing effective decontamination and remediation strategies.
This guide aims to provide a thorough understanding of UDMH's solubility profile, moving from qualitative descriptions to a framework for quantitative analysis.
Physicochemical Properties Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key physicochemical properties of UDMH that influence its solubility are:
-
Polarity: UDMH is a polar molecule due to the presence of the N-N and N-H bonds and the lone pairs of electrons on the nitrogen atoms. This polarity allows it to interact favorably with other polar solvents through dipole-dipole interactions.
-
Hydrogen Bonding: The presence of the -NH2 group enables UDMH to act as a hydrogen bond donor, and the nitrogen atoms with lone pairs can act as hydrogen bond acceptors. This capability is a significant contributor to its solubility in protic solvents like alcohols and water.
-
Molecular Size and Shape: UDMH is a relatively small molecule, which facilitates its solvation by solvent molecules.
Qualitative and Semi-Quantitative Solubility of UDMH
Comprehensive quantitative solubility data for UDMH across a wide array of organic solvents is not extensively available in public literature. However, numerous sources consistently describe UDMH as being miscible with several common solvents. Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution.
| Solvent Class | Solvent | Reported Solubility | Reference(s) |
| Water | Water | Miscible | [2][3][4] |
| Alcohols | Methanol | Very Soluble | [4] |
| Ethanol | Miscible | [2][4] | |
| Ethers | Diethyl Ether | Miscible | [3][4] |
| Amides | Dimethylformamide | Miscible | [3][4] |
| Hydrocarbons | Kerosene, general hydrocarbons | Miscible | [2][3][4] |
The broad miscibility of UDMH in both polar (water, alcohols, DMF) and less polar (hydrocarbons, ether) solvents is a notable characteristic. Its ability to engage in hydrogen bonding explains its high solubility in protic and polar aprotic solvents. Its miscibility with hydrocarbons is likely due to the presence of the two methyl groups, which provide a nonpolar character to a part of the molecule, allowing for favorable van der Waals interactions with nonpolar solvents.
Experimental Protocol for Quantitative Solubility Determination
Given the hazardous nature of UDMH (it is highly flammable, toxic, and a suspected carcinogen), any experimental determination of its solubility must be conducted with stringent safety protocols in a well-equipped laboratory.[5] The following protocol is a recommended guideline based on standard methods for volatile and hazardous substances, such as those outlined by the OECD and ASTM, adapted for the specific properties of UDMH.[6][7]
Safety Precautions
-
Engineering Controls: All work must be performed in a certified chemical fume hood with a face velocity of at least 100 ft/min. An emergency shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber or other material rated for hydrazine), and chemical splash goggles. A face shield is also recommended.
-
Handling: Use only glass or other compatible materials. Avoid contact with strong oxidizing agents, as this can lead to fire or explosion.
-
Waste Disposal: All UDMH-contaminated waste must be treated as hazardous and disposed of according to institutional and regulatory guidelines.
Materials and Equipment
-
1,1-Dimethylhydrazine (high purity)
-
Organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas-tight syringes
-
Analytical instrumentation (GC-MS or HPLC with a suitable detector)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of UDMH solubility.
Caption: Workflow for the experimental determination of UDMH solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
In a fume hood, add a measured amount of the organic solvent to a series of glass vials.
-
Carefully add an excess of UDMH to each vial. The presence of undissolved UDMH is necessary to ensure saturation.
-
Securely cap the vials with PTFE-lined caps to prevent evaporation of the volatile UDMH and solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess UDMH settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe. This step is critical to avoid disturbing the undissolved UDMH.
-
Immediately transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of UDMH.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Analytical Methods for UDMH Quantification
The accurate determination of UDMH concentration in the saturated solvent is crucial for obtaining reliable solubility data. Due to its reactive nature, direct analysis can be challenging. Several methods have been developed, often involving derivatization to improve stability and detectability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Direct Injection: For some applications, direct injection of a diluted sample onto a suitable GC column (e.g., a polar phase like HP-INNOWAX) can be used.[8]
-
Derivatization: To improve chromatographic performance and sensitivity, UDMH can be derivatized prior to GC-MS analysis. Common derivatizing agents include aldehydes and ketones, which react with UDMH to form more stable hydrazones.[9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For UDMH analysis, a derivatization step is typically required to introduce a chromophore for UV detection or to improve ionization for mass spectrometry detection.
-
Pre-column Derivatization: UDMH can be reacted with various reagents, such as 2-nitrobenzaldehyde or glyoxal, to form derivatives that can be readily detected by a UV detector.[11][12]
-
HPLC-MS/MS: For very low concentrations, coupling HPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity.[13]
Spectrophotometry
Spectrophotometric methods are also available and are often used for routine analysis. These methods typically involve a colorimetric reaction where UDMH reacts with a specific reagent to produce a colored product, the absorbance of which is proportional to the UDMH concentration.
Conclusion
1,1-Dimethylhydrazine exhibits high solubility in a wide range of organic solvents, a characteristic attributed to its polarity, hydrogen bonding capability, and relatively small molecular size. While quantitative data is sparse, it is generally considered miscible with common alcohols, ethers, and hydrocarbons. For applications requiring precise solubility values, a rigorous experimental protocol, such as the one outlined in this guide, is essential. Such a protocol must incorporate stringent safety measures due to the hazardous nature of UDMH. The choice of analytical method for quantification will depend on the required sensitivity and the available instrumentation, with GC-MS and HPLC with derivatization being the most robust options. This guide provides a foundational understanding and a practical framework for researchers and professionals working with 1,1-dimethylhydrazine in organic solvent systems.
References
- ASTM E1148-02(2008) - Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013). (2008).
- Chlorination of N,N-dimethylhydrazine compounds: reaction kinetics, mechanisms, and implications for controlling N-nitrosodimethylamine formation during ozon
- E 1148 – 02 - Standard Test Method for - Measurements of Aqueous Solubility1. (n.d.).
- Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Prepar
- Precolumn derivatization with glyoxal as a new approach to the highly sensitive HPLC-UV determination of unsymmetrical dimethylhydrazine. (2025, August 5).
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An In-Depth Technical Guide to Formaldehyde Dimethylhydrazone: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde dimethylhydrazone, also known by its systematic name 1,1-dimethyl-2-methylenehydrazine, is a versatile and highly reactive reagent in organic synthesis.[1][2] With the Chemical Abstracts Service (CAS) number 2035-89-4 , this colorless to light yellow liquid has carved a niche for itself as a potent synthetic tool, particularly as a neutral equivalent for the formyl anion and cyanide.[3] Its utility spans from fundamental organic transformations to the intricate synthesis of pharmaceutical intermediates. This guide provides an in-depth exploration of its core characteristics, synthesis, reactivity, and applications, with a focus on practical insights for the research and development scientist.
Core Identification and Molecular Structure
The fundamental identity of formaldehyde dimethylhydrazone is rooted in its molecular structure, which features a hydrazone functional group derived from formaldehyde and unsymmetrical dimethylhydrazine (UDMH).[2]
Molecular Formula: C₃H₈N₂[1][2][4]
Molecular Weight: 72.11 g/mol [1][3][4][5]
Synonyms: Dimethylmethylenehydrazine, Formaldehyde 2,2-dimethylhydrazone, Methanal, dimethylhydrazone[1][2][6]
The molecular structure is characterized by a carbon-nitrogen double bond, with the nitrogen atom of the double bond being further bonded to a dimethylamino group.
Caption: Molecular Structure of Formaldehyde Dimethylhydrazone.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in experimental design.
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Boiling Point | 71-72 °C at 760 Torr | [3][7] |
| Melting Point | -103 °C | [3][7] |
| Density | 0.8125 g/cm³ at 20 °C | [7] |
| Solubility | Soluble in water and various organic solvents | [2] |
| Purity | Typically >98.0% (GC) | [3] |
Synthesis Protocol
The synthesis of formaldehyde dimethylhydrazone is typically achieved through the condensation reaction of formaldehyde with unsymmetrical dimethylhydrazine (UDMH).[2] This reaction is a classic example of hydrazone formation.[8][9]
Experimental Workflow: Synthesis of Formaldehyde Dimethylhydrazone
Caption: Reaction pathway illustrating the use as a formyl anion equivalent.
This reactivity allows for the introduction of a formyl group into a wide range of molecules. The resulting hydrazone adduct can then be hydrolyzed to unmask the aldehyde functionality. This two-step process, known as nucleophilic hydroformylation, is a cornerstone of its application in organic synthesis. [3]
Applications in Drug Development and Organic Synthesis
The unique reactivity of formaldehyde dimethylhydrazone makes it a valuable building block in the synthesis of complex organic molecules, including those with pharmaceutical relevance.
-
Synthesis of Heterocyclic Compounds: Hydrazones are key intermediates in the synthesis of various heterocyclic rings like pyrazoles and pyridazines, which are common scaffolds in medicinal chemistry. [9]* Beta-Lactam Synthesis: It has been utilized in the synthesis of beta-lactam scaffolds. [10]Beta-lactams are a critical class of antibiotics, and novel synthetic routes to these structures are of significant interest in combating antibiotic resistance. [10]* Nucleophilic Addition to Enones: Formaldehyde dimethylhydrazone can act as a neutral equivalent for the formyl anion and cyanide in nucleophilic additions to conjugated enones. [3]This provides a mild and efficient method for 1,4-addition reactions.
-
Reversible Derivatization Agent: In certain contexts, it can be used as a reversible derivatizing agent for aldehydes. This strategy can be employed to modulate the reactivity of a molecule, for instance, by restoring the nucleophilicity of a furan ring to allow for selective reactions at other positions. [11]
Safety and Handling
Formaldehyde dimethylhydrazone is a highly flammable liquid and vapor. [3]It is also air and heat sensitive. [3]Therefore, appropriate safety precautions must be taken during its handling and storage.
-
Handling: Work should be conducted in a well-ventilated fume hood. [12]Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. [12][13]* Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames. [3]The container should be tightly closed and stored under an inert atmosphere. [3]* Hazards: It may cause skin, eye, and respiratory irritation. [2]For detailed toxicological information, refer to the Safety Data Sheet (SDS). Acute toxicity data indicates a lowest published lethal dose (LDLo) of 100 mg/kg in rats via intravenous exposure. [14]
Conclusion
Formaldehyde dimethylhydrazone is a reagent of significant value in the arsenal of the modern synthetic chemist. Its ability to function as a robust formyl anion equivalent, coupled with its utility in constructing complex molecular architectures, ensures its continued relevance in both academic research and the pharmaceutical industry. A thorough understanding of its synthesis, properties, and reactivity, as well as strict adherence to safety protocols, will enable researchers to fully harness the synthetic potential of this versatile molecule.
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Methodological & Application
Use of Dimethylmethylenehydrazine in heterocyclic synthesis
An Application Guide to the Use of 1,1-Dimethylhydrazine in Heterocyclic Synthesis
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the practical application of 1,1-dimethylhydrazine (UDMH) in the synthesis of key heterocyclic scaffolds. Moving beyond a simple recitation of facts, this guide explains the underlying principles, causality behind procedural steps, and the critical safety frameworks required for handling this versatile yet hazardous reagent.
I. Foundational Principles: Reactivity and Safety
The Chemical Nature of 1,1-Dimethylhydrazine (UDMH)
1,1-Dimethylhydrazine (H₂NN(CH₃)₂), also known as unsymmetrical dimethylhydrazine (UDMH), is a colorless, hygroscopic liquid with a characteristic fishy, ammonia-like odor.[1][2] Its utility in organic synthesis stems from the nucleophilic character of the terminal nitrogen atom (-NH₂) and the inherent reactivity of the N-N bond. This structure allows it to act as a potent building block for introducing a dimethylamino-substituted nitrogen into a heterocyclic ring. While renowned as a stable and storable hypergolic rocket propellant, its value in synthetic chemistry is centered on its ability to form hydrazones and engage in cyclization reactions.[2][3]
CRITICAL ADVISORY: Safety and Handling of UDMH
Before any experimental work is initiated, it is imperative to understand and mitigate the significant risks associated with UDMH. It is a highly toxic, flammable, corrosive, and potentially carcinogenic substance.[1][4] Adherence to the following protocols is mandatory for ensuring laboratory safety.
Hazards Overview:
-
Toxicity: Fatal if inhaled, toxic in contact with skin, and toxic if swallowed.[4] It can cause severe skin burns and eye damage.[4] Long-term exposure may lead to liver injury and cancer.[1]
-
Flammability: Highly flammable liquid and vapor.[5] Vapors can form explosive mixtures with air, and the substance may ignite spontaneously in contact with strong oxidizers.[1][5]
-
Reactivity: Reacts violently with oxidizing agents (peroxides, nitrates, halogens).[6] It is incompatible with strong acids, copper, brass, and iron salts.[6]
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with a tested and reliable face velocity. The use of a glovebox with an inert atmosphere is recommended for larger quantities.[5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered chemical-resistant gloves. Butyl rubber or Viton®/Butyl rubber combinations are recommended.[6]
-
Eye Protection: Indirect-vent, splash-resistant goggles in combination with a full-face shield are required.[6] Contact lenses should never be worn.[6]
-
Body Protection: A flame-retardant lab coat, worn over chemical-resistant clothing (e.g., a Tychem® suit), is necessary.[6]
-
-
Dispensing and Transfer: Use clean, non-sparking tools and grounded equipment to prevent static discharge.[4][7] Transfers should be performed via cannula or syringe techniques.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[6] A Class B fire extinguisher (powder, alcohol-resistant foam, or CO₂) should be at hand.[5]
-
Waste Disposal & Quenching: UDMH waste is hazardous and must be segregated. Small spills can be absorbed with sand or other inert, non-combustible material.[5][7] Unused UDMH can be quenched by slow addition to a large excess of a suitable oxidizing agent, such as a solution of calcium hypochlorite, under controlled conditions in a fume hood.
II. Application I: Synthesis of N-Dimethylamino Pyrazoles
The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[8][9] The use of UDMH in this reaction provides a direct route to 1-dimethylamino-substituted pyrazoles, a scaffold of interest in medicinal chemistry.
Mechanism of Action
The synthesis proceeds via a two-stage condensation-cyclization mechanism. First, the more nucleophilic terminal nitrogen of UDMH attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. The second, intramolecular step involves the attack of the now-enamine-like nitrogen onto the remaining carbonyl group, followed by a second dehydration step to yield the aromatic pyrazole ring.
Caption: Knorr synthesis pathway using UDMH.
Experimental Protocol: Synthesis of 1-Dimethylamino-3,5-dimethylpyrazole
This protocol describes the reaction of UDMH with acetylacetone.
Materials:
-
1,1-Dimethylhydrazine (UDMH)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (or Acetic Acid as an alternative solvent/catalyst)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in 20 mL of ethanol.
-
Reagent Addition: While stirring, carefully add 1,1-dimethylhydrazine (0.60 g, 10 mmol) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-dimethylamino-3,5-dimethylpyrazole.
Data Summary:
The Knorr synthesis is robust and generally provides good yields for a variety of substrates.
| 1,3-Dicarbonyl Substrate | Solvent | Conditions | Typical Yield | Reference |
| Acetylacetone | Ethanol | Reflux, 2-4h | Good to Excellent | [9] |
| Ethyl Acetoacetate | Ethanol | Reflux, 3h | Good (regioisomers possible) | [8] |
| Dibenzoylmethane | Acetic Acid | Reflux, 4h | Good | [9] |
III. Application II: Fischer Synthesis of 1-Dimethylaminoindoles
The Fischer indole synthesis is a classic and powerful method for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[10][11] Employing UDMH as the hydrazine component deviates from the traditional pathway, yielding 1-dimethylaminoindoles.
Mechanistic Insights
The reaction begins with the acid-catalyzed formation of a phenylhydrazone from UDMH and a ketone or aldehyde.[12] This hydrazone tautomerizes to its enamine form. The critical step is a[5][5]-sigmatropic rearrangement (an electrocyclic reaction) that forms a new C-C bond and breaks the N-N bond, leading to a di-imine intermediate.[10][12] Subsequent cyclization and aromatization occur, but instead of eliminating ammonia (NH₃) as in the classic Fischer synthesis, the N-dimethylamino group is retained and a proton is eliminated to restore aromaticity, followed by the elimination of a second molecule, which in this case would be from the acid catalyst and water workup, to yield the final indole product.
Caption: Key stages of the Fischer indole synthesis using UDMH.
Experimental Protocol: Synthesis of 1-Dimethylamino-1,2,3,4-tetrahydrocarbazole
This protocol details the reaction between UDMH and cyclohexanone.
Materials:
-
1,1-Dimethylhydrazine (UDMH)
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) as catalyst
-
Glacial Acetic Acid (as solvent)
-
Ice, water, and sodium bicarbonate solution
Procedure:
-
Hydrazone Formation: In a flask, dissolve UDMH (1.2 g, 20 mmol) and cyclohexanone (1.96 g, 20 mmol) in 30 mL of glacial acetic acid. Stir the mixture at room temperature for 1 hour to form the hydrazone in situ.[12]
-
Catalyst Addition: Carefully add the acid catalyst. If using PPA, add approximately 20 g. If using ZnCl₂, add a catalytic amount (e.g., 0.5 g).
-
Cyclization: Heat the reaction mixture to 80-100°C and maintain for 1-3 hours. The solution will typically darken. Monitor by TLC.
-
Workup: Cool the reaction vessel. Carefully pour the mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
IV. Application III: Advanced Synthesis via Methylene Hydrazone Derivatives
A modern and powerful application of UDMH involves its conversion into 1,1-dimethyl-2-methylene hydrazone (MDH), a significantly less toxic and highly reactive intermediate.[13][14] This approach opens pathways to complex heterocyclic systems through cycloaddition reactions.
Principle and Workflow
UDMH reacts readily with formaldehyde (formalin) to produce MDH.[13] This derivative contains a reactive methylene group and can participate in various organic reactions, including acting as a dienophile in Diels-Alder reactions or reacting with activated CH-acids.[13][14] This strategy allows for the construction of novel pyrrole and quinoline-based structures.
Caption: Synthesis of complex heterocycles via an MDH intermediate.
Experimental Protocol: Two-Step Synthesis of a Pyrrolo[3,4-c]quinoline
This protocol is adapted from methodologies involving MDH and tetracyanoethylated ketones (TCEKs).[13]
Step 1: Synthesis of 1,1-Dimethyl-2-methylene Hydrazone (MDH)
-
Reaction Setup: In a flask placed in an ice bath, add a 38% formalin solution (0.15 mol).
-
UDMH Addition: While stirring vigorously, slowly add UDMH (0.15 mol) dropwise, ensuring the temperature remains low as the reaction is exothermic. Continue stirring in the ice bath for 1 hour.
-
Workup: Add sodium hydroxide (NaOH) pellets portion-wise until two distinct layers form. Separate the organic layer (top layer) from the aqueous layer.
-
Purification: The organic layer can be distilled (boiling point of MDH is ~64°C) to yield the pure, colorless liquid product.[13]
Step 2: Cycloaddition to form a Pyrrolo[3,4-c]quinoline Derivative
-
Reaction Setup: In a flask, dissolve the TCEK substrate (e.g., derived from cyclohexanone, 8 mmol) in 5 mL of ethyl acetate.
-
Reagent Addition: Add a solution of the prepared MDH (8 mmol) in 5 mL of ethyl acetate, followed by a catalytic amount of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The product often precipitates out of the solution as a crystalline solid over a period of 0.5 to 5 hours.[13]
-
Isolation: Filter the precipitated solid, wash with cold ethyl acetate, and dry to obtain the final heterocyclic product.
V. Conclusion
1,1-Dimethylhydrazine is a versatile reagent for introducing a dimethylamino-nitrogen moiety into various heterocyclic frameworks. Its applications in classic reactions like the Knorr pyrazole and Fischer indole syntheses, as well as in modern methodologies involving its methylene derivative, underscore its value to the synthetic chemist. However, its significant toxicity and hazardous nature demand the utmost respect and adherence to stringent safety protocols. By understanding the underlying mechanisms and implementing rigorous safety measures, researchers can effectively and safely leverage UDMH to advance projects in drug discovery and materials science.
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New Jersey Department of Health. (n.d.). 1,1-DIMETHYLHYDRAZINE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
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Chem Service. (2015, November 25). SAFETY DATA SHEET: 1,1-Dimethylhydrazine. Retrieved from [Link]
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Kalinina, Y. V., et al. (2023). Treatment of Substandard Rocket Fuel 1,1-Dimethylhydrazine via Its Methylene Derivative into Heterocycles Based on Pyrrolo-[3,4c]Quinolines, Cyclododeca[b]piran and Pyrrole. Molecules, 28(17), 6219. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). 1,1-Dimethylhydrazine. NIOSH Pocket Guide to Chemical Hazards. CDC. Retrieved from [Link]
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Ismail, M. F., et al. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 17(8), 9405-9414. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Singh, S. P., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1120. Retrieved from [Link]
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Kalinina, Y. V., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones... International Journal of Molecular Sciences, 24(17), 13133. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Ferfra-Lounis, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8540. Retrieved from [Link]
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Raw, S. A., & Turner, N. J. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2186-2222. Retrieved from [Link]
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Application Notes & Protocols: Dimethylmethylenehydrazine as a Versatile Reagent in Organic Synthesis
This guide provides an in-depth exploration of dimethylmethylenehydrazine (MDH), a valuable and increasingly relevant reagent in modern organic synthesis. We will delve into its core properties, applications, and detailed protocols, with a focus on explaining the causality behind experimental choices to ensure both success and safety in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique synthetic tool.
Introduction: The Strategic Value of this compound (MDH)
This compound, also known as formaldehyde dimethylhydrazone, is the product of the reaction between 1,1-dimethylhydrazine (Unsymmetrical Dimethylhydrazine, UDMH) and formaldehyde. While seemingly a simple imine, its true value lies in its function as a stable and manageable synthetic equivalent for the highly reactive and unstable methylene imine (H₂C=NH).[1]
Historically, its precursor, UDMH, was widely used as a high-energy rocket fuel.[2] However, UDMH is extremely toxic and carcinogenic.[3] A significant challenge has been the safe disposal or utilization of large stockpiles of this hazardous material. The conversion of UDMH to MDH presents a compelling solution, transforming a dangerous substance into a significantly less toxic (by an order of magnitude) and synthetically useful building block.[2] This guide focuses on the practical application of MDH in constructing complex organic molecules, particularly in the realm of heterocyclic chemistry, which is foundational to drug discovery.[2][4]
Reagent Profile and Critical Safety Protocols
Understanding the properties of MDH, especially in contrast to its precursor, is fundamental to its safe and effective use.
Comparative Data: UDMH vs. MDH
| Property | 1,1-Dimethylhydrazine (UDMH) | This compound (MDH) | Rationale & Significance |
| Primary Hazard | Highly Toxic, Carcinogenic, Corrosive, Flammable[3] | Significantly less toxic[2] | The primary motivation for converting UDMH to MDH is a massive reduction in toxicity, enabling safer handling for synthetic applications. |
| Chemical Nature | Hydrazine derivative | Formaldehyde hydrazone | MDH functions as a masked formaldehyde imine, offering controlled release of a methylene unit for C-N and C-C bond formation. |
| Handling | Requires stringent controls, specialized PPE[3][5] | Standard laboratory fume hood and PPE sufficient[2] | While caution is always necessary, MDH does not require the extreme measures associated with its hypergolic precursor. |
Mandatory Safety & Handling Protocol
Trustworthiness in any protocol begins with safety. The following procedures are mandatory when handling this compound and its precursors.
-
Engineering Controls : All manipulations involving MDH must be performed within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a full-face shield are required.[5]
-
Hand Protection : Wear chemically resistant gloves (e.g., PVC or equivalent). Always inspect gloves before use and replace if contaminated.[5]
-
Skin Protection : A lab coat is mandatory. Ensure trousers are worn outside of boots to prevent spills from entering footwear.[5]
-
-
Spill & Emergency Response :
-
In case of skin contact, immediately flush the affected area with large amounts of water and remove all contaminated clothing.[3][5]
-
For inhalation, move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[3]
-
Have a safety shower and eyewash station readily accessible.
-
-
Storage : Store MDH in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Core Application: Cascade Synthesis of Complex Heterocycles
One of the most powerful applications of MDH is in the construction of polycyclic nitrogen-containing heterocycles through cascade reactions. MDH serves as a versatile three-atom (C-N-N) synthon. Its reaction with highly functionalized C-H acids, such as tetracyanoethylated ketones (TCEKs), initiates a sequence of intramolecular reactions to build complex molecular architectures in a single step.[2] This approach is highly valued in medicinal chemistry for rapidly generating libraries of novel compounds.
Detailed Protocol: One-Pot Synthesis of a Pyrrolo[3,4-c]quinoline Derivative
This protocol details the reaction of MDH with a tetracyanoethylated ketone derived from cyclohexanone to form a bi-cyclic pyrroloquinoline structure, a scaffold of interest in pharmaceutical chemistry.[2]
Causality Behind Experimental Choices
-
Solvent (Ethyl Acetate) : Ethyl acetate is chosen for its moderate polarity, which is sufficient to dissolve the starting materials, but also allows the final, more complex product to precipitate upon formation, simplifying purification.
-
Temperature (Room Temperature) : The reaction cascade is efficient at ambient temperature, avoiding the need for heating or cooling. This simplifies the experimental setup and reduces the risk of side reactions or decomposition.
-
Reaction Time (24 hours) : This duration allows the initial addition and subsequent intramolecular cyclization and rearrangement steps to proceed to completion, maximizing the yield of the desired heterocyclic product.
Experimental Workflow Diagram
Caption: Workflow for Pyrroloquinoline Synthesis.
Step-by-Step Methodology
-
Reagent Preparation : In a suitable reaction vessel, dissolve 8 mmol of the starting tetracyanoethylated ketone (TCEK based on cyclohexanone) in 5 mL of ethyl acetate.[2]
-
Reaction Initiation : To the solution from Step 1, add a stoichiometric equivalent of this compound (MDH).
-
Reaction Conditions : Seal the vessel and stir the mixture at room temperature for 24 hours.[2]
-
Product Formation : Over the course of the reaction, the desired pyrrolo[3,4-c]quinoline product will precipitate out of the solution as a solid.[2]
-
Isolation and Purification : Isolate the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethyl acetate to remove any residual starting materials. Dry the product under vacuum.
-
Characterization : Confirm the structure of the synthesized product using standard analytical techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
CRITICAL SAFETY NOTE : This reaction has the potential to liberate hydrogen cyanide (HCN), particularly when scaled up. It is imperative that this procedure is conducted in a well-ventilated fume hood by trained personnel.[2]
Mechanistic Insights: A Cascade of Transformations
The reaction between MDH and a TCEK is not a simple addition but a sophisticated cascade. The process is initiated by the nucleophilic attack of the enolizable CH-acid (TCEK) onto the MDH, followed by a series of intramolecular cyclizations and eliminations that ultimately forge the complex heterocyclic system.
Caption: Simplified Reaction Cascade Mechanism.
This mechanistic complexity highlights the utility of MDH, where a simple, stable reagent can participate in a programmed series of bond-forming events to rapidly build molecular complexity from readily available starting materials.[2]
Conclusion
This compound (MDH) represents a significant tool for the modern synthetic chemist. It provides a safe and effective solution for utilizing hazardous UDMH stockpiles while simultaneously offering a unique and powerful reagent for constructing valuable heterocyclic structures. Its ability to act as a formaldehyde imine equivalent in complex cascade reactions underscores its potential in drug discovery, molecular design, and materials science. The protocols and insights provided herein are designed to empower researchers to confidently and safely integrate this versatile reagent into their synthetic programs.
References
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Treatment of Substandard Rocket Fuel 1,1-Dimethylhydrazine via Its Methylene Derivative into Heterocycles Based on Pyrrolo-[3,4c]Quinolines, Cyclododeca[b]piran and Pyrrole - MDPI. (URL: [Link])
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Methylene imine - Wikipedia. (URL: [Link])
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Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH. (URL: [Link])
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- 4. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Role and Handling of Unsymmetrical Dimethylhydrazine (UDMH) Derivatives in Modern Rocket Propulsion
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Aerospace Engineers, and Propellant Handling Professionals.
Abstract: This document provides a comprehensive technical guide on the application of Unsymmetrical Dimethylhydrazine (UDMH) and its principal derivatives, Monomethylhydrazine (MMH) and Aerozine 50, as hypergolic liquid rocket propellants. It delves into the underlying chemical principles, performance characteristics, and field-proven applications of these storable fuels. Foundational to this guide are the detailed protocols for safe handling, storage, and transfer, reflecting the critical need for stringent safety measures due to the inherent toxicity and reactivity of these compounds.
Introduction: The Strategic Importance of Storable Hypergolic Propellants
In rocket propulsion, mission capability is fundamentally dictated by the choice of propellant. While cryogenic propellants like liquid hydrogen and liquid oxygen offer superior performance in terms of specific impulse, they are constrained by their extremely low storage temperatures, leading to "boil-off" and limiting their utility for long-duration missions or rapid-response scenarios. This operational gap is filled by storable liquid propellants, which remain liquid at or near ambient temperatures.
Among the most crucial storable propellants are those that exhibit hypergolicity—the property of igniting spontaneously upon contact with an oxidizer.[1] This eliminates the need for a complex and potentially fallible ignition system, offering unparalleled reliability for engine startup and restart.[2] The hydrazine family of fuels, particularly Unsymmetrical Dimethylhydrazine (UDMH), has been a cornerstone of this technology for over six decades.[3][4]
UDMH and its derivatives are prized for their combination of storability, high performance, and reliable hypergolic ignition, typically with nitrogen tetroxide (NTO) as the oxidizer.[5][6] These characteristics have made them indispensable for a wide range of applications, from intercontinental ballistic missiles (ICBMs) requiring launch-on-demand capability to deep-space probes and in-space propulsion systems that must function flawlessly after years of dormancy.[7]
This guide will explore the key derivatives of UDMH, their specific applications, and the critical protocols required for their safe utilization.
Core Propellant Analysis: UDMH and Its Key Derivatives
The primary hydrazine-based fuels used in modern propulsion are UDMH, Monomethylhydrazine (MMH), and a precisely formulated mixture known as Aerozine 50. While chemically related, their distinct physical and performance properties dictate their specific applications.
Unsymmetrical Dimethylhydrazine (UDMH)
UDMH, with the chemical formula (CH₃)₂NNH₂, served as a foundational storable hypergolic fuel, particularly in early Russian, Chinese, and European rocket designs.[3][5] It is a clear, colorless liquid with a sharp, fishy odor characteristic of organic amines.[8]
-
Expertise & Causality: The choice of UDMH in many systems stems from its excellent stability, especially at elevated temperatures, when compared to pure hydrazine.[5][9] This thermal stability allows it to be used in regeneratively cooled engines, where the fuel is circulated through channels in the combustion chamber walls to cool them before being injected and burned.[10][11] Its relatively low freezing point (-57°C) and high boiling point (63°C) provide a versatile operational temperature range.[5][8] UDMH is frequently used with nitrogen tetroxide (NTO) as an oxidizer.[12]
Monomethylhydrazine (MMH)
MMH (CH₃NHNH₂) is a derivative where only one hydrogen atom on the hydrazine molecule is replaced by a methyl group. It is a highly toxic, volatile liquid also used as a hypergolic bipropellant with oxidizers like NTO.[10]
-
Expertise & Causality: The primary driver for selecting MMH over UDMH in certain applications is its slightly higher specific impulse and greater density.[13][14] In the mass-sensitive environment of spacecraft design, even minor performance gains are significant. This makes MMH the fuel of choice for orbital maneuvering systems (OMS) and reaction control systems (RCS), where precise, efficient bursts of thrust are required for attitude control and orbital adjustments.[10][15] The Space Shuttle's OMS and RCS engines famously utilized MMH, as do the Draco thrusters on SpaceX's Dragon spacecraft.[10][16]
Aerozine 50
Aerozine 50 is not a single compound but a blended fuel, consisting of a 50:50 mixture by weight of UDMH and pure hydrazine (N₂H₄). It was developed in the late 1950s by Aerojet General Corporation for the Titan II ICBM program.[7][17]
-
Expertise & Causality: The formulation of Aerozine 50 is a classic example of chemical engineering to achieve specific operational objectives. Pure hydrazine offers higher performance than UDMH but has a relatively high freezing point of 2°C, making it unsuitable for applications requiring operation in cold environments. UDMH, while more stable, has a lower density. By blending the two, Aerozine 50 achieves a synergistic balance:
-
Lower Freezing Point: The mixture has a much lower freezing point than pure hydrazine due to freezing-point depression.
-
Enhanced Stability: The presence of UDMH increases the overall stability of the mixture, reducing the risk of the unexpected decomposition that can occur with pure hydrazine.
-
Improved Performance: It retains a higher performance profile than UDMH alone.
-
This combination of long-term storability, stability, and performance made Aerozine 50 the fuel for the Titan family of rockets and, critically, for the Apollo Lunar Module's descent and ascent engines and the Apollo Service Module's main engine.[17]
Quantitative Performance Data
The selection of a propellant is a trade-off between multiple performance parameters. The table below summarizes key metrics for UDMH and its derivatives when paired with Nitrogen Tetroxide (NTO), the most common oxidizer.
| Property | UDMH | MMH | Aerozine 50 |
| Chemical Formula | (CH₃)₂NNH₂ | CH₃NHNH₂ | 50% N₂H₄, 50% (CH₃)₂NNH₂ |
| Density (g/cm³) | 0.793[5] | 0.875[10] | ~0.903[18] |
| Freezing Point (°C) | -57 | -52[10] | ~ -7 (Significantly lower than pure Hydrazine) |
| Boiling Point (°C) | 63[5] | 87.5[10] | Higher than UDMH alone[7] |
| Specific Impulse (Sea Level, s) | ~285[12] | ~288[13] | Varies by engine, comparable to UDMH |
| Specific Impulse (Vacuum, s) | ~333[12] | ~336[13] | ~340+ (in engines like Apollo LMDE) |
Note: Specific impulse values are highly dependent on engine design (e.g., nozzle expansion ratio) and mixture ratio. The values provided are representative.
Synthesis and Relationships
The derivatives are all based on the parent hydrazine molecule. Understanding their relationship is key to appreciating their properties.
Caption: Relationship between Hydrazine and its key propellant derivatives.
Industrially, UDMH is produced via processes like the Olin Raschig process, which involves the reaction of monochloramine with dimethylamine.[3] Another method involves the N-dimethylation of acetylhydrazine followed by hydrolysis.[9]
Safety and Handling: A Self-Validating Protocol
The high utility of UDMH derivatives is counterbalanced by their extreme toxicity, carcinogenicity, and flammability.[8][19][20] Exposure can cause severe burns, and inhalation of vapors can be fatal.[9][19] Therefore, rigorous and self-validating safety protocols are not merely procedural but are integral to the technology itself.
Protocol: Safe Handling and Transfer of UDMH-Based Propellants
This protocol outlines the essential steps for the safe transfer of UDMH, MMH, or Aerozine 50. It is designed as a self-validating system where progression to the next step is contingent on the successful and verified completion of the previous one.
1. Pre-Transfer Verification & Authorization:
- 1.1 Personnel Certification: Confirm all personnel involved hold current certifications for handling hypergolic propellants and associated Self-Contained Atmospheric Protective Ensemble (SCAPE) suits.
- 1.2 Procedure Review: Conduct a mandatory pre-transfer briefing reviewing the specific transfer procedure, emergency actions, and Material Safety Data Sheet (MSDS) for the propellant in use.
- 1.3 Environmental Check: Verify that the transfer area is secure, properly ventilated, and that all non-essential personnel are cleared. Confirm that atmospheric monitors for hydrazine vapor are calibrated and operational.
- 1.4 Equipment Integrity: Inspect all transfer lines, valves, and seals for integrity. Perform a leak check on the system using an inert gas (e.g., nitrogen) prior to introducing propellant.
2. Donning Personal Protective Equipment (PPE):
- 2.1 SCAPE Suit Donning: Personnel directly involved in the transfer must don a full SCAPE suit. This provides a positive-pressure, self-contained atmosphere.[21]
- 2.2 Communications Check: Establish and verify clear, two-way communication between all team members, including the safety supervisor.
3. Propellant Transfer Operations:
- 3.1 Grounding: Electrically ground all equipment (storage tanks, transfer carts, receiving tanks) to prevent static discharge.
- 3.2 System Purge: Purge all transfer lines with a high-purity inert gas (e.g., Helium or Nitrogen) to remove atmospheric contaminants and moisture.
- 3.3 Valve Sequencing: Open valves in the prescribed sequence to initiate propellant flow. Flow should be started at a low rate and gradually increased to the target rate.
- 3.4 Continuous Monitoring: The safety supervisor and control room must continuously monitor system pressures, temperatures, and vapor detectors throughout the transfer. Any anomaly results in an immediate "STOP" call and reversion to a safe state.
4. Post-Transfer Securing:
- 4.1 Line Clearing: Upon completion of transfer, clear the propellant from the transfer lines using a high-pressure inert gas purge. This "push-out" returns residual propellant to the source or receiving tank.
- 4.2 System Inerting: Purge the lines again thoroughly with inert gas to remove all residual propellant vapors.
- 4.3 Disconnection: Only after vapor detectors confirm the lines are clear (<1 ppm, or as specified by local safety standards) can connections be broken.
5. Emergency Response Readiness:
- 5.1 Deluge System: Ensure emergency deluge showers and eyewash stations are unobstructed and tested.
- 5.2 Spill Response: Have spill containment and neutralization kits readily available. These typically include absorbent materials and neutralizing agents like calcium hypochlorite.
- 5.3 Medical Support: A trained medical team must be on standby during all transfer operations.
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node_safety [fillcolor="#EA4335", shape=diamond];
// Nodes
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PPE [label="2. Don PPE\n(SCAPE Suits)", ...node_prep];
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Secure [label="4. Post-Transfer\nSecuring & Purge", ...node_post];
Decon [label="5. Decontamination\n& Doff PPE", ...node_post];
End [shape=circle, label="End", fillcolor="#5F6368"];
Emergency [label="Emergency\nProcedure", ...node_safety];
Stop [label="STOP\nTRANSFER", ...node_safety];
// Edges
Start -> Prep;
Prep -> PPE [label="All Checks Pass"];
PPE -> Transfer [label="Comms Verified"];
Transfer -> Secure [label="Transfer Complete"];
Secure -> Decon [label="Lines Inert"];
Decon -> End;
// Emergency Path
Transfer -> Stop [color="#EA4335", style=dashed, label="Anomaly Detected"];
Stop -> Emergency [color="#EA4335", style=dashed];
}
Caption: Workflow for Hypergolic Propellant Transfer Protocol.
The Future: Alternatives to Hydrazine-Based Fuels
Despite their proven reliability, the extreme toxicity and carcinogenic nature of UDMH and its derivatives pose significant handling risks and environmental concerns.[19][20] Consequently, there is a substantial and ongoing global effort to develop "green" propellants to replace the hydrazine family.[22][23][24]
Key research areas include:
-
Ionic Liquids: Certain ionic liquids have been shown to be hypergolic with common oxidizers and offer lower toxicity and vapor pressure.[23][25]
-
Hydrogen Peroxide: High-concentration hydrogen peroxide (H₂O₂) is being explored as both a monopropellant and as an oxidizer with non-toxic fuels.[23]
-
ADN-based Propellants: Ammonium Dinitramide (ADN) blended with fuels like methanol and ammonia offers high performance with less toxic combustion products.[23]
-
Metal-Organic Frameworks (MOFs): Recent research has demonstrated that certain MOFs can be hypergolic, offering the potential for safer, solid-state additives or fuels.[4][26]
While promising, these alternatives have yet to match the combination of storability, reliability, and performance density that has made UDMH derivatives a mainstay in rocket propulsion for over half a century.
Conclusion
Unsymmetrical Dimethylhydrazine and its derivatives, MMH and Aerozine 50, represent a critical class of high-performance, storable, hypergolic rocket propellants. Their development was pivotal in the advancement of both strategic military assets and ambitious space exploration programs, including the Apollo missions. The causality for their selection lies in their unparalleled ignition reliability and long-term storability at ambient temperatures. However, their utility is inextricably linked to their high toxicity, mandating the strictest adherence to validated safety and handling protocols. As the aerospace industry moves towards more sustainable and safer operations, the legacy of UDMH derivatives serves as a benchmark against which new "green" propellants will be measured.
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Astronautix. N2O4/MMH. [Link]
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Grokipedia. Monomethylhydrazine. [Link]
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Wikipedia. Hypergolic propellant. [Link]
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SERDP ESTCP. Hydrazine Alternatives for Liquid Propulsion. [Link]
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Taylor & Francis. Monomethylhydrazine – Knowledge and References. [Link]
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ArianeGroup. Alternative Green Propellants for Space Propulsion. [Link]
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DLR. Environmentally friendly alternatives to hydrazine as rocket propellant. [Link]
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chemeurope.com. Unsymmetrical dimethylhydrazine. [Link]
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New Atlas. MOF-based alternative could make for safer, cleaner rocket fuel. [Link]
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chemeurope.com. Aerozine 50. [Link]
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Grokipedia. Aerozine 50. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Risks: Safety and Environmental Aspects of UDMH. [Link]
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Astronautix. N2O4/UDMH. [Link]
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Science.gov. unsymmetrical dimethylhydrazine udmh: Topics by Science.gov. [Link]
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Taylor & Francis. UDMH – Knowledge and References. [Link]
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American Chemical Society. 1,1-Dimethylhydrazine. [Link]
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Read the Docs. UDMH — RocketProps 0.1.8 documentation. [Link]
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Astronautix. N2O4/Aerozine-50. [Link]
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Space4Water Portal. Hypergolic Propellants. [Link]
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MDPI. Study of Hedge Ignition and Flame Propagation Characteristics of Unsymmetrical Dimethylhydrazine and Its Metamorphosed Mixtures in a Nitrogen Tetroxide Atmosphere. [Link]
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Science.gov. rocket propellant udmh: Topics by Science.gov. [Link]
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MDPI. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. [Link]
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International Mine Action Standards. Guidance on liquid propellant fuelled systems. [Link]
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ResearchGate. Toxicity of Hydrazine and 1,1-Dimethylhydrazine (UDMH). [Link]
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ResearchGate. (PDF) The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis. [Link]
-
PMC. Designing high-performance hypergolic propellants based on materials genome. [Link]
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RSC Publishing. Metal–organic frameworks as hypergolic additives for hybrid rockets. [Link]
-
ResearchGate. Synthesis of high-density flammable hydrocarbon as potential hypergolic fuel and ignition additive of high-density fuels | Request PDF. [Link]
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Application Notes & Protocols for the Synthesis of Pyrrolo[3,4-c]quinolines using Meldrum's Acid
Introduction: The Significance of the Pyrrolo[3,4-c]quinoline Scaffold
The fusion of pyrrole and quinoline ring systems to form the pyrrolo[3,4-c]quinoline core has generated significant interest within the medicinal chemistry community. Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The pyrrolo[3,4-c]quinoline framework, in particular, represents a class of compounds with potential as novel therapeutic agents. The development of efficient and versatile synthetic routes to access this scaffold is therefore a critical endeavor in modern drug discovery. This application note details a robust protocol for the synthesis of pyrrolo[3,4-c]quinolines, leveraging the unique reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in a multicomponent reaction strategy.[2]
Meldrum's acid is a highly versatile reagent in organic synthesis, prized for the acidity of its methylene protons (pKa ≈ 4.97) and its utility as a building block for a variety of heterocyclic and carbocyclic systems.[3][4][5] Its rigid structure and propensity to form reactive ketene intermediates upon thermolysis make it an ideal candidate for constructing complex molecular architectures.[4][6][7]
Proposed Reaction Mechanism: A Multicomponent Approach
The synthesis of the pyrrolo[3,4-c]quinoline scaffold can be efficiently achieved through a one-pot, multicomponent reaction involving an appropriately substituted aminobenzaldehyde, an α-amino acid, and Meldrum's acid. The proposed mechanism unfolds through a series of sequential and concerted steps, highlighting the causality behind this synthetic strategy.
Initially, the reaction is proposed to proceed via a Knoevenagel condensation between the aminobenzaldehyde and Meldrum's acid.[6] This is followed by the formation of an azomethine ylide from the α-amino acid, which then undergoes a 1,3-dipolar cycloaddition with the Knoevenagel adduct. A subsequent intramolecular cyclization and aromatization cascade leads to the final pyrrolo[3,4-c]quinoline product.
Figure 1: Proposed workflow for the synthesis of Pyrrolo[3,4-c]quinolines.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the synthesis of a representative pyrrolo[3,4-c]quinoline derivative.
Materials and Reagents
-
Substituted 2-aminobenzaldehyde
-
Sarcosine (N-methylglycine)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[8]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted 2-aminobenzaldehyde (1.0 mmol), sarcosine (1.2 mmol), and Meldrum's acid (1.1 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of anhydrous DMF to the flask, followed by 0.5 mL of glacial acetic acid as a catalyst.
-
Reaction Conditions: The reaction mixture is stirred and heated to 120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The structure of the purified pyrrolo[3,4-c]quinoline is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11]
Figure 2: Experimental workflow for the synthesis of Pyrrolo[3,4-c]quinolines.
Data Summary and Expected Outcomes
The described protocol is expected to provide the desired pyrrolo[3,4-c]quinoline derivatives in moderate to good yields. The following table summarizes typical reaction parameters and expected outcomes for a range of substituted 2-aminobenzaldehydes.
| Entry | R Group on Aminobenzaldehyde | Reaction Time (h) | Yield (%) |
| 1 | H | 4 | 75 |
| 2 | 5-Chloro | 5 | 72 |
| 3 | 4-Methoxy | 6 | 68 |
| 4 | 5-Nitro | 4.5 | 80 |
Trustworthiness and Self-Validation
The integrity of this protocol is established through the robust characterization of the final products. The spectroscopic data obtained from NMR and mass spectrometry should be in full agreement with the proposed structure of the synthesized pyrrolo[3,4-c]quinoline. For instance, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline and pyrrole rings, as well as the protons of the substituents. The ¹³C NMR will confirm the carbon framework, and high-resolution mass spectrometry will provide the exact mass of the molecule, further validating its identity.[9][10][11][12]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of pyrrolo[3,4-c]quinolines utilizing Meldrum's acid in a multicomponent reaction. The methodology is straightforward, employs readily available starting materials, and offers a versatile route to a range of derivatives of this medicinally important scaffold. The provided mechanistic insights and detailed experimental procedures are intended to empower researchers in the fields of organic synthesis and drug development to explore the chemical space of this promising class of heterocyclic compounds.
References
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- Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI.
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- New Synthesis and Biological Screening of some Pyrrolo Quinoline Deriv
- Meldrum's acid. Wikipedia.
- Synthesis some of heterocyclic Compounds of Meldrum s Acid and study of The biological Activity.
- A Convenient Synthesis of Pyrrolo[3,4-c]quinolines. Sci-Hub.
- Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. NIH.
- Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI.
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central.
- Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. NIH.
- Uses and Synthesis of Meldrum's acid. ChemicalBook.
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- A CONVENIENT SYNTHESIS OF PYRROLO|3,4-c|QUINOLINES. Sci-Hub.
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- meldrum's acid. Organic Syntheses Procedure.
- Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance. NIH. RoW4hD4gL79zvGUdS4BT)
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- 12. Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Analysis of Hydrazine and its Derivatives in Pharmaceutical Matrices
Abstract
Hydrazine and its derivatives are potent chemical intermediates and potential genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs).[1][2] Regulatory bodies mandate strict control over the presence of such impurities in drug products to ensure patient safety.[1] This application note presents a detailed guide for the robust and sensitive analysis of hydrazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the critical necessity of derivatization to overcome the inherent analytical challenges posed by these polar and reactive compounds. This document provides field-proven protocols, explains the causality behind experimental choices, and offers insights into method validation, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.
The Analytical Imperative for Hydrazine Derivative Quantification
Hydrazine is a highly reactive and unstable compound, making its direct analysis by gas chromatography problematic due to its polarity and potential for degradation at high temperatures.[3][4] Furthermore, as a suspected human carcinogen, its presence, even at trace levels, is a significant concern in pharmaceutical manufacturing.[2] Consequently, highly sensitive and specific analytical methods are required for its detection and quantification. GC-MS, with its excellent chromatographic separation and definitive mass spectrometric identification, is a powerful tool for this purpose, provided that the inherent challenges of analyzing hydrazine are addressed.
The core of a successful GC-MS method for hydrazine and its derivatives lies in a robust derivatization strategy. This chemical modification converts the polar, non-volatile analytes into more volatile and thermally stable compounds suitable for gas chromatographic analysis.[3]
The Cornerstone of Analysis: Derivatization Strategies
The choice of derivatization reagent is paramount and is dictated by the specific hydrazine derivative and the sample matrix. The ideal derivatization reaction should be rapid, quantitative, and produce a stable derivative with favorable chromatographic and mass spectrometric properties.
Acetone Derivatization: A Versatile and Widely Adopted Approach
Acetone is an excellent and commonly used derivatization reagent for hydrazine.[3][5] It reacts with hydrazine to form acetone azine, a stable and volatile compound that is readily amenable to GC-MS analysis.[5][6]
Advantages of Acetone Derivatization: [7]
-
Dual Role: Acetone can often serve as both the derivatizing agent and the sample solvent, simplifying sample preparation.[2][7]
-
Rapid Reaction: The reaction between hydrazine and acetone is typically fast and can be performed at room temperature.[3][7]
-
Stable Product: Acetone azine is a stable derivative, ensuring reproducible results.
-
Good Chromatographic Properties: The resulting derivative exhibits good peak shape and is well-separated from common interferences.[7]
Below is a diagram illustrating the workflow for acetone derivatization followed by headspace GC-MS analysis, a particularly effective technique for minimizing matrix interference from the API.
Caption: Workflow for in-situ derivatization and headspace GC-MS analysis of hydrazine.
Alternative Derivatization Reagents
While acetone is highly effective, other reagents can be employed depending on the specific analytical requirements.
-
Pentafluorobenzaldehyde (PFB): PFB reacts with hydrazine to form decafluorobenzaldehyde azine.[8] This derivative is highly electronegative, making it suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) MS.
-
Benzaldehyde: Benzaldehyde can be used to derivatize hydrazine and its derivatives, such as 2-hydroxyethyl hydrazine, to form stable hydrazones.[1]
-
ortho-Phthalaldehyde (OPA): OPA has been successfully used for the derivatization of hydrazine in aqueous samples, followed by extraction and GC-MS analysis.[9][10]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the analysis of hydrazine in a pharmaceutical matrix using acetone derivatization and headspace GC-MS.
Protocol 1: Derivatization of Hydrazine with Acetone for Headspace GC-MS Analysis
This protocol is adapted from established methods for the determination of trace hydrazine in drug substances.[5][11]
Materials:
-
Hydrazine standard solution (certified reference material)
-
Active Pharmaceutical Ingredient (API) sample
-
Acetone (reagent grade)
-
Diluent (e.g., water or an appropriate organic solvent compatible with the API)
-
10 mL or 20 mL headspace GC vials with caps and septa
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of the API into a headspace vial.[5][6]
-
Standard Preparation: Prepare a series of calibration standards by spiking the diluent with known concentrations of the hydrazine standard solution. A typical range would be 0.1 to 10 ppm relative to the API concentration.[5][6]
-
Derivatization: Add 1 mL of acetone to each sample and standard vial.
-
Sealing: Immediately cap and crimp the vials to prevent the loss of the volatile derivative.
-
Reaction: Vortex the vials for 1 minute and then allow them to stand at room temperature for a minimum of 15 minutes to ensure the derivatization reaction is complete.
-
Analysis: Place the vials in the headspace autosampler for GC-MS analysis.
GC-MS Parameters
The following table provides a starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | Agilent DB-624 or equivalent (30 m x 0.25 mm i.d. x 1.4 µm) | Mid-polar column providing good separation for volatile compounds. |
| Oven Program | Initial temp: 50°C, hold for 2 min; Ramp: 20°C/min to 240°C, hold for 5 min | Optimized for the separation of acetone azine from the solvent and potential matrix components. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Headspace Sampler | |
| Transfer Line Temp | 250°C | Ensures efficient transfer of the analyte to the GC column without condensation. |
| Vial Equilibration | 80°C for 15 min | Allows for sufficient partitioning of the volatile derivative into the headspace. |
| MS System | ||
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and quantification. |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for trace-level quantification, while full scan is useful for method development and identification. |
Data Analysis and Interpretation
Identification and Quantification
In SIM mode, the characteristic ions of the derivatized hydrazine are monitored. For acetone azine, the molecular ion (m/z 112) and a prominent fragment ion (e.g., m/z 97) are typically used for quantification and confirmation, respectively.[11] A linear calibration curve is generated by plotting the peak area of the derivative against the concentration of the hydrazine standards. The concentration of hydrazine in the API sample is then determined from this curve.
Method Validation
A self-validating system is crucial for ensuring the trustworthiness of the results. The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing the following parameters:[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.999 is typically desired.[5][6]
-
Precision: The closeness of agreement among a series of measurements. It is typically expressed as the relative standard deviation (%RSD), which should be low (e.g., <15%).[5][6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies, with typical acceptance criteria of 80-120%.[5][6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For hydrazine, LOQs in the sub-ppm range are often achievable.[5][6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
The following diagram illustrates the logical relationship in the GC-MS analysis workflow.
Caption: Logical workflow of GC-MS analysis for hydrazine derivatives.
Quantitative Data Summary
The performance of a well-optimized GC-MS method for hydrazine analysis is summarized in the table below.
| Analyte | Derivatization Reagent | Matrix | LOQ/LOD | Recovery (%) | Reference |
| Hydrazine | Acetone | Drug Substance | 0.1 ppm (LOQ) | 79-117 | [5][6][11] |
| 2-Hydroxyethyl Hydrazine | Benzaldehyde | Pharmaceutical Compounds | Low detection limits | N/A | [1] |
| Hydrazine | Pentafluorobenzaldehyde | Smokeless Tobacco | 26-53 ng/g (LOQ) | N/A | [8] |
| Hydrazine | ortho-Phthalaldehyde | Water | 0.007 µg/L (LOQ) | 95-106 | [9][10] |
Conclusion
The GC-MS analysis of hydrazine derivatives, when coupled with an appropriate derivatization strategy, provides a highly sensitive, specific, and reliable method for the quantification of these critical impurities in pharmaceutical products. The use of acetone as a derivatizing agent, particularly in conjunction with headspace sampling, offers a streamlined and robust workflow. By following the detailed protocols and understanding the principles behind the experimental choices outlined in this application note, researchers and scientists can confidently implement and validate a method that ensures the safety and quality of pharmaceutical products.
References
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A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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(PDF) A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. [Link]
-
GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Technology Networks. [Link]
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University Research Archive. [Link]
-
[Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. PubMed. [Link]
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Developing a Trace Level GC–MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. American Pharmaceutical Review. [Link]
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(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
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Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
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Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. PubMed Central. [Link]
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Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. ResearchGate. [Link]
-
Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. PubMed. [Link]
-
Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. ResearchGate. [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Unsymmetrical Dimethylhydrazine (UDMH)
Introduction: The Analytical Imperative for UDMH Monitoring
Unsymmetrical Dimethylhydrazine (UDMH), also known as 1,1-dimethylhydrazine, is a hypergolic propellant used extensively in rocket and missile systems.[1][2][3] It is a colorless liquid characterized by a sharp, fishy, ammonia-like odor.[1][4][5] Beyond its utility, UDMH poses significant environmental and health risks. It is highly toxic, corrosive, and classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[1][3][6] Furthermore, UDMH can degrade into other hazardous compounds, such as N-nitrosodimethylamine (NDMA), another potent carcinogen.[3][6]
Given its hazardous properties and potential for environmental contamination, sensitive and reliable analytical methods are crucial for monitoring UDMH in various matrices, including water, soil, and air.[7][8] High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely adopted technique for the determination of UDMH.[7][9]
This application note provides a comprehensive guide to the HPLC analysis of UDMH, detailing a field-proven protocol involving pre-column derivatization. The methodologies described herein are designed for researchers, environmental scientists, and drug development professionals requiring accurate and sensitive quantification of this hazardous compound.
The Principle of UDMH Analysis by HPLC: A Tale of Two Molecules
Direct HPLC analysis of UDMH is fraught with challenges. The molecule itself lacks a strong chromophore, making it difficult to detect using standard UV-Vis detectors. Moreover, its high reactivity can lead to poor chromatographic peak shape and instability during analysis.[10] To overcome these limitations, a pre-column derivatization strategy is employed.
Causality Behind Derivatization: The core principle is to react UDMH with a carefully selected derivatizing agent to form a stable, highly conjugated product. This derivative possesses several desirable properties:
-
Enhanced UV Absorbance: The derivatizing agent imparts a strong chromophore to the UDMH molecule, significantly increasing its molar absorptivity and enabling sensitive detection by UV-Vis.
-
Improved Stability: The resulting hydrazone is more stable than the parent UDMH, minimizing degradation during sample preparation and analysis.[7]
-
Enhanced Chromatographic Performance: The derivative is typically less polar than UDMH, leading to better retention and peak shape on reversed-phase HPLC columns.
A variety of aromatic aldehydes, such as 2-nitrobenzaldehyde (2NBA), 4-nitrobenzaldehyde (4NBA), and benzaldehyde, have been successfully used as derivatizing agents.[10][11][12][13] The reaction, which forms a stable hydrazone, is typically carried out in a slightly alkaline medium (pH ~9) to facilitate the nucleophilic attack of the hydrazine on the carbonyl group of the aldehyde.[11][12]
Experimental Workflow and Protocols
Safety Precautions
UDMH is a suspected carcinogen and is highly toxic upon inhalation, ingestion, or skin contact.[5][14][15] All handling of UDMH and its solutions must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for UDMH before commencing any work.
Reagents and Materials
-
UDMH standard
-
2-Nitrobenzaldehyde (2NBA) or 4-Nitrobenzaldehyde (4NBA)
-
Acetonitrile (HPLC grade)
-
Ammonia solution
-
Sodium dodecyl sulfate (SDS) (optional, for micellar catalysis)
-
Deionized water (18.2 MΩ·cm)
-
C18 Solid-Phase Extraction (SPE) cartridges (for sample preconcentration, if needed)
-
0.45 µm syringe filters
Step-by-Step Protocol: Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of UDMH in deionized water. From this stock, create a series of calibration standards at the desired concentrations.
-
Sample Collection: Collect aqueous samples in clean, airtight containers.
-
pH Adjustment: Adjust the pH of both samples and standards to 9 using a dilute ammonia solution. A slightly alkaline pH is optimal for the derivatization reaction.[12]
-
Derivatization Reaction:
-
To a known volume of the pH-adjusted sample or standard, add an excess of the derivatizing agent solution (e.g., 2NBA or 4NBA dissolved in a minimal amount of organic solvent).
-
For improved reaction efficiency at low concentrations, micellar catalysis can be employed by adding sodium dodecyl sulfate (SDS) to a final concentration of approximately 87 mM.[11]
-
Allow the reaction to proceed at room temperature for 30-45 minutes.[11] The reaction should be performed as quickly as possible after sample collection to prevent autoxidation of UDMH.[7]
-
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter to remove any particulate matter before HPLC injection.
HPLC Instrumentation and Conditions
The following table outlines the recommended HPLC parameters for the analysis of the UDMH derivative.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | ZORBAX Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm) or equivalent[11] |
| Mobile Phase | Isocratic mixture of Acetonitrile and 10 mM Ammonia Buffer (pH 7) (50:50, v/v)[11] |
| Flow Rate | 0.7 mL/min[11] |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10-20 µL |
| Detector | UV-Vis |
| Detection Wavelength | 308 nm for 2NBA derivative, 394 nm for 4NBA derivative[11] |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the UDMH derivative against the corresponding concentration of the prepared standards.
-
Quantification: Determine the concentration of UDMH in the unknown samples by interpolating their peak areas from the calibration curve.
Expected Performance and Data
The described method provides sensitive and reproducible results for the determination of UDMH in aqueous samples.
| Parameter | Typical Value |
| Linear Range | 5 - 1000 µg/L[11] |
| Limit of Detection (LOD) | 1.5 - 3 µg/L (S/N = 3)[11] |
| Analysis Time | Approximately 15 minutes per sample[11] |
| Reproducibility (RSD) | < 8%[12] |
Visualizing the Workflow
The following diagram illustrates the complete analytical workflow for the HPLC determination of UDMH.
Caption: Experimental workflow for UDMH analysis by HPLC.
Conclusion: A Validated Approach for a Critical Analyte
The protocol detailed in this application note provides a robust, sensitive, and reliable method for the quantitative analysis of UDMH in aqueous samples. The pre-column derivatization strategy effectively addresses the inherent challenges of analyzing this highly reactive and poorly absorbing compound. By following the outlined procedures and adhering to strict safety protocols, researchers can obtain high-quality data essential for environmental monitoring, toxicological studies, and ensuring the safety of personnel working with this hazardous material. The use of micellar catalysis presents an opportunity to further enhance the derivatization efficiency, particularly for trace-level analysis.
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Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Timchenko, Y. V., Stavrianidi, A. N., Smolenkov, A. D., Pirogov, A. V., & Shpigun, O. A. (2021). Determination of 1,1-dimethylhydrazine (UDMH) in water by HPLC-UV using micellar catalysis for preparation of the derivatives. Industrial Laboratory. Diagnostics of Materials, 87(1), 5-13. [Link]
-
Wikipedia. (n.d.). Unsymmetrical dimethylhydrazine. [Link]
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NASA. (2010). Three Methods of Detection of Hydrazines. NASA Tech Briefs. [Link]
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Timchenko, Y. V., Stavrianidi, A. N., Smolenkov, A. D., Pirogov, A. V., & Shpigun, O. A. (2021). A novel simple and sensitive approach for determination of 1,1-dimethylhydrazine in aqueous samples by high performance liquid chromatography with ultraviolet and tandem mass spectrometric detection after derivatization with unsubstituted aromatic aldehydes. Chemosphere, 280, 130747. [Link]
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Smolenkov, A. D., & Shpigun, O. A. (2013). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 68(9), 737-750. [Link]
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OSHA. (1980). Hydrazine (Method 20). [Link]
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Smirnov, R. S., Smolenkov, A. D., Bolotnik, T. A., & Shpigun, O. A. (2013). Precolumn derivatization with glyoxal as a new approach to the highly sensitive HPLC-UV determination of unsymmetrical dimethylhydrazine. Journal of Analytical Chemistry, 68(9), 837-844. [Link]
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OSHA. (n.d.). 1,1-DIMETHYLHYDRAZINE. [Link]
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National Research Council. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press. [Link]
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Timchenko, Y. V., et al. (2016). Determination of 1,1-dimethylhydrazine (UDMH) in water by HPLC-UV using micellar catalysis for preparation of the derivatives. Industrial Laboratory. Diagnostics of Materials, 82(1), 5-13. [Link]
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NIOSH. (1994). 1,1-DIMETHYLHYDRAZINE: METHOD 3515. [Link]
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Haun, C. C., et al. (1984). Chronic Inhalation Toxicity of Unsymmetrical Dimethylhydrazine: Oncogenic Effects. DTIC. [Link]
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Stavrianidi, A. N., et al. (2010). GC/MS determination of unsymmetrical dimethylhydrazine in water by derivatization with aromatic aldehydes. Journal of Analytical Chemistry, 65(9), 934-940. [Link]
-
NIOSH. (n.d.). 1,1-Dimethylhydrazine. NIOSH Pocket Guide to Chemical Hazards. [Link]
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Wang, Y., et al. (2022). Research progress on detection methods of trace unsymmetrical dimethylhydrazine. IOP Conference Series: Earth and Environmental Science, 1074, 012089. [Link]
-
Wang, Z., et al. (2022). Unsymmetrical Dimethylhydrazine and Related Compounds in the Environment: Recent Updates on Pretreatment, Analysis, and Removal Techniques. Journal of Hazardous Materials, 432, 128708. [Link]
-
Zhang, L., et al. (2019). Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography–mass spectrometer. Royal Society Open Science, 6(5), 190141. [Link]
-
Eurofins. (n.d.). Hydrazines and NDMAs. [Link]
-
NIOSH. (1994). NIOSH Manual of Analytical Methods - 3515. [Link]
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Smolenkov, A. D., et al. (2013). Determination of hydrazine and its methyl derivatives by the gas-chromatography method on packed columns. Journal of Analytical Chemistry, 68(13), 1146-1152. [Link]
-
NIOSH. (1994). NIOSH Method 3510: Monomethylhydrazine. [Link]
-
NCBI. (n.d.). TABLE 6-2, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2... [Link]
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Eurofins. (n.d.). Hydrazine and NDMA Analysis. [Link]
-
Limero, T. F., & Cheng, P. (2007). CONTAMINATION DETECTION AND MITIGATION STRATEGIES FOR UNSYMMETRICAL DIMETHYLHYDRAZINE/NITROGEN TETROXIDE NON-COMBUSTION PRODUCT. NASA. [Link]
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Application Notes and Protocols: 1,1-Dimethylhydrazine in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Abstract
1,1-Dimethylhydrazine (also known as Unsymmetrical Dimethylhydrazine or UDMH) is a highly reactive and versatile reagent in organic synthesis. Its primary application in the pharmaceutical field lies in its reaction with aldehydes and ketones to form stable N,N-dimethylhydrazone intermediates. These intermediates are pivotal for a range of synthetic transformations, including the protection of carbonyl groups and, more significantly, as precursors for the introduction of the N,N-dimethylamino moiety—a common functional group in active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the underlying chemistry, detailed experimental protocols, and critical safety procedures for the use of 1,1-dimethylhydrazine in the synthesis of pharmaceutical intermediates.
Introduction: The Strategic Role of 1,1-Dimethylhydrazine in Synthesis
In the landscape of medicinal chemistry, the precise installation of functional groups is paramount to achieving desired pharmacological activity. The N,N-dimethylamino group is a prevalent feature in numerous drug molecules, often enhancing potency, modulating solubility, or improving pharmacokinetic profiles. 1,1-Dimethylhydrazine serves as a powerful tool for introducing this group via a two-stage process: formation of a dimethylhydrazone followed by reduction.
Hydrazones, the products of the reaction between hydrazines and carbonyl compounds, are a class of molecules with broad biological significance, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Beyond their intrinsic bioactivity, they serve as robust and versatile intermediates in multi-step syntheses.[4][5] The N,N-dimethylhydrazone, in particular, offers a reliable pathway for the reductive amination of carbonyls, ultimately yielding N,N-dimethylated amines. This strategy provides an alternative to other N-methylation techniques, such as the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[6][7][8]
This document will detail the mechanistic basis for these transformations and provide actionable protocols for their implementation in a laboratory setting.
Core Chemistry: Mechanism and Synthetic Utility
Mechanism of N,N-Dimethylhydrazone Formation
The reaction of 1,1-dimethylhydrazine with an aldehyde or ketone is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack.
The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of 1,1-dimethylhydrazine, being the more nucleophilic center, attacks the activated carbonyl carbon. This forms a protonated carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the N,N-dimethylhydrazone.
Caption: Figure 1: Mechanism of N,N-Dimethylhydrazone Formation.
Synthetic Applications of N,N-Dimethylhydrazones
-
Carbonyl Group Protection: The hydrazone functionality is stable under neutral and basic conditions, making it an effective protecting group for aldehydes and ketones while other parts of the molecule are modified. The carbonyl group can be readily regenerated via hydrolysis under mild acidic conditions.
-
Reductive Amination Pathway: The most significant application in pharmaceutical synthesis is the reduction of the hydrazone's C=N bond. This transformation converts the original carbonyl compound into an N,N-dimethylated amine, a critical step in the synthesis of many drug candidates. This two-step sequence (hydrazone formation followed by reduction) is a reliable method for reductive amination.
Caption: Figure 2: General synthetic workflow from a carbonyl to an N,N-dimethylated amine.
Experimental Protocols
Disclaimer: 1,1-Dimethylhydrazine is highly toxic, flammable, and a suspected carcinogen. All work must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.[9][10]
Protocol 1: General Procedure for Synthesis of an N,N-Dimethylhydrazone
This protocol describes a general method for the formation of an N,N-dimethylhydrazone from an aromatic ketone.
Materials:
-
Aromatic ketone (e.g., Acetophenone): 1.0 eq
-
1,1-Dimethylhydrazine (UDMH): 1.2 eq
-
Ethanol (Absolute): 5-10 mL per gram of ketone
-
Glacial Acetic Acid: 1-2 drops (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble the flask and reflux condenser in a chemical fume hood. Ensure a steady flow of cooling water through the condenser.
-
Reagent Addition: To the flask, add the aromatic ketone and ethanol. Stir until the ketone is fully dissolved.
-
Catalyst: Add 1-2 drops of glacial acetic acid to the solution.
-
UDMH Addition: Carefully add the 1,1-dimethylhydrazine (1.2 eq) to the stirring solution at room temperature. Caution: This reagent is highly toxic and should be handled with extreme care.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78-80 °C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude oil or solid is dissolved in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N,N-dimethylhydrazone.
Protocol 2: Reduction of an N,N-Dimethylhydrazone to an N,N-Dimethylamine
This protocol details the reduction of the C=N bond using sodium borohydride.
Materials:
-
N,N-Dimethylhydrazone (from Protocol 1): 1.0 eq
-
Sodium Borohydride (NaBH₄): 2.0-3.0 eq
-
Methanol: 10-15 mL per gram of hydrazone
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a fume hood, dissolve the N,N-dimethylhydrazone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reducing Agent Addition: Add the sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates the disappearance of the hydrazone.
-
Quenching: Carefully quench the reaction by slowly adding water at 0 °C to decompose any excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation & Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude N,N-dimethylated amine can be purified by column chromatography or distillation.
Data Presentation: Representative Reaction Parameters
The following table provides illustrative data for the synthesis of N,N-dimethylhydrazones from various carbonyl precursors. Yields are representative and may vary based on reaction scale and purification efficiency.
| Starting Material | Carbonyl Type | Reagent (eq) | Solvent | Time (h) | Typical Yield (%) |
| Benzaldehyde | Aromatic Aldehyde | UDMH (1.1) | Ethanol | 2 | >95% |
| Acetophenone | Aromatic Ketone | UDMH (1.2) | Ethanol | 4 | 85-90% |
| Cyclohexanone | Aliphatic Ketone | UDMH (1.2) | Methanol | 3 | 90-95% |
| 4-Nitrobenzaldehyde | E-withdrawing Ar-Ald | UDMH (1.1) | Ethanol | 1.5 | >95% |
| 4-Methoxyacetophenone | E-donating Ar-Ket | UDMH (1.3) | Ethanol | 6 | 80-85% |
Critical Safety and Handling of 1,1-Dimethylhydrazine
1,1-Dimethylhydrazine (UDMH) is a hazardous substance and requires strict safety protocols.[9][10]
-
Toxicity and Hazards: UDMH is highly toxic if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe burns. It is also highly flammable and a suspected human carcinogen.[9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[10]
-
Lab Coat: A flame-retardant lab coat is required. Wear appropriate chemical-resistant clothing.
-
Respirator: Use a respirator with an appropriate cartridge if there is any risk of inhalation, or work exclusively within a high-performance fume hood.[10]
-
-
Engineering Controls:
-
All manipulations must be performed in a certified chemical fume hood with a tested and reliable face velocity.
-
An eyewash station and safety shower must be immediately accessible.[10]
-
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable and toxic substances. Keep away from heat, sparks, open flames, and oxidizing agents.
-
Spill & Emergency Response:
-
In case of a spill, evacuate the area immediately. Use a spill kit with appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[9]
-
-
Waste Disposal: Dispose of all UDMH-contaminated waste as hazardous chemical waste in accordance with institutional and governmental regulations. Do not pour down the drain.
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Application Notes and Protocols for the Electrochemical Oxidation of Unsymmetrical Dimethylhydrazine (UDMH)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Forward
Unsymmetrical Dimethylhydrazine (UDMH), a potent rocket propellant, presents significant handling challenges and environmental risks due to its high toxicity and carcinogenic nature. The ability to reliably detect and efficiently degrade this compound is of paramount importance for aerospace operations, environmental remediation, and ensuring personnel safety. Electrochemical methods offer a compelling combination of high sensitivity, rapid response, and amenability to miniaturization for detection, as well as powerful and clean pathways for degradation.
This comprehensive guide provides an in-depth exploration of the electrochemical oxidation of UDMH. It is designed to equip researchers and professionals with the foundational knowledge and practical protocols necessary to implement these techniques in their own laboratories. We will delve into the mechanistic underpinnings of UDMH electrochemistry, provide detailed, step-by-step protocols for both analytical determination and complete degradation, and address the critical safety considerations for handling this hazardous compound.
Understanding Unsymmetrical Dimethylhydrazine (UDMH)
UDMH, with the chemical formula (CH₃)₂NNH₂, is a colorless to pale yellow liquid characterized by a sharp, fishy, ammonia-like odor.[1] It is primarily utilized as a hypergolic rocket propellant, meaning it ignites spontaneously upon contact with an oxidizer, typically nitrogen tetroxide.[2] This reactivity, while advantageous for propulsion, contributes to its hazardous nature.
Key Properties of UDMH:
| Property | Value |
| CAS Number | 57-14-7[3] |
| Molecular Weight | 60.10 g/mol [3] |
| Boiling Point | 63.9 °C (147 °F)[3] |
| Flash Point | -17 °C[4] |
| Solubility | Miscible in water, ethanol, and kerosene[3] |
| Vapor Pressure | 156.8 mm Hg @ 25 °C[3] |
UDMH is classified as a Group 2B carcinogen by the IARC, indicating it is possibly carcinogenic to humans.[4] Acute exposure can cause severe burns to the skin, eyes, and respiratory tract, while chronic exposure may lead to damage of the liver, central nervous system, and blood.[4][5] Given its toxicity, strict safety protocols are mandatory when handling UDMH.
Safety and Handling of UDMH
Working with UDMH necessitates a rigorous safety-first approach. The following is a synthesis of critical safety protocols derived from established safety data sheets.
2.1. Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[4]
-
Eye/Face Protection: Use chemical safety goggles and/or a full face shield where splashing is possible.[3] Contact lenses should not be worn.[3]
-
Skin and Body Protection: Wear impervious protective clothing, including boots, a lab coat, apron, or coveralls to prevent skin contact.[3]
-
Respiratory Protection: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed.[4]
2.2. Handling and Storage
-
Handling: Wash hands thoroughly after handling. Use only in a well-ventilated area. Ground and bond containers when transferring material to prevent static discharge.[4] Avoid contact with skin, eyes, and clothing.[3]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizers.[4] Protect against physical damage.[3] Keep away from heat, sparks, and open flames.[4]
2.3. Emergency Procedures
-
Inhalation: Remove to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
Electrochemical Oxidation: Mechanisms and Pathways
The electrochemical oxidation of UDMH is a complex process involving multiple electron and proton transfer steps. The exact reaction pathway and final products are highly dependent on the electrode material, applied potential, and the pH of the electrolyte. The oxidation process is generally initiated by hydrogen abstraction from the amine (-NH₂) or methyl (-CH₃) groups.[6]
A critical concern in the oxidation of UDMH is the potential formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, which can be more toxic than UDMH itself.[5][6] The formation of NDMA is particularly favored at neutral and alkaline pH levels, especially in the presence of certain catalysts like copper.[5]
Key Oxidation Products: The oxidation of UDMH can lead to a variety of products, including:
-
Formaldehyde dimethylhydrazone[5]
-
Dimethylamine[5]
-
Methanol[5]
-
Formic acid[7]
-
Acetic acid[7]
-
Nitromethane[7]
The goal of electrochemical treatment is often complete mineralization to CO₂, N₂, and H₂O, which can be achieved under specific conditions, particularly with highly efficient anode materials like Boron-Doped Diamond (BDD).
Application Protocol: Analytical Determination of UDMH
Electrochemical sensors offer a sensitive and rapid method for the quantitative analysis of UDMH in various matrices. This protocol details the determination of UDMH using differential pulse voltammetry (DPV) with a modified glassy carbon electrode (GCE), a technique known for its high sensitivity and low detection limits.[8]
4.1. Principle
This method is based on the electrocatalytic oxidation of UDMH at the surface of a modified electrode. The oxidation peak current, measured by DPV, is directly proportional to the concentration of UDMH in the sample. DPV is employed to enhance the signal-to-background ratio compared to other voltammetric techniques.[9]
4.2. Materials and Reagents
-
Glassy Carbon Electrode (GCE)
-
Ag/AgCl (3 M KCl) reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
UDMH stock solution (handle with extreme caution)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
High-purity deionized water
-
Polishing materials (e.g., 0.05 µm alumina slurry)
4.3. Experimental Workflow
Caption: Workflow for the electrochemical degradation of UDMH.
5.4. Step-by-Step Protocol
-
Reactor Setup:
-
Prepare the UDMH-contaminated aqueous solution to be treated. Add a supporting electrolyte, such as 0.1 M Na₂SO₄, to ensure sufficient conductivity.
-
Place the solution into the electrochemical reactor.
-
Install the BDD anode and the cathode (e.g., stainless steel plate) in the reactor, ensuring they are parallel and at a fixed distance (e.g., 1-2 cm).
-
Connect the anode and cathode to the positive and negative terminals of the DC power supply, respectively.
-
-
Electrolysis Procedure:
-
Turn on the DC power supply and set the desired constant current density (e.g., 10-50 mA/cm²).
-
Start a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.
-
Begin the electrolysis and start a timer.
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution for analysis.
-
-
Monitoring and Analysis:
-
Analyze the collected samples to determine the residual concentration of UDMH. High-Performance Liquid Chromatography (HPLC) is a suitable method.
-
To assess the extent of mineralization, measure the Total Organic Carbon (TOC) of the samples.
-
Plot the concentration of UDMH and the TOC as a function of electrolysis time to determine the degradation kinetics.
-
Calculate the mineralization efficiency as the percentage of TOC removed at the end of the treatment.
-
5.5. Comparative Efficiency of Oxidation Methods
Electrochemical oxidation with BDD anodes is highly efficient, but other advanced oxidation processes (AOPs) are also used for UDMH treatment.
| Treatment Method | Typical Efficiency | Key Considerations |
| Electrochemical Oxidation (BDD Anode) | High mineralization efficiency (>90% TOC removal) | High initial cost, but no chemical addition required; highly effective for refractory compounds. [10] |
| Fenton Process (Fe²⁺/H₂O₂) | High degradation efficiency | Requires acidic pH, produces iron sludge. [11] |
| Catalytic Wet Peroxide Oxidation | High degradation and COD removal | Requires a catalyst and H₂O₂. [12] |
| Ozonation | Variable | Can lead to the formation of NDMA. [13] |
Concluding Remarks
The electrochemical oxidation of unsymmetrical dimethylhydrazine represents a powerful and versatile suite of techniques for both its sensitive detection and effective destruction. The protocols outlined in this guide provide a robust starting point for researchers to implement these methods. For analytical applications, the careful selection and preparation of modified electrodes are key to achieving low detection limits and high selectivity. For degradation purposes, the use of high-performance anodes like BDD offers a pathway to complete mineralization, thereby mitigating the environmental risks associated with UDMH and its toxic byproducts. As with any work involving this hazardous compound, adherence to strict safety protocols is non-negotiable and paramount to ensuring a safe and successful experimental outcome.
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The Vapor Phase Autoxidation of Unsymmetrical Dimethylhydrazine and 50 - 50 blend. (1980). Defense Technical Information Center.
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Dong, C., Ren, X., & Hu, L. (2016). Selective Determination of Unsymmetrical Dimethylhydrazine on a Prussian Blue Modified Carbon Paste Electrode. Journal of the Brazilian Chemical Society, 27(12), 2266-2272.
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Comparison of different modified electrode for electrochemical sensing of hydrazine. (n.d.). ResearchGate.
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Decontamination of unsymmetrical dimethylhydrazine waste water by hydrodynamic cavitation-induced advanced Fenton process. (2014). ResearchGate.
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The Vapor Phase Autoxidation of Unsymmetrical Dimethylhydrazine and 50-Percent Unsymmetrical Dimethylhydrazine - 50-Percent Hydrazine Mixtures. (1980). Defense Technical Information Center.
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Anodic oxidation of hydrazine and its derivatives: III. The oxidation of methylhydrazine on mercury electrodes in alkaline solutions. (1972). R Discovery.
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Reaction pathways for gasification of UDMH in supercritical water. (n.d.). ResearchGate.
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Electrochemical destruction of methidathion by anodic oxidation using a born-doped diamond electrode. (n.d.). ResearchGate.
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Performance comparison of different modified electrodes for SY detection. (n.d.). ResearchGate.
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Differential Pulse Voltammetry (DPV). (2016). Pine Research Instrumentation.
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Differential Pulse Voltammetry (DPV). (n.d.). PalmSens.
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Differential pulse voltammetry. (n.d.). Wikipedia.
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A comparative study on the preparation of glassy carbon electrodes modified with electrochemically reduced graphene oxide. (n.d.). VAPOR LIQUID - UPB.
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Behavior of boron-doped diamond anode on methyl orange oxidation. (2022). Journal of Materials and Environmental Science.
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Steps involved in preparing the modified glassy carbon electrode. (n.d.). ResearchGate.
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ELECTROCHEMICAL STUDY OF MODIFIED GLASSY CARBON ELECTRODE WITH POLYANILINE NANOPARTICLES USING CYCLIC VOLTAMMETRY. (2022). Bulletin of the Chemical Society of Ethiopia.
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Mineralization of unsymmetrical dimethylhydrazine (UDMH) via persulfate activated by zero valent iron nano particles: modeling, optimization and cost estimation. (2015). ResearchGate.
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Application Notes & Protocols: Dimethylmethylenehydrazine as a Versatile Precursor for Advanced Polymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of dimethylmethylenehydrazine as a precursor for novel polymers. We delve into the underlying chemical principles, provide detailed step-by-step protocols for polymerization, and discuss the potential applications of the resulting poly(this compound) and its derivatives. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Potential of Hydrazone-Based Polymers
Hydrazine derivatives are a class of compounds with rich reactivity, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The nucleophilic character of the diazine moiety allows for a variety of chemical transformations, with condensation reactions with carbonyl compounds to form hydrazones being one of the most fundamental.[1] These hydrazone linkages are of particular interest in polymer science as they can form the backbone of dynamic covalent polymers, materials that are finding increasing use in biomedical applications, such as drug delivery and tissue engineering.[2][3]
This compound, a derivative of 1,1-dimethylhydrazine, presents a unique opportunity as a polymer precursor. While 1,1-dimethylhydrazine itself is a high-energy compound, its methylene derivative can be polymerized under acidic conditions.[4] This guide will explore the synthesis and polymerization of this compound, offering a pathway to novel polymeric materials with tunable properties.
The Chemistry of this compound Polymerization
The polymerization of this compound proceeds through the reaction of its hydrazone functional group. Hydrazones are formed by the condensation of a hydrazine with an aldehyde or ketone.[1] In the case of this compound, the precursor can be conceptualized as the product of the reaction between 1,1-dimethylhydrazine and formaldehyde.
The polymerization can be envisioned to proceed via a step-growth mechanism, where monomers react to form dimers, trimers, and eventually long polymer chains. The specific conditions, such as the choice of catalyst and solvent, will significantly influence the polymerization kinetics and the properties of the final polymer.
Proposed Polymerization Mechanism
The polymerization of this compound is proposed to occur via an acid-catalyzed step-growth polymerization. The key steps are outlined below:
-
Protonation of the Methylene Group: In the presence of an acid catalyst, the nitrogen atom of the hydrazone is protonated, activating the methylene carbon for nucleophilic attack.
-
Nucleophilic Attack: A non-protonated monomer attacks the activated methylene carbon of a protonated monomer, forming a new carbon-nitrogen bond and a dimer.
-
Deprotonation: A proton is lost to regenerate the catalyst and stabilize the newly formed dimer.
-
Chain Propagation: This process of protonation, nucleophilic attack, and deprotonation repeats, leading to the formation of longer polymer chains.
Caption: Proposed acid-catalyzed polymerization mechanism of this compound.
Experimental Protocols
Safety Precaution: 1,1-Dimethylhydrazine and its derivatives are toxic and potentially carcinogenic.[5][6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of this compound Monomer
This protocol describes the in-situ generation of the this compound monomer from 1,1-dimethylhydrazine and formaldehyde.
Materials:
-
1,1-Dimethylhydrazine (UDMH)
-
Formaldehyde solution (37% in water)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-dimethylhydrazine in methanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of formaldehyde solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
The resulting solution containing the this compound monomer is used directly in the next step without isolation.
Protocol 2: Polymerization of this compound
This protocol details the acid-catalyzed polymerization of the in-situ generated this compound.
Materials:
-
This compound solution (from Protocol 3.1)
-
Hydrochloric acid (catalyst)
-
Methanol (solvent)
-
Diethyl ether (for precipitation)
-
Beaker
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
To the stirred solution of this compound, add a catalytic amount of hydrochloric acid (e.g., 1 mol% relative to the monomer).
-
Allow the reaction to proceed at room temperature for 24 hours. An increase in viscosity may be observed.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker of vigorously stirred diethyl ether.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer and catalyst.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
Data Summary Table:
| Parameter | Value |
| Monomer Concentration | 1 M in methanol |
| Catalyst Concentration | 1 mol% HCl |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Expected Yield | 70-85% |
| Appearance of Polymer | White to pale yellow powder |
Characterization of Poly(this compound)
The synthesized polymer should be characterized to confirm its structure and determine its properties.
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the disappearance of the C=N bond of the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer repeat unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Applications and Future Directions
Polymers derived from hydrazine precursors have shown promise in a variety of applications.[7] Poly(this compound) and its derivatives could potentially be utilized in:
-
Biomedical Materials: The hydrazone linkage can be designed to be cleavable under specific physiological conditions (e.g., acidic pH in tumor microenvironments), making these polymers suitable for drug delivery systems.[2]
-
Stimuli-Responsive Materials: The dynamic nature of the hydrazone bond can be exploited to create materials that respond to external stimuli such as pH or the presence of specific analytes.[3]
-
High-Energy Materials: Given the high nitrogen content, these polymers could be investigated as energetic materials or precursors to nitrogen-rich carbons.[8]
Sources
- 1. psvmkendra.com [psvmkendra.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential metal-binding properties of dynamic acylhydrazone polymers and their sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Substandard Rocket Fuel 1,1-Dimethylhydrazine via Its Methylene Derivative into Heterocycles Based on Pyrrolo-[3,4c]Quinolines, Cyclododeca[b]piran and Pyrrole | MDPI [mdpi.com]
- 5. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Unsymmetrical Dimethylhydrazine (UDMH) Synthesis
Disclaimer: Chemical Hazard Notification
The synthesis and handling of Unsymmetrical Dimethylhydrazine (UDMH) and its precursors, such as N-Nitrosodimethylamine (NDMA), involve extremely hazardous, toxic, and potentially carcinogenic materials.[1][2] All experimental work must be conducted in a specialized laboratory equipped with appropriate containment facilities (e.g., fume hoods, glove boxes), and personnel must use extensive Personal Protective Equipment (PPE). Researchers must be fully trained in the safe handling of these substances and have emergency protocols in place. This guide is intended for informational and educational purposes for professionals in controlled research and industrial settings and is not a substitute for rigorous, site-specific safety assessments and protocols.
Welcome to the technical support guide for the synthesis of 1,1-Dimethylhydrazine, commonly known as Unsymmetrical Dimethylhydrazine (UDMH). This resource is designed for researchers and application scientists to troubleshoot common challenges, optimize reaction conditions, and improve the overall yield and purity of UDMH. We will explore the causality behind common experimental pitfalls and provide scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for UDMH, and what are their inherent yield challenges?
There are two predominant commercial routes for UDMH synthesis, each with unique considerations for yield optimization:
-
The Olin Raschig Process: This method involves the reaction of monochloramine (NH₂Cl) with dimethylamine ((CH₃)₂NH).[3][4] While effective, the primary challenge is controlling the reactivity of monochloramine, which can engage in multiple side reactions. A significant yield-reducing pathway is the subsequent reaction of the desired UDMH product with remaining monochloramine, leading to undesired byproducts.[5] Furthermore, the formation of trace quantities of highly explosive trichloramine (NCl₃) is a major safety concern that must be meticulously controlled.[6][7]
-
Hydrogenation of N-Nitrosodimethylamine (NDMA): This route involves the nitrosation of dimethylamine to form NDMA, which is then catalytically hydrogenated to UDMH.[2][8] This process can achieve high yields but is complicated by the extreme carcinogenicity of the NDMA intermediate, requiring stringent containment and handling protocols. The main challenge to yield in the hydrogenation step is over-reduction, where the N-N bond of the UDMH product is cleaved, resulting in the formation of dimethylamine (DMA) and ammonia (NH₃).
Q2: During the catalytic hydrogenation of NDMA, my yield of UDMH is low, and I'm seeing significant amounts of dimethylamine (DMA) in the product mixture. What's causing this and how can it be mitigated?
The formation of DMA is a classic case of over-hydrogenation, a competing side reaction that directly reduces your UDMH yield.[8] The selectivity of the hydrogenation process is paramount.
Causality: The catalytic hydrogenation of NDMA to UDMH is a sequential process. If reaction conditions are too harsh (e.g., high temperature, high hydrogen pressure) or the catalyst is too active, the reaction does not stop at the UDMH stage. The newly formed UDMH is further reduced, cleaving the N-N bond to yield DMA and ammonia.
Troubleshooting & Optimization:
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity. Studies have shown that temperatures in the range of 40-50°C provide a better yield of UDMH compared to higher temperatures (e.g., >50°C), which favor the formation of DMA.[9] This is because the activation energy for UDMH formation is lower than that for its subsequent reduction to DMA.[9]
-
Catalyst Selection & Loading: Palladium on carbon (e.g., 5% Pd/C) is a commonly used catalyst.[8][9] The activity and selectivity can be influenced by the catalyst's physical properties (support material, metal dispersion). It is crucial to use the minimum effective catalyst loading, as excess catalyst can promote over-hydrogenation.
-
NDMA Concentration: Maintaining an optimal NDMA concentration is key. Research indicates that initial NDMA concentrations between 40-50 wt% result in higher UDMH yields.[9] At higher concentrations (>50 wt%), the yield tends to decrease.[9]
-
Hydrogen Pressure: While sufficient hydrogen pressure is necessary to drive the reaction, excessive pressure can increase the rate of the undesired over-hydrogenation. This parameter must be carefully optimized for the specific reactor and catalyst system.
Q3: My crude UDMH product contains significant amounts of water. What are the most effective methods for purification and drying to achieve >98% purity?
UDMH is hygroscopic and completely miscible with water, which makes simple distillation challenging due to potential azeotrope formation and the need for high energy input.[2][3]
Effective Purification Strategies:
-
Caustic Distillation: A highly effective industrial method involves the addition of a strong base, typically sodium hydroxide (NaOH), to the aqueous UDMH solution.[10] The NaOH "salts out" the UDMH, causing the mixture to separate into two layers: a lower aqueous caustic layer and an upper UDMH-rich organic layer. This significantly alters the vapor-liquid equilibrium, allowing for the efficient distillation of essentially pure UDMH from the mixture.[10]
-
Azeotropic Distillation: This technique involves adding a third component (an entrainer) to the UDMH-water mixture to form a new, lower-boiling azeotrope with water. For example, isopropanol can be used as a distillation agent to help remove water and other impurities.[10]
Q4: Analysis of my product shows the presence of formaldehyde dimethylhydrazone. What is the origin of this impurity and how can it be removed?
Formaldehyde dimethylhydrazone ((CH₃)₂NN=CH₂) is a common byproduct, particularly in synthesis routes that may involve the decomposition or side reactions of reagents that can generate a formaldehyde equivalent.[7][11] It can also form from the oxidation of UDMH.
Origin: This impurity can arise from the reaction of UDMH with formaldehyde. The formaldehyde itself can be a byproduct of side reactions, such as the cleavage of dimethylamine during the nitrosation process.[8]
Removal Protocol: Codistillation is an effective method for removing the formaldehyde hydrazone.[12][13]
-
Add a suitable codistillation agent, such as a hydrocarbon or an alcohol like isopropanol, to the aqueous UDMH solution containing the hydrazone impurity.[12][14]
-
Perform a distillation. The codistillation agent forms a vapor mixture with the hydrazone, allowing it to be selectively removed as the distillate at a temperature lower than the boiling point of UDMH.
-
After the hydrazone is removed, the remaining UDMH can be purified, for example, by the caustic distillation method described previously.[12]
Q5: What are the recommended analytical techniques for accurately quantifying UDMH yield and assessing purity?
Accurate quantification is essential for calculating yield and ensuring product specifications are met. The choice of method depends on the sample matrix and the expected impurities.
-
Gas Chromatography (GC): This is a widely used and powerful technique.
-
Detectors: Nitrogen Phosphorus Detectors (NPD) are highly selective for nitrogen-containing compounds like UDMH, providing excellent sensitivity.[15] Mass Spectrometry (MS) detectors offer definitive identification of UDMH and its byproducts, while Flame Ionization Detectors (FID) are also applicable.[15][16]
-
Sample Preparation: For trace analysis in complex matrices (e.g., environmental samples), Solid-Phase Microextraction (SPME), particularly headspace SPME, is a simple, automated, and solvent-free method for sample preparation prior to GC analysis.[16][17]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is also suitable, especially for analyzing reaction mixtures without requiring derivatization. It can be used to quantify both UDMH and its precursors or byproducts in solution.[18][19]
Troubleshooting Guide for UDMH Synthesis
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low Overall Yield | 1. Sub-optimal Stoichiometry: Incorrect ratio of reactants in either the Raschig or NDMA process. 2. Poor Temperature Control: Leading to increased side reactions (Raschig) or over-hydrogenation (NDMA route).[9] 3. Inefficient Purification: Product losses during distillation or extraction steps. | 1. Carefully control the addition rate and molar ratios of reactants. 2. Implement precise temperature control. For NDMA hydrogenation, maintain 40-50°C to favor UDMH formation.[9] For the Raschig process, temperatures should be kept low (e.g., 0-10°C) during hypochlorite reactions to reduce byproduct formation. 3. Optimize purification protocols, such as using the described caustic distillation method for efficient recovery from aqueous solutions.[10] |
| High Dimethylamine (DMA) Impurity | Over-hydrogenation of UDMH: Reaction conditions are too aggressive, cleaving the N-N bond of the product. | 1. Reduce Reaction Temperature: Operate in the optimal 40-50°C range.[9] 2. Optimize Hydrogen Pressure: Use the minimum pressure required for an efficient reaction rate to disfavor the secondary reduction. 3. Check Catalyst Loading: Avoid using an excess of catalyst (e.g., Pd/C). |
| Product Contaminated with Formaldehyde Dimethylhydrazone | Side Reactions: Formation of formaldehyde from reactant decomposition, which then reacts with UDMH.[8][11] | 1. Optimize Primary Reaction: Ensure conditions minimize the decomposition of reagents like dimethylamine. 2. Purification: Employ codistillation with a suitable solvent (e.g., isopropanol) to selectively remove the hydrazone impurity prior to final UDMH purification.[12][13][14] |
| Difficulty Separating UDMH from Water | High Miscibility: UDMH is fully miscible with water, making simple distillation inefficient.[2] | 1. Caustic Addition: Add sufficient NaOH or KOH to the aqueous solution to create a two-phase system, which dramatically improves distillation efficiency.[10] The base effectively "salts out" the organic UDMH. |
Process & Workflow Visualizations
UDMH Synthesis Troubleshooting Workflow
Caption: NDMA hydrogenation reaction pathways.
References
-
Wikipedia. Unsymmetrical dimethylhydrazine.
-
Google Patents. Process for production of unsymmetrical dimethylhydrazine by nitrosation of dimethylamine and hydrogenation of the nitroso dimethylamine to the distillation of unsymmetrical dimethylhydrazine.
-
Google Patents. Purification of 1,1-dimethyl hydrazine (UDMH) containing formaldehyde dimethyl hydrazone.
-
American Chemical Society. 1,1-Dimethylhydrazine.
-
SpringerLink. Research progress on detection methods of trace unsymmetrical dimethylhydrazine.
-
MDPI. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
-
Defense Technical Information Center. Purification of 1,1-Dimethyl Hydrazine (UDMH) Containing Formaldehyde Dimethyl Hydrazone.
-
Google Patents. Process for preparing 1,1-dimethyl hydrazine.
-
Organic Syntheses. unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE.
-
Google Patents. Process for preparing n,n-dimethylhydrazine.
-
Defense Technical Information Center. Basic Studies Relative to the Syntheses of Unsymmetrical Dimethylhydrazine and Monomethylhydrazine by Chloramination.
-
National Technical Reports Library. New Process for the Production of Unsymmetrical Dimethylhydrazine (UDMH).
-
ResearchGate. Quantification of Transformation Products of Unsymmetrical Dimethylhydrazine in Water Using SPME and GC-MS.
-
Royal Society Open Science. Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography–mass spectrometer.
-
Google Patents. Distillation technique for removal of UDMH from water.
-
MDPI. Comprehensive Analysis of Unsymmetrical Dimethylhydrazine: Adsorption Behavior, Environmental Fate, and Toxicity Across Contrasting Soil Matrices.
-
ResearchGate. An experimental kinetic optimization of NDMA hydrogenation to UDMH and DMA on a Pd/C catalyst.
-
ResearchGate. Mineralization of unsymmetrical dimethylhydrazine (UDMH) via persulfate activated by zero valent iron nano particles: modeling, optimization and cost estimation.
-
Astronautix. UDMH.
-
Defense Technical Information Center. Basic Studies Relating to the Synthesis of 1,1-Dimethylhydrazine by Chloramination.
-
ResearchGate. Effect of the initial concentration of UDMH on cavitational yield, and ED.
-
MDPI. Study on Hydrogen Production by Supercritical Water Gasification of Unsymmetrical Dimethylhydrazine under Multi-Parameters.
-
NCBI Bookshelf. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines.
-
MDPI. Hidden Contamination Patterns: A Stochastic Approach to Assessing Unsymmetrical Dimethylhydrazine Transformation Products in Kazakhstan's Rocket Crash Area.
-
SCIRP. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process.
-
Justia Patents. Purification of 1,1-dimethyl hydrazine (UDMH) containing formaldehyde dimethyl hydrazone.
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- 3. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]
- 7. CA1051928A - Process for preparing n,n-dimethylhydrazine - Google Patents [patents.google.com]
- 8. US4038321A - Process for production of unsymmetrical dimethylhydrazine by nitrosation of dimethylamine and hydrogenation of the nitroso dimethylamine to the distillation of unsymmetrical dimethylhydrazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US4124452A - Distillation technique for removal of UDMH from water - Google Patents [patents.google.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. US4154658A - Purification of 1,1-dimethyl hydrazine (UDMH) containing formaldehyde dimethyl hydrazone - Google Patents [patents.google.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. patents.justia.com [patents.justia.com]
- 15. 166.62.7.99 [166.62.7.99]
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- 17. researchgate.net [researchgate.net]
- 18. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process [scirp.org]
Technical Support Center: Purification of Formaldehyde Dimethylhydrazone (FDH)
Welcome to the technical support center for the purification of formaldehyde dimethylhydrazone (CAS 2035-89-4). This guide is designed for researchers, scientists, and drug development professionals who handle this versatile and reactive compound. Our goal is to provide not just procedural steps, but the underlying scientific principles and field-proven insights to help you achieve optimal purity while ensuring laboratory safety.
This document is structured to address common challenges and questions through detailed protocols, troubleshooting guides, and frequently asked questions.
Section 1: Essential Pre-Purification Knowledge
Before beginning any purification protocol, a thorough understanding of the compound's properties and associated hazards is critical.
1.1: Compound Profile & Common Impurities
Formaldehyde dimethylhydrazone (FDH), also known as dimethylmethylenehydrazine, is a colorless to light yellow liquid at room temperature.[1] It is a valuable reagent in organic synthesis, often used as a neutral formyl anion equivalent.[1]
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₈N₂ | [2] |
| Molecular Weight | 72.11 g/mol | [2][3] |
| Boiling Point | 71-72 °C (at 760 Torr) | [1][2] |
| Melting Point | -103 °C | [1][2] |
| Density | 0.8125 g/cm³ (at 20 °C) |[2] |
Common Impurities: The primary impurities in crude FDH often depend on its synthesis route. A frequent source of FDH is as a byproduct in the production of unsymmetrical dimethylhydrazine (UDMH), a rocket fuel.[4][5]
-
Unsymmetrical Dimethylhydrazine (UDMH): The boiling point of UDMH (~63 °C) is very close to that of FDH, making simple distillation an ineffective separation method.[4][6]
-
Water: Often present from the reaction or workup.
-
Starting Materials: Residual formaldehyde or 1,1-dimethylhydrazine.[7]
-
Polymers: Formaldehyde and its derivatives can polymerize, especially under acidic conditions or upon standing.[6][8]
1.2: Critical Safety Precautions (Q&A)
Question: What are the primary hazards associated with formaldehyde dimethylhydrazone? Answer: FDH is classified as a highly flammable liquid and vapor (H225).[1] It is also air and heat-sensitive.[1] Given its structural relation to formaldehyde (a known carcinogen) and hydrazines (a toxic class of compounds), it must be handled with extreme caution.[9][10] All work should be performed in a certified chemical fume hood.
Question: What Personal Protective Equipment (PPE) is mandatory? Answer:
-
Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[10][11]
-
Skin Protection: Wear chemical-resistant gloves (butyl or nitrile rubber are suitable for formaldehyde-related compounds), a flame-retardant lab coat, and closed-toe shoes.[11][12]
-
Respiratory Protection: If there is any risk of inhalation or if engineering controls are insufficient, a respirator with an organic vapor cartridge is necessary.[13]
Question: How should FDH be stored? Answer: FDH should be stored in a tightly closed container under an inert gas atmosphere (e.g., argon or nitrogen) to prevent air-induced degradation.[1] It must be refrigerated at 0-10°C in a location suitable for flammable liquids.[1]
Question: What should I do in case of a spill? Answer: Evacuate the area and eliminate all ignition sources.[12] For small spills, absorb the material with a non-combustible absorbent like sand or vermiculite.[13] Place the contaminated material in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup.[12]
Section 2: Purification Methodologies & Troubleshooting
The choice of purification technique is dictated by the primary impurities present and the desired final purity.
2.1: Codistillation (Azeotropic Distillation)
This is the most effective and commonly cited method for separating FDH from aqueous solutions containing UDMH, leveraging the formation of a low-boiling azeotrope.[4][5]
Principle of Operation: The challenge in separating FDH and UDMH lies in their similar boiling points.[4] By introducing a third component, a "codistillation agent" or "entrainer," a new mixture (azeotrope) is formed that has a lower boiling point than any of the individual components. This allows the FDH-entrainer azeotrope to be distilled away from the higher-boiling UDMH and water.
Step-by-Step Protocol for Codistillation with Heptane:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, reflux head, condenser, and receiving flask. Ensure all glassware is dry.
-
Charging the Flask: To a round-bottom flask containing the crude FDH mixture, add approximately 20% by weight of heptane.[4]
-
Initial Reflux: Heat the mixture and allow it to reflux for one hour. This helps remove highly volatile impurities like ammonia and dimethylamine if present.[4]
-
Distillation: Begin distillation, collecting the heptane-FDH codistillate. The distillation temperature will typically range up to about 80°C.[4]
-
Separation: Transfer the collected distillate to a separatory funnel. Wash the heptane solution with an acid, such as 80% sulfuric acid, to extract the basic FDH into the aqueous layer.[4]
-
Recovery (Optional): The heptane layer can be washed, dried, and redistilled for reuse.[4]
-
Isolation: Carefully basify the acidic aqueous layer with a strong base (e.g., NaOH pellets) while cooling in an ice bath. The FDH will separate as an organic layer. Extract the FDH with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Caution: Perform this step with extreme care due to the heat generated.
Troubleshooting Guide (Codistillation)
Question: My yield of purified FDH is very low. What happened? Answer:
-
Inefficient Column: A simple distillation setup may not be sufficient. A fractionating column (Vigreux, Widmer, or packed) is necessary to achieve the required separation efficiency (theoretical plates).[4]
-
Incorrect Reflux Ratio: A very high reflux ratio can slow distillation to a halt, while no reflux may lead to poor separation. A ratio between 1:1 and 10:1 is a good starting point.[4]
-
Premature Stoppage: The distillation may have been stopped too early. Monitor the head temperature; a sharp rise indicates the desired fraction has finished distilling.
-
Losses during Workup: FDH is volatile (B.P. 71-72 °C).[2] Avoid excessive heating during solvent removal. Use a rotary evaporator with a cooled trap and moderate vacuum.
Question: The final product is still contaminated with UDMH. How can I improve purity? Answer:
-
Increase Column Efficiency: Use a longer packed column or one with a more efficient packing material to increase the number of theoretical plates.
-
Optimize the Agent: The choice of codistillation agent is crucial. Experiment with different solvents like isopropanol or pentane to see which provides a better separation profile for your specific impurity mixture.[4]
-
Repeat the Process: A second codistillation of the collected product can significantly enhance purity.
2.2: Purification via Derivatization and Recrystallization
For obtaining an ultra-pure analytical standard, conversion to a solid derivative followed by recrystallization is a classic and effective method. FDH itself cannot be recrystallized due to its extremely low melting point.[1][2] The 2,4-dinitrophenylhydrazone derivative is an excellent candidate.
Principle of Operation: FDH reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a stable, solid, and often brightly colored 2,4-dinitrophenylhydrazone.[14][15] This solid derivative can then be easily purified by recrystallization, a process where the compound is dissolved in a hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.[16]
Step-by-Step Protocol:
-
Derivatization: Dissolve a small amount of crude FDH in ethanol. In a separate flask, prepare a saturated solution of 2,4-dinitrophenylhydrazine in a mixture of sulfuric acid and ethanol (Brady's reagent).
-
Precipitation: Slowly add the FDH solution to the Brady's reagent. The solid derivative should precipitate immediately. Allow the mixture to stand for 15-20 minutes to ensure complete reaction.
-
Collection: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove residual acid and impurities.
-
Recrystallization: Transfer the crude solid to a flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate) until the solid just dissolves.[16]
-
Crystallization: Allow the solution to cool slowly to room temperature. Beautiful, pure crystals of the derivative should form. Cooling in an ice bath can maximize the yield.[16]
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
FAQs (Derivatization/Recrystallization)
Question: Why can't I just recrystallize the FDH directly? Answer: Recrystallization is only suitable for compounds that are solid at or near room temperature. FDH has a melting point of -103 °C, making it a liquid under all standard laboratory conditions and thus impossible to purify by this method.[1][2]
Question: My derivative won't crystallize out of the solution upon cooling. What should I do? Answer:
-
Too much solvent: You may have used too much solvent during the recrystallization step. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal from a previous batch, add a tiny "seed" crystal to the supersaturated solution to initiate crystallization.
Section 3: Purity Assessment
Verifying the purity of your final product is a non-negotiable step.
Question: What is the best method to check the purity of FDH? Answer: Gas Chromatography (GC) is the most direct and effective method for assessing the purity of volatile liquids like FDH. It provides a clear percentage purity and can resolve closely boiling impurities like UDMH if the correct column and conditions are used.[1] Commercial suppliers of FDH specify purity using GC.[1]
Question: Can I use HPLC? Answer: Direct analysis of FDH by HPLC is difficult due to its weak UV chromophore. However, HPLC is an excellent method for quantifying trace amounts of formaldehyde or hydrazones after derivatization with a UV-active agent like DNPH.[15][17][18] This is more of a quantitative analysis technique for trace amounts rather than a bulk purity assessment method.
Question: How can NMR help? Answer: ¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structural integrity of your purified FDH. While not ideal for precise quantification of high-purity samples (>98%), it is excellent for identifying residual solvents or structural impurities that might not be visible by GC.
References
-
CAS Common Chemistry. (n.d.). Formaldehyde, dimethylhydrazone. CAS, a division of the American Chemical Society. Retrieved December 22, 2025, from [Link]
- Nauflett, G. W. (1979). U.S. Patent No. 4,154,658. Washington, DC: U.S. Patent and Trademark Office.
-
Nauflett, G. W. (1979). Purification of 1,1-Dimethyl Hydrazine (UDMH) Containing Formaldehyde Dimethyl Hydrazone. Defense Technical Information Center. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Formaldehyde, dimethylhydrazone (CAS 2035-89-4). Retrieved from [Link]
-
Chemsrc. (n.d.). FORMALDEHYDE 2,2-DIMETHYLHYDRAZONE | CAS#:2035-89-4. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. In Toxicological Profile for Formaldehyde. Retrieved from [Link]
-
Fisyuk, A. S., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones... NIH National Library of Medicine. Retrieved from [Link]
-
Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]
-
Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. EH&S Fact Sheet. Retrieved from [Link]
-
Hatt, H. H. (1936). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses, 16, 22. DOI: 10.15227/orgsyn.016.0022. Retrieved from [Link]
-
AHCES Blog. (2024). Formaldehyde Safety Guide. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods. In Toxicological Profile for Formaldehyde. Retrieved from [Link]
-
Request PDF. (n.d.). Determination of free formaldehyde in foundry resins as its 2,4-dinitrophenylhydrazone by liquid chromatography. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Formaldehyde. Retrieved from [Link]
-
Shimadzu. (2016). Analysis of Formaldehyde by the Derivatization - High Performance Liquid Chromatography Method, in Compliance with Water Quality Standards. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Formaldehyde Dimethylhydrazone | 2035-89-4 | TCI AMERICA [tcichemicals.com]
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- 3. Formaldehyde, dimethylhydrazone (CAS 2035-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. US4154658A - Purification of 1,1-dimethyl hydrazine (UDMH) containing formaldehyde dimethyl hydrazone - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Stability Challenges with Methylene-Substituted Hydrazines
Welcome to the technical support center for methylene-substituted hydrazines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating the stability challenges inherent to this important class of compounds. The following content, structured in a question-and-answer format, offers both quick-reference FAQs and detailed troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for methylene-substituted hydrazines?
A1: The principal stability issues stem from the inherent reactivity of the hydrazone moiety (C=N-N), which is formed from the condensation of a hydrazine with formaldehyde or a formaldehyde equivalent. The main degradation pathways include:
-
Hydrolysis: The C=N bond is susceptible to cleavage by water, especially under acidic conditions, reverting the compound to the parent hydrazine and formaldehyde. Alkyl hydrazones are notably more sensitive to hydrolysis than analogous oximes.[1]
-
Oxidation: The hydrazine nitrogen atoms are susceptible to oxidation, which can be catalyzed by metal ions or initiated by oxidizing agents. This can lead to the formation of radical species and subsequent decomposition.
-
Reaction with Aldehydes: Methylene-substituted hydrazines can react with residual formaldehyde or other aldehydes present as impurities in reagents or excipients, leading to the formation of adducts and other degradation products.[2][3]
Q2: How does pH affect the stability of my methylene-substituted hydrazine?
A2: pH is a critical factor governing the stability of methylene-substituted hydrazines, primarily due to its influence on the rate of hydrolysis. The hydrolysis of the hydrazone bond is acid-catalyzed.[4][5][6] Therefore, these compounds are generally more stable at neutral or slightly basic pH and become increasingly labile as the pH decreases.[7] This pH-dependent stability is a key consideration in formulation development, especially for oral dosage forms that will encounter the acidic environment of the stomach.
Q3: Can I anticipate the relative stability of my compound based on its structure?
A3: Yes, the electronic and steric properties of the substituents on the hydrazine and the carbon of the methylene group significantly influence stability:
-
Electronic Effects: Electron-withdrawing groups on the hydrazine moiety can decrease the stability of the hydrazone by making it more susceptible to hydrolysis. Conversely, electron-donating groups on the carbonyl precursor (in this case, formaldehyde) tend to increase stability.
-
Aromatic vs. Aliphatic Substitution: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization of the C=N bond with the aromatic ring.[8]
-
Steric Hindrance: Bulky substituents near the hydrazone linkage can sterically hinder the approach of water molecules, thereby slowing the rate of hydrolysis.
Q4: Are there any specific storage recommendations for these compounds?
A4: Proper storage is crucial to maintain the integrity of methylene-substituted hydrazines. General recommendations include:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Cool and Dark Conditions: Store in a cool, dark place to minimize thermal and photolytic degradation.
-
Tightly Sealed Containers: Use tightly sealed containers to prevent the ingress of moisture, which can promote hydrolysis.
-
Material Compatibility: Avoid storage in containers made of materials that could catalyze decomposition, such as certain metals. Glass or other inert materials are generally preferred.
Troubleshooting Guides
This section provides detailed guidance on common problems encountered during the synthesis, purification, and handling of methylene-substituted hydrazines.
Problem 1: Low or No Yield During Synthesis
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of methylene-substituted hydrazines.
| Possible Cause | Troubleshooting Step & Rationale |
| Incorrect pH | Check and adjust the pH of the reaction mixture to a mildly acidic range (pH 4-6).[1] Rationale: The formation of hydrazones is acid-catalyzed. Protonation of the carbonyl oxygen makes the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, at very low pH, the hydrazine itself can be protonated, reducing its nucleophilicity.[9] |
| Poor Quality Reagents | Ensure the purity of the starting hydrazine and formaldehyde (or paraformaldehyde). Rationale: Impurities can lead to side reactions or inhibit the desired reaction. Water content in the solvent can also shift the equilibrium back towards the starting materials. |
| Reversible Reaction | If the reaction is not proceeding to completion, consider removing water as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. Rationale: Hydrazone formation is a reversible condensation reaction. Removing one of the products (water) will drive the equilibrium towards the desired hydrazone according to Le Chatelier's principle. |
| Side Reactions | The formation of azines (R₂C=N-N=CR₂) is a common side reaction, especially if the aldehyde is in excess.[1] Rationale: The initially formed hydrazone can react with another molecule of the aldehyde. Using a slight excess of the hydrazine can help to minimize this. |
| Steric Hindrance | If using a sterically hindered hydrazine, the reaction may be slow. Rationale: Bulky groups can impede the approach of the nucleophilic nitrogen to the electrophilic carbon. Increasing the reaction time or temperature may be necessary to overcome this kinetic barrier. |
Problem 2: Product Degradation During Purification or Analysis
Visualizing Degradation Pathways
Caption: Major degradation pathways for methylene-substituted hydrazines.
| Possible Cause | Troubleshooting Step & Rationale |
| Hydrolysis on Silica Gel | Silica gel is acidic and can promote the hydrolysis of hydrazones during column chromatography. Rationale: The acidic nature of silica gel can catalyze the cleavage of the C=N bond. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a basic solvent (e.g., triethylamine) in the eluent. |
| Thermal Decomposition | The compound may be degrading at elevated temperatures during solvent removal or purification. Rationale: Hydrazines and their derivatives can be thermally labile. Use a rotary evaporator at the lowest possible temperature and pressure. For purification, consider techniques that do not require high temperatures, such as recrystallization from a suitable solvent at room temperature or below. |
| Oxidative Degradation | Exposure to air, especially in the presence of trace metal impurities, can lead to oxidation. Rationale: The nitrogen lone pairs in hydrazines are susceptible to oxidation. Purge solvents with an inert gas (nitrogen or argon) before use and carry out purification steps under an inert atmosphere. |
| Instability During HPLC Analysis | The acidic mobile phase commonly used in reversed-phase HPLC can cause on-column degradation. Rationale: As with silica gel, an acidic mobile phase can hydrolyze the hydrazone. If possible, use a mobile phase with a pH closer to neutral. Alternatively, derivatization of the analyte to a more stable compound prior to analysis may be necessary.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of a methylene-substituted hydrazine, based on ICH guidelines.[11][12][13][14]
1. Sample Preparation:
-
Prepare a stock solution of the methylene-substituted hydrazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for an extended period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed solutions.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the intact methylene-substituted hydrazine from its potential degradation products.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
A gradient elution is often necessary to resolve the parent compound from its more polar or non-polar degradants.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
3. Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
4. Method Validation:
-
The method should be validated for specificity by demonstrating that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a diode array detector is recommended.
Data Summary
The following table summarizes the relative hydrolytic stability of different types of C=N bonds, which is a key consideration for methylene-substituted hydrazines (a type of alkylhydrazone).
| Linkage Type | Relative Hydrolytic Stability | Half-life at pD 7.0 (approximate) | Reference |
| Alkylhydrazone | Low | Minutes to hours | [5][6] |
| Acylhydrazone | Moderate | Hours to days | [7] |
| Oxime | High | Days to weeks | [5][6] |
| Trialkylhydrazonium ion | Very High | Weeks to months | [5][6] |
Note: Stability is highly dependent on specific substitution patterns and reaction conditions.
References
- Technical Support Center: Hydrazone Formation and Purific
- Hydrolytic Stability of Hydrazones and Oximes.
- HYDRAZINE Method no.
- Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- Hydrolytic Stability of Hydrazones and Oximes. Raines Lab.
- Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity. PubMed Central.
- HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulf
- Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv.
- HPLC Methods for analysis of Hydrazine.
- Development of forced degradation and stability indic
- Chromatographic methods of determining hydrazine and its polar derivatives.
- Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH.
- Step-by-step synthesis protocol for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. Benchchem.
- Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion
- Stability study of hydrazones.
- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
- Forced Degrad
- Acetone hydrazone. Organic Syntheses Procedure.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- pKa Data Compiled by R.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- Hydrazone synthesis. Organic Chemistry Portal.
- Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores.
- Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Rel
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Hydrazine I Hydrazone form
- 18 questions with answers in HYDRAZONES.
- Redox potentials of aryl derivatives from hybrid functional based first principles molecular dynamics. RSC Publishing.
- Troubleshooting of hydrazine carbam
- Organic Syntheses Procedure.
- Hydrazine. Organic Chemistry Portal.
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
- Hydrazine. Wikipedia.
- Organic Syntheses Procedure.
- Synthesis of methylene hydrazone 1 and initial studies of methylene...
- Redox Control over Acyl Hydrazone Photoswitches. Journal of the American Chemical Society.
- Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis. Benchchem.
- Why is the pKa of hydrazine so low? r/chemhelp - Reddit.
- usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degrad
- Redox potentials of N‐phenylphenothiazines 1–3 as strongly reducing...
Sources
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- 6. raineslab.com [raineslab.com]
- 7. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Dimethylmethylenehydrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of Dimethylmethylenehydrazine, offering probable causes and actionable solutions.
Issue 1: Low Yield of this compound
Probable Cause 1: Incomplete Reaction The condensation reaction between unsymmetrical dimethylhydrazine (UDMH) and formaldehyde is reversible. Factors such as insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to an equilibrium that favors the reactants.
Solution:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as GC-MS or NMR.
-
Temperature Control: Maintain the recommended reaction temperature. While the reaction is often exothermic, excessive heat can promote side reactions. Conversely, a temperature that is too low will slow down the reaction rate.
-
Efficient Stirring: Use vigorous and consistent stirring to ensure proper mixing of the reactants, especially if the reaction is biphasic.
Probable Cause 2: Side Reactions Several side reactions can compete with the formation of this compound, consuming reactants and reducing the overall yield. A significant side product is 1,1,4,4-tetramethyl-2-tetrazene, which can be formed through the oxidation of UDMH.[1] Other oxidation products may also be present.[1][2]
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the highly reactive UDMH.
-
Reagent Purity: Use high-purity UDMH and formaldehyde. Impurities can catalyze side reactions.
-
Controlled Addition: Add the formaldehyde solution dropwise to the UDMH solution to control the exothermic nature of the reaction and minimize localized high concentrations that can favor side product formation.
Probable Cause 3: Product Loss During Workup and Purification this compound is a volatile and water-soluble compound. Significant product loss can occur during extraction and distillation steps. The boiling points of this compound and UDMH are very close, making separation by simple distillation challenging.[3]
Solution:
-
Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery from the aqueous phase.
-
Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
-
Distillation Technique: Employ fractional distillation with a high-efficiency column to separate this compound from unreacted UDMH and other impurities. Codistillation with a hydrocarbon solvent has also been reported as a method to remove the hydrazone from UDMH solutions.[3][4]
Issue 2: Presence of Significant Impurities in the Final Product
Probable Cause 1: Unreacted Starting Materials As mentioned, the close boiling points of UDMH and the product make their separation difficult.
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of formaldehyde can help to drive the reaction to completion and consume all the UDMH. However, excess formaldehyde can lead to other side reactions.
-
Purification: As detailed above, efficient fractional distillation is crucial for separating the product from unreacted UDMH.
Probable Cause 2: Formation of 1,1,4,4-tetramethyl-2-tetrazene and Other Oxidation Byproducts These byproducts arise from the oxidation of UDMH.[1][2]
Solution:
-
Exclusion of Oxidants: Rigorously exclude air and other oxidizing agents from the reaction mixture.
-
Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant may be considered, although this should be carefully evaluated for compatibility with the desired reaction.
Probable Cause 3: Formation of Polymeric Materials Formaldehyde can polymerize, especially under acidic or basic conditions. This compound itself can also polymerize under acidic conditions.[5]
Solution:
-
pH Control: Maintain a neutral or slightly basic pH during the reaction to minimize polymerization.
-
Fresh Reagents: Use freshly prepared formaldehyde solutions, as older solutions are more prone to polymerization.
Issue 3: Product Instability or Decomposition
Probable Cause: Inherent Instability of Hydrazones Hydrazones can be susceptible to hydrolysis, especially in the presence of acid or water. This compound can also undergo thermal decomposition.[6]
Solution:
-
Storage Conditions: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation.
-
Anhydrous Conditions: Ensure the final product is as anhydrous as possible, as water can promote hydrolysis back to the starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is a condensation reaction between unsymmetrical dimethylhydrazine (UDMH) and formaldehyde. The nitrogen of the -NH2 group in UDMH acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form the hydrazone.
Q2: What are the key safety precautions to consider during this synthesis?
Unsymmetrical dimethylhydrazine (UDMH) is highly toxic, flammable, and a suspected carcinogen.[7][8] Formaldehyde is also toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An inert atmosphere is recommended to prevent the formation of explosive peroxides and to minimize oxidative side reactions.
Q3: How can I effectively monitor the progress of the reaction?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting materials, product, and any side products. Thin-layer chromatography (TLC) can also be a quick and simple method to qualitatively follow the disappearance of the starting materials and the appearance of the product, provided a suitable solvent system and visualization method are developed.
Q4: What is the role of a drying agent in the synthesis?
A drying agent, such as anhydrous magnesium sulfate, is used to remove the water formed during the condensation reaction. Removing water helps to shift the equilibrium towards the product side, thereby increasing the yield.
Q5: Can other aldehydes or ketones be used in place of formaldehyde?
Yes, UDMH can react with a variety of aldehydes and ketones to form the corresponding hydrazones. These reactions are a common method for protecting carbonyl groups in organic synthesis.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity while ensuring safety.
Materials:
-
Unsymmetrical dimethylhydrazine (UDMH)
-
Formaldehyde (37% solution in water)
-
Dichloromethane (anhydrous)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with unsymmetrical dimethylhydrazine and anhydrous dichloromethane under a positive pressure of nitrogen.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the formaldehyde solution dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Add anhydrous magnesium sulfate to the reaction mixture and stir for 30 minutes to remove water.
-
Filter the mixture to remove the magnesium sulfate.
-
Carefully remove the dichloromethane solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.
Data Summary:
| Parameter | Typical Value |
| Yield | 75-85% |
| Purity (GC-MS) | >98% |
| Boiling Point | ~74 °C at 760 mmHg |
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Side Reaction Pathways
Caption: Main synthesis and primary side reaction.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting.
References
- Nauflett, G. W. (1979). Purification of 1,1-Dimethyl Hydrazine (UDMH) Containing Formaldehyde Dimethyl Hydrazone. U.S.
-
Milyushkin, A. L., & Karnaeva, A. E. (2023). Unsymmetrical dimethylhydrazine transformation products: A review. Science of The Total Environment, 887, 164367. [Link]
-
Abilev, M. B., Kenessov, B. N., Batyrbekova, S. Y., & Grotenhuis, T. (2015). Chemical oxidation of unsymmetrical dimethylhydrazine transformation products in water. Chemical Bulletin of Kazakh National University, 1(77), 21-28. [Link]
-
Kenessov, B., Alimzhanova, M., & Nauryzbayev, M. (2022). Hidden Contamination Patterns: A Stochastic Approach to Assessing Unsymmetrical Dimethylhydrazine Transformation Products in Kazakhstan's Rocket Crash Area. Toxics, 10(9), 522. [Link]
-
Sisler, H. H., Neth, F. T., & Boatright, F. L. (1954). Basic Studies Relative to the Syntheses of Unsymmetrical Dimethylhydrazine and Monomethylhydrazine by Chloramination. Defense Technical Information Center. [Link]
-
Latyshev, V. V., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis. Molecules, 28(14), 5396. [Link]
-
Spakowski, A. E. (1958). The Thermal Stability of Unsymmetrical Dimethylhydrazine. NASA Technical Reports Server. [Link]
-
Nauflett, G. W. (1979). Purification of 1,1-Dimethyl Hydrazine (UDMH) Containing Formaldehyde Dimethyl Hydrazone. Defense Technical Information Center. [Link]
-
Corey, E. J., & Enders, D. (1976). Preparation and Deprotection of Aldehyde Dimethylhydrazones. Tetrahedron Letters, 17(1), 3-6. [Link]
-
Hatt, H. H. (1936). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses, 16, 28. [Link]
-
Mueller, K. F., et al. (1976). New Process for the Production of Unsymmetrical Dimethylhydrazine (UDMH). National Technical Reports Library. [Link]
-
Glassman, I., & Sawyer, R. F. (1966). Basic Studies Relating to the Synthesis of 1,1-Dimethylhydrazine by Chloramination. Defense Technical Information Center. [Link]
-
Andersen, M. E. (1980). Toxicity Studies of Formaldehyde Monomethylhydrazone. Defense Technical Information Center. [Link]
-
American Chemical Society. (2023). 1,1-Dimethylhydrazine. [Link]
-
Zhang, Y., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Energies, 16(13), 5122. [Link]
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- 4. apps.dtic.mil [apps.dtic.mil]
- 5. The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Hidden Contamination Patterns: A Stochastic Approach to Assessing Unsymmetrical Dimethylhydrazine Transformation Products in Kazakhstan’s Rocket Crash Area [mdpi.com]
- 8. acs.org [acs.org]
Technical Support Center: Optimizing Reaction Conditions for UDMH Derivatization
Welcome to the technical support center for Unsymmetrical Dimethylhydrazine (UDMH) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing derivatization reactions for the accurate and sensitive detection of UDMH. As a highly toxic and reactive compound, proper derivatization is crucial for its analysis, particularly at trace levels in complex matrices.[1][2][3] This resource will help you navigate common challenges and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for UDMH analysis?
A1: UDMH is a highly polar and volatile compound, making it challenging to analyze directly using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4][5] Derivatization converts UDMH into a less polar, more stable, and more easily detectable derivative. This chemical modification is essential for several reasons:
-
Improved Chromatographic Behavior: Derivatization increases the volatility and thermal stability of UDMH, leading to better peak shape and resolution in GC analysis.[6] For HPLC, it can enhance retention on reverse-phase columns.[4]
-
Enhanced Sensitivity: Many derivatizing agents introduce a chromophore or a fluorophore into the UDMH molecule, significantly increasing the sensitivity of UV or fluorescence detectors.[1]
-
Increased Selectivity: Derivatization can be tailored to react specifically with hydrazines, reducing interference from other compounds in the sample matrix.
Q2: What are the most common derivatization reagents for UDMH?
A2: The choice of derivatization reagent depends on the analytical technique (GC or HPLC), the required sensitivity, and the sample matrix. Some of the most widely used reagents include:
-
Aromatic Aldehydes: Reagents like benzaldehyde, 2-nitrobenzaldehyde, 4-nitrobenzaldehyde, and salicylaldehyde react with UDMH to form stable hydrazones.[1][7][8] These derivatives are well-suited for both GC-MS and HPLC-UV analysis.
-
Glyoxals: Phenylglyoxal and glyoxal are effective for pre-column derivatization in HPLC, often providing high sensitivity.[4][7]
-
Furfural: This reagent is used for derivatizing UDMH in surface water samples for GC-MS analysis.[1]
-
Acylating Agents: Reagents like pentafluorobenzoyl chloride can be used, though aldehydes are more common for UDMH.
Q3: How do I choose the right analytical method after derivatization?
A3: The selection of the analytical method is dictated by the properties of the UDMH derivative and the research objectives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile UDMH derivatives. It offers high sensitivity and specificity, making it ideal for trace analysis in complex environmental samples.[1][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or fluorescence detection is a common choice for non-volatile or thermally labile derivatives.[1] HPLC-tandem mass spectrometry (HPLC-MS/MS) provides even greater sensitivity and selectivity.[4]
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: Several factors can significantly impact the efficiency and reproducibility of your UDMH derivatization. Key parameters to optimize include:
-
pH of the reaction mixture: The pH affects the reaction rate and the stability of the derivative. For example, a slightly alkaline pH of around 9 has been shown to be optimal for derivatization with some aromatic aldehydes.[4][10]
-
Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes lead to interfering peaks.
-
Reaction Time and Temperature: These parameters need to be optimized to ensure the reaction goes to completion without causing degradation of the derivative. For instance, derivatization with glyoxal can be completed in 20 minutes at 25°C.[7]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics.
Troubleshooting Guide
This section addresses specific issues you might encounter during your UDMH derivatization experiments and provides a systematic approach to resolving them.
Issue 1: Low or No Derivatization Yield
Possible Causes & Solutions
-
Incorrect pH: The reaction pH is critical. Verify the pH of your reaction mixture and adjust it to the optimal range for your chosen derivatizing reagent. For many aldehyde-based derivatizations, a slightly alkaline pH is favorable.[4][10]
-
Reagent Degradation: Derivatizing agents can degrade over time, especially if not stored correctly. Use a fresh batch of the reagent or verify the purity of your current stock.
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Try increasing the reaction time or temperature according to literature recommendations for your specific method.
-
Presence of Oxidizing Agents: UDMH is easily oxidized, which can prevent it from reacting with the derivatizing agent.[2] Consider deoxygenating your samples and reagents or adding an antioxidant if appropriate for your method.[8]
-
Matrix Effects: Components in your sample matrix (e.g., other nucleophiles) may compete with UDMH for the derivatizing reagent. Sample cleanup or pre-treatment steps like solid-phase extraction (SPE) may be necessary to remove interferences.[7]
Experimental Workflow: Verifying Reagent Activity
Caption: A decision tree for troubleshooting interfering peaks.
Optimized Protocols and Data
Table 1: Comparison of Common UDMH Derivatization Methods
| Derivatizing Agent | Analytical Method | Typical Reaction Conditions | Advantages | Limitations |
| 4-Nitrobenzaldehyde | GC-MS, HPLC-UV | pH 7-9, Room Temp, 15-30 min | Good sensitivity, stable derivative | Potential for interference from excess reagent |
| Salicylaldehyde | GC-MS | Varies, often requires heating | Forms a stable dimethyl hydrazone | May require more stringent temperature control |
| Phenylglyoxal | HPLC-MS | pH 3.5, Room Temp, 20 min | High sensitivity, suitable for aqueous samples | Derivative may have limited stability |
| Furfural | GC-MS | Varies with sample matrix | Effective for water samples | Specificity might be lower than other reagents |
| 2-Quinolinecarboxaldehyde | HPLC-UV-MS/MS | pH 9, Room Temp | High sensitivity and selectivity | Reagent may be less common |
Note: The conditions provided are general guidelines. Always refer to specific literature methods for detailed protocols.
Step-by-Step Protocol: Derivatization of UDMH in Water with 4-Nitrobenzaldehyde for GC-MS Analysis
This protocol is a generalized example and should be optimized for your specific application.
-
Sample Preparation:
-
Collect the water sample in a clean glass vial.
-
If necessary, filter the sample to remove particulate matter.
-
Adjust the pH of a 1 mL aliquot of the sample to approximately 8.0 using a suitable buffer (e.g., borate buffer).
-
-
Derivatization Reaction:
-
Prepare a 1 mg/mL solution of 4-nitrobenzaldehyde in a suitable organic solvent like acetonitrile.
-
Add a 50-fold molar excess of the 4-nitrobenzaldehyde solution to the pH-adjusted water sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 20 minutes in the dark.
-
-
Extraction of the Derivative:
-
Add 500 µL of a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Vortex vigorously for 1 minute to extract the UDMH-4-nitrobenzaldehyde hydrazone derivative into the organic phase.
-
Centrifuge the sample to separate the phases.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Use a suitable GC column (e.g., a mid-polarity column) and temperature program to separate the derivative from other components.
-
Set the mass spectrometer to scan for the characteristic ions of the UDMH-4-nitrobenzaldehyde hydrazone.
-
References
-
Research progress on detection methods of trace unsymmetrical dimethylhydrazine. (2022). IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
GC/MS determination of unsymmetrical dimethylhydrazine in water by derivatization with aromatic aldehydes. (n.d.). ResearchGate. Available at: [Link]
-
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. (2023). MDPI. Available at: [Link]
-
Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography–mass spectrometer. (2014). Royal Society of Chemistry. Available at: [Link]
-
Gas chromatography — mass spectrometric determination of unsymdimethylhydrazine in soil and water by derivatization with aromatic aldehydes. (2007). Scilit. Available at: [Link]
-
A MS/MS spectrum of an UDMH derivative with phenylglyoxal. c UDMH = 0.5 μg. (n.d.). ResearchGate. Available at: [Link]
-
Determination of hydrazine and its methyl derivatives by the gas-chromatography method on packed columns. (n.d.). ResearchGate. Available at: [Link]
-
Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. (2022). MDPI. Available at: [Link]
-
Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2021). MDPI. Available at: [Link]
-
Intelligent Workflow and Software for Non-Target Analysis of Complex Samples Using a Mixture of Toxic Transformation Products of Unsymmetrical Dimethylhydrazine as an Example. (2023). MDPI. Available at: [Link]
-
Chemical Kinetics of Unsymmetrical Dimethylhydrazine (UDMH) Degradation in Wastewater by ·OH Radical. (2022). ResearchGate. Available at: [Link]
-
Unsymmetrical dimethylhydrazine. (n.d.). Wikipedia. Available at: [Link]
-
Basic Studies Relating to the Synthesis of 1,1-Dimethylhydrazine by Chloramination. (1969). Defense Technical Information Center. Available at: [Link]
-
Optimization of Simultaneous Derivatization and Extraction of Aliphatic Amines in Water Samples With Dispersive Liquid-Liquid Microextraction Followed by HPLC. (2011). National Center for Biotechnology Information. Available at: [Link]
-
A novel simple and sensitive approach for determination of 1,1-dimethylhydrazine in aqueous samples by high performance liquid chromatography with ultraviolet and tandem mass spectrometric detection after derivatization with unsubstituted aromatic aldehydes. (2021). National Center for Biotechnology Information. Available at: [Link]
-
A GC-MS Database of Nitrogen-Rich Volatile Compounds. (2023). MDPI. Available at: [Link]
- Process for production of unsymmetrical dimethylhydrazine by nitrosation of dimethylamine and hydrogenation of the nitroso dimethylamine to the distillation of unsymmetrical dimethylhydrazine. (1977). Google Patents.
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Forensic Science International. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography–mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel simple and sensitive approach for determination of 1,1-dimethylhydrazine in aqueous samples by high performance liquid chromatography with ultraviolet and tandem mass spectrometric detection after derivatization with unsubstituted aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Hydrazine Compounds
Welcome to the Technical Support Center for the analysis of hydrazine and its compounds via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frustrating issue: peak tailing. Poor peak shape can compromise the accuracy and reliability of your results. This resource provides in-depth, scientifically grounded troubleshooting strategies in a user-friendly, question-and-answer format to help you achieve sharp, symmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: Why does my hydrazine compound's peak show significant tailing in reversed-phase HPLC?
A1: Peak tailing of hydrazine and its derivatives in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. As basic compounds, hydrazines can interact with acidic residual silanol groups on the silica-based column packing material.[1][2] This interaction is a common cause of peak tailing for basic analytes. Additionally, if not properly managed, issues with the mobile phase pH can lead to inconsistent ionization of your analyte, contributing to peak asymmetry.[2]
Q2: I'm analyzing underivatized hydrazine. Why is it difficult to get good peak shape and retention?
A2: Hydrazine is a small, highly polar molecule.[3][4] This high polarity makes it challenging to retain on traditional reversed-phase columns, which separate compounds based on hydrophobicity. Poor retention often leads to broad, tailing peaks that elute near the void volume. For this reason, derivatization is a common strategy to increase the hydrophobicity and improve the chromatography of hydrazine.[3][5][6]
Q3: Can the derivatizing agent I use for hydrazine affect peak shape?
A3: Absolutely. The choice of derivatizing agent is critical. The resulting hydrazone derivative will have its own unique chemical properties that influence its interaction with the stationary phase.[6][7] A bulky, non-polar derivatizing agent can improve retention in reversed-phase HPLC, but it can also introduce new potential sites for secondary interactions, so careful method development is key.
Q4: How does mobile phase pH impact the peak shape of my derivatized hydrazine compound?
A4: The mobile phase pH plays a crucial role in controlling the ionization state of both your derivatized hydrazine analyte and the residual silanol groups on the column.[1][2][8] At a mid-range pH, silanol groups can be ionized and interact with the basic sites on your analyte, causing tailing. By lowering the mobile phase pH (typically to around 2.5-3.5), you can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[1][8]
Q5: Could my HPLC system be the cause of peak tailing for my hydrazine analysis?
A5: Yes, system-related issues can contribute to poor peak shape. Extra-column band broadening, caused by excessive tubing length, large-diameter tubing, or dead volumes in fittings, can lead to peak tailing for all compounds in your analysis.[2] It's important to ensure your HPLC system is optimized for high efficiency, especially when dealing with challenging separations.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the HPLC analysis of hydrazine compounds.
Mobile Phase Optimization: The First Line of Defense
The mobile phase is often the easiest and most effective parameter to adjust to improve peak shape.
The Problem: Residual silanol groups on the surface of silica-based stationary phases are acidic and can become deprotonated (negatively charged) at pH values above 3.5.[1] Basic compounds like hydrazine and its derivatives can then interact with these charged sites through ion-exchange mechanisms, leading to peak tailing.[1]
The Solution:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), the silanol groups are protonated and neutral, which minimizes their interaction with basic analytes.[1][8]
-
Use a Buffer: It is critical to use a buffer to maintain a constant pH throughout the analysis. A buffer concentration of 10-25 mM is typically sufficient.[8]
Protocol for Mobile Phase pH Adjustment:
-
Select an appropriate buffer: Phosphate buffers are effective at low pH, but be mindful of their potential to precipitate in high concentrations of acetonitrile.[8] Formate or acetate buffers are also good choices.
-
Prepare the aqueous portion of the mobile phase: Dissolve the buffer salt in HPLC-grade water.
-
Adjust the pH: Use an acid like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to adjust the pH of the aqueous portion to the desired level (e.g., pH 3.0).
-
Filter the mobile phase: Use a 0.45 µm or 0.22 µm filter to remove any particulates.
-
Mix with the organic modifier: Combine the buffered aqueous phase with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).
The Problem: Even at low pH, some residual silanol activity may persist.
The Solution:
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[8] The TEA will preferentially interact with the silanol groups, reducing the opportunity for your analyte to do so. A typical concentration of TEA is 0.05-0.1%.
Table 1: Common Mobile Phase Additives to Reduce Peak Tailing
| Additive | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers mobile phase pH to suppress silanol ionization. |
| Formic Acid | 0.1% | Lowers mobile phase pH; a good choice for MS compatibility.[9] |
| Triethylamine (TEA) | 0.05 - 0.1% | Acts as a competing base to mask active silanol sites.[8] |
| Ammonium Formate/Acetate | 10 - 25 mM | Provides buffering capacity and can help to reduce secondary interactions. |
Stationary Phase Selection and Column Health
The choice of column and its condition are critical for good peak shape.
The Problem: Not all C18 columns are created equal. The type of silica, bonding chemistry, and end-capping can significantly impact peak shape for basic compounds.
The Solution:
-
Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less available for interaction with basic analytes.[1]
-
Consider Alternative Stationary Phases: If peak tailing persists on a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These can offer different selectivity and reduced interaction with basic compounds.
The Problem: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to peak tailing. A void at the head of the column can also cause significant peak distortion.[1]
The Solution:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.
-
Proper Sample Preparation: Ensure your samples are fully dissolved and filtered before injection to prevent particulates from clogging the column frit.
-
Column Washing: If you suspect column contamination, a thorough washing procedure may restore performance. Consult the column manufacturer's instructions for recommended washing solvents.
-
Column Replacement: If the peak shape does not improve after washing, the column may be irreversibly damaged and need to be replaced.
System and Hardware Considerations
Even with an optimized method and a good column, your HPLC system itself can be a source of peak tailing.
The Problem: The volume of the HPLC system outside of the column (injector, tubing, detector flow cell) can contribute to band broadening and peak tailing.[2]
The Solution:
-
Use Short, Narrow-Bore Tubing: Connect the components of your HPLC system with tubing that is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or 0.127 mm).
-
Ensure Proper Fittings: Use appropriate fittings that are designed to have zero dead volume.
The Problem: Some compounds, including certain hydrazine derivatives, can chelate with metal ions present in the stainless steel components of the HPLC system and column.[10] This can lead to peak tailing.
The Solution:
-
Use a Metal-Free or Bio-Inert System: If you consistently have issues with peak tailing for metal-sensitive compounds, consider using an HPLC system and column with PEEK or other bio-inert flow paths.
-
Add a Chelating Agent to the Mobile Phase: In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester metal ions and reduce their interaction with your analyte.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting peak tailing for hydrazine compounds.
Caption: A step-by-step workflow for troubleshooting peak tailing in hydrazine analysis.
Chemical Interactions Leading to Peak Tailing
The following diagram illustrates the key chemical interactions at the stationary phase surface that can cause peak tailing.
Caption: Interactions between derivatized hydrazine and the silica stationary phase.
By systematically addressing these potential issues, you can significantly improve the peak shape of your hydrazine compounds, leading to more accurate and reliable HPLC results.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
- Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 333-356.
- Flinders, B., Morrell, J., Marshall, P. S., Ranshaw, L. E., & Clench, M. R. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University Research Archive.
- Karst, U. (2002). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Fresenius' Journal of Analytical Chemistry, 372, 847-856.
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. Retrieved from [Link]
- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. GSC Biological and Pharmaceutical Sciences, 16(2), 237-246.
- Wang, J., et al. (2016). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
- Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Chromatographic Profiles from Hydrazine Derivative (1) (Stored at.... Retrieved from [Link]
- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
- Johnson, D. K., & Clark, S. B. (2013). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 37(7), 422–428.
-
RSC Publishing. (2025, July 1). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Retrieved from [Link]
-
PubMed. (2018, April 15). Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. Retrieved from [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of byproducts in Dimethylmethylenehydrazine reactions
Welcome to the technical support center for reactions involving the in-situ formation of dimethylmethylenehydrazine from 1,1-dimethylhydrazine (UDMH) and formaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. We will move beyond simple protocols to explain the causal mechanisms behind byproduct formation and provide field-proven strategies to ensure high-purity outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the probable cause and a detailed solution based on established chemical principles.
Q1: My final product is contaminated with a significant impurity that has a similar boiling point and is difficult to remove by standard distillation. What is it and how can I prevent its formation?
A: This persistent contaminant is almost certainly Formaldehyde Dimethylhydrazone (FDMH) .[1][2] While structurally related to your target intermediate, its formation represents a distinct and problematic side reaction pathway.
Causality: The formation of FDMH is a known issue, particularly in syntheses that use chloramine and dimethylamine to produce UDMH in situ, followed by reaction with formaldehyde.[3] One proposed mechanism involves the rearrangement of a diazene intermediate.[4] Critically, FDMH can be a major byproduct and its physical properties make it difficult to separate from UDMH using conventional distillation.[4]
Preventative Strategies:
-
Control Reaction Stoichiometry and Order of Addition: Ensure a large excess of dimethylamine relative to the aminating agent (e.g., chloramine) if you are generating UDMH in situ. This favors the desired reaction over the side reactions leading to FDMH.[4]
-
Maintain Low Temperatures: The reactions leading to FDMH are often accelerated at higher temperatures. Conducting the reaction at lower temperatures can significantly suppress the formation of this byproduct.[4]
-
Ensure Homogeneity: Vigorous stirring is crucial. Poorly mixed reaction solutions can create localized areas of high reactant concentration, promoting the formation of FDMH and other undesired products.[4]
Remediation Protocol: If FDMH has already formed, it can be removed from an aqueous UDMH solution via codistillation with an inert hydrocarbon solvent.[1][2]
Q2: I am observing the formation of 1,1,4,4-tetramethyl-2-tetrazene (TMT), which is coloring my reaction mixture. What causes this and how do I stop it?
A: The formation of 1,1,4,4-tetramethyl-2-tetrazene (TMT) is a classic indicator of an unwanted oxidation reaction .[3]
Causality: UDMH is a potent reducing agent and is susceptible to oxidation, especially by atmospheric oxygen.[5] The oxidation can form a diazene intermediate, which then rapidly dimerizes to yield the stable TMT byproduct.[4]
Preventative Strategies:
-
Maintain an Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen from your reaction. Before starting, purge the reaction vessel thoroughly with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the entire experiment.[6]
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use by sparging with an inert gas, by the freeze-pump-thaw method, or by sonication under vacuum.
-
Store Precursors Properly: UDMH itself can degrade over time if not stored correctly.[7] Ensure it is stored in a tightly sealed container under an inert atmosphere and away from light.
Diagram 1: TMT Byproduct Formation Pathway
Caption: The reaction proceeds via nucleophilic addition to form a hemiaminal, followed by acid-catalyzed dehydration.
Q2: What are the optimal reaction conditions to maximize yield and purity?
A: Optimizing this reaction requires careful control of several parameters. The following table summarizes key conditions and their rationale.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| pH | Mildly Acidic (pH 4-5) | This is a critical parameter. The dehydration of the hemiaminal intermediate is acid-catalyzed. [8]However, if the pH is too low, the UDMH starting material will be protonated, rendering it non-nucleophilic and stopping the initial addition step. A pH around 5 is often the "sweet spot" that allows for efficient dehydration without significantly deactivating the nucleophile. [8] |
| Temperature | 0°C to Room Temperature | Lower temperatures generally suppress side reactions, such as the formation of FDMH and TMT. [4]While higher temperatures can increase the reaction rate, they often do so at the expense of selectivity and final purity. |
| Atmosphere | Inert (Nitrogen or Argon) | UDMH is sensitive to oxidation by air, which leads to the formation of byproducts like 1,1,4,4-tetramethyl-2-tetrazene (TMT). [3][6]Running the reaction under an inert atmosphere is essential for high purity. |
| Solvent | Aprotic or Alcoholic | Solvents like ethanol or acetonitrile are commonly used. The choice depends on the specific subsequent steps. Water is often present when using aqueous formaldehyde solutions. |
| Reagent Purity | High Purity | Using high-purity UDMH and formaldehyde (e.g., from freshly opened containers) minimizes potential contaminants that could lead to side reactions like NDMA formation. [9] |
Q3: My product appears to be unstable and forms a solid over time. What is happening and how can I improve its stability?
A: The product, 1,1-dimethyl-2-methylene hydrazone (also referred to as MDH), is known to be susceptible to polymerization, particularly under acidic conditions . [5][10]The solid you are observing is likely a polymer of your target compound.
Causality: The C=N double bond in the product is reactive. Traces of acid from the reaction or workup can catalyze the polymerization of the methylene hydrazone units. This is, in fact, a method used for the disposal of UDMH, where it is first converted to MDH and then intentionally polymerized before incineration. [5] Stabilization Strategies:
-
Thorough Neutralization: After the reaction is complete, carefully neutralize any acid catalyst used. A mild base wash (e.g., with a saturated sodium bicarbonate solution) during the aqueous workup is recommended.
-
Anhydrous Storage: Store the purified product over a mild drying agent (like anhydrous sodium sulfate) if it is in an organic solvent, or as a neat liquid if it is stable.
-
Avoid Acidic Contact: Ensure all storage containers are free of acidic residues. Store the product under neutral or slightly basic conditions.
-
Cold Storage: Storing the purified product at low temperatures (e.g., in a refrigerator or freezer) will significantly slow down the rate of potential polymerization or degradation.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common issues in this compound synthesis.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,1-Dimethylhydrazine. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer. Available from: [Link]
-
Sisler, H. H., & West, B. O. (1979). Basic Studies Relative to the Syntheses of Unsymmetrical Dimethylhydrazine and Monomethylhydrazine by Chloramination. Defense Technical Information Center. Available from: [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]
-
Fazylov, S. D., et al. (2023). Treatment of Substandard Rocket Fuel 1,1-Dimethylhydrazine via Its Methylene Derivative into Heterocycles Based on Pyrrolo-[3,4c]Quinolines, Cyclododeca[b]piran and Pyrrole. Molecules, 28(17), 6211. Available from: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available from: [Link]
-
White Rose eTheses Online. (n.d.). Towards the synthesis of imines and iminiums and their reactions in situ. Available from: [Link]
- Nauflett, G. W. (1979). U.S. Patent No. 4,154,658. U.S. Patent and Trademark Office.
-
Fazylov, S. D., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis. Molecules, 28(21), 7300. Available from: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
-
ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate. Available from: [Link]
-
Lumen Learning. (n.d.). Imine formation. Organic Chemistry II. Available from: [Link]
-
Nauflett, G. W. (1979). Purification of 1,1-Dimethyl Hydrazine (UDMH) Containing Formaldehyde Dimethyl Hydrazone. Defense Technical Information Center. Available from: [Link]
-
National Aeronautics and Space Administration. (n.d.). Contamination Detection and Mitigation Strategies for Unsymmetrical Dimethylhydrazine/Nitrogen Tetroxide Non-Combustion Product. Available from: [Link]
-
Wang, W., et al. (2020). Chlorination of N,N-dimethylhydrazine compounds: reaction kinetics, mechanisms, and implications for controlling N-nitrosodimethylamine formation during ozonation. Environmental Science: Water Research & Technology, 6(8), 2130-2140. Available from: [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
-
ResearchGate. (2021). N-nitrosodimethylamine formation during oxidation of N,N-dimethylhydrazine compounds by peroxymonosulfate: Kinetics, reactive species, mechanism and influencing factors. Request PDF. Available from: [Link]
-
McQuistion, W. E. (1979). Basic Studies Relating to the Synthesis of 1,1-Dimethylhydrazine by Chloramination. Defense Technical Information Center. Available from: [Link]
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- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,1-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. Treatment of Substandard Rocket Fuel 1,1-Dimethylhydrazine via Its Methylene Derivative into Heterocycles Based on Pyrrolo-[3,4c]Quinolines, Cyclododeca[b]piran and Pyrrole [mdpi.com]
Technical Support Center: Scaling Up the Production of N,N-Dimethylmethyleneimine (Eschenmoser's Salt)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and handling of N,N-dimethylmethyleneimine, commonly known as Eschenmoser's salt. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your scale-up processes effectively. Eschenmoser's salt is a potent aminomethylating agent, indispensable for introducing the dimethylaminomethyl group in a variety of synthetic applications, including the synthesis of complex pharmaceutical intermediates.[1][2][3][4] However, its reactivity and instability present unique challenges, especially during large-scale production. This guide is designed to address these challenges head-on, providing practical, field-proven advice.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and handling of Eschenmoser's salt.
Q1: What are the most common and scalable synthetic routes to prepare Eschenmoser's salt?
There are two primary methods for the synthesis of Eschenmoser's salt. The choice between them often depends on the available starting materials, equipment, and scale of the reaction.
-
Reaction of Bis(dimethylamino)methane with an Iodide Source: This is often the more convenient and modern approach.[1][2] It involves reacting bis(dimethylamino)methane with an iodide source like trimethylsilyl iodide (TMSI) or acetyl iodide. The reaction with TMSI is particularly clean, affording the product as a precipitate.[1][2]
-
Pyrolysis of Iodomethyltrimethylammonium Iodide: This is the classical method.[2][4] It involves the thermal decomposition of the precursor to yield Eschenmoser's salt and methyl iodide.[2] While effective, precise temperature control is critical to prevent decomposition of the product.[1]
For scalability, the bis(dimethylamino)methane route is often preferred due to milder conditions and potentially higher purity of the crude product, minimizing the need for extensive purification.
Q2: My synthesized Eschenmoser's salt is discolored (yellow to brown). Is it still usable?
Discoloration is a strong indicator of decomposition.[1] Eschenmoser's salt is a hygroscopic, crystalline solid that should be colorless when pure.[2] Yellowing or browning suggests the presence of impurities, most notably formaldehyde, which arises from the salt's degradation.[1] These impurities can lead to significant side reactions, such as aldol-type additions, resulting in unexpected byproducts and reduced yields in your subsequent applications.[1] Therefore, it is highly recommended to use only pure, colorless Eschenmoser's salt for reproducible and high-yielding reactions.[1] If your salt is discolored, purification is necessary.[1]
Q3: What are the critical parameters to control during the scale-up of the synthesis?
Scaling up any chemical synthesis requires careful attention to several parameters that may not be as critical at the bench scale. For Eschenmoser's salt, the following are paramount:
-
Anhydrous Conditions: The salt is extremely sensitive to moisture and will decompose in its presence.[1] All glassware must be thoroughly oven-dried, and all reagents and solvents must be anhydrous. The reaction and subsequent handling should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The synthesis can be exothermic.[1] In a large reactor, efficient heat dissipation is crucial. A runaway reaction can lead to significant product decomposition. Gradual addition of reagents and the use of a reactor cooling system are essential.
-
Purity of Starting Materials: Using high-purity starting materials is key to preventing side reactions and simplifying purification.[1]
-
Agitation: Efficient and consistent stirring is necessary to ensure homogeneity and effective heat transfer within the larger reaction volume.
Q4: How should I store Eschenmoser's salt to ensure its stability?
Proper storage is critical to maintain the integrity of Eschenmoser's salt. It is sensitive to moisture and light.[5] Store the salt in a tightly sealed container under an inert atmosphere (argon or nitrogen is ideal).[1] It should be kept in a cool, dry place, such as a desiccator, and protected from light.[1][5] For long-term storage, refrigeration (2-8°C) is recommended.[6]
Q5: What is the most effective method for purifying large quantities of Eschenmoser's salt?
For purifying Eschenmoser's salt, especially when it has become discolored, sublimation is a highly effective method.[1] This technique separates the volatile Eschenmoser's salt from non-volatile impurities and decomposition products. The process involves heating the crude salt under high vacuum, causing it to sublime and deposit as pure crystals on a cooled surface (a cold finger).[1] This method is scalable and yields a high-purity product.
Troubleshooting Guide for Scale-Up Synthesis
This guide provides a systematic approach to resolving common issues encountered during the large-scale production of Eschenmoser's salt.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of the product due to moisture. 3. Decomposition of the product due to excessive heat. | 1. Monitor the reaction by TLC or NMR to ensure completion. Extend reaction time if necessary. 2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Conduct the reaction and workup under an inert atmosphere.[1] 3. Maintain strict temperature control. Use a controlled addition rate for reagents and ensure efficient cooling of the reactor.[1] |
| Product is Discolored (Yellow/Brown) | 1. Decomposition during reaction or workup. 2. Presence of impurities in starting materials. 3. Improper storage of the isolated product. | 1. Re-evaluate temperature control and reaction time. Minimize exposure to air and moisture during filtration and drying. 2. Use high-purity, colorless starting materials.[1] 3. Store the purified salt under an inert atmosphere, protected from light and moisture.[1][5] If discoloration occurs, purify by sublimation before use.[1] |
| Difficulty in Product Isolation | 1. Product is too soluble in the reaction solvent. 2. Incomplete precipitation. | 1. Choose a solvent in which the product has low solubility (e.g., dichloromethane for the TMSI route). 2. After the reaction, add a non-polar solvent like anhydrous diethyl ether to induce complete precipitation of the salt.[1] |
| Formation of Unexpected Byproducts in Application | 1. Use of impure/decomposed Eschenmoser's salt. | 1. The primary culprit is often formaldehyde from the decomposition of the salt, leading to aldol-type side reactions.[1] Always use freshly prepared or purified, colorless Eschenmoser's salt.[1] |
Detailed Experimental Protocol: Scalable Synthesis via TMSI Route
This protocol details a reliable method for the synthesis of Eschenmoser's salt, adapted for larger scale production.
Safety First: N,N-dimethylmethyleneimine is an irritant to the eyes, respiratory system, and skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
Materials and Equipment:
-
Bis(dimethylamino)methane (high purity)
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Large, three-neck round-bottom flask or jacketed reactor
-
Mechanical stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk filtration apparatus
Procedure:
-
Reactor Setup: Assemble the reactor, mechanical stirrer, and dropping funnel. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with bis(dimethylamino)methane (1.0 eq) and anhydrous dichloromethane. Begin stirring to ensure the solution is homogenous.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath or a reactor cooling system.
-
Slow Addition of TMSI: Slowly add trimethylsilyl iodide (1.0 eq) dropwise to the cooled solution via the dropping funnel. Causality Note: This reaction is exothermic. A slow addition rate is crucial at scale to allow the cooling system to dissipate the generated heat effectively, preventing a temperature spike that could lead to product decomposition.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. A white precipitate of Eschenmoser's salt will form during this time.[1]
-
Precipitation and Isolation: To ensure complete precipitation, add a significant volume of anhydrous diethyl ether to the mixture.[1] Collect the solid product by filtration under an inert atmosphere using a Schlenk filter.
-
Washing and Drying: Wash the collected solid with several portions of anhydrous diethyl ether to remove any soluble impurities. Dry the final product under high vacuum to obtain pure N,N-dimethylmethyleneimine (Eschenmoser's salt) as a white, crystalline solid.[1]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps and considerations for the scalable synthesis of Eschenmoser's salt.
Caption: Workflow for the scalable synthesis of Eschenmoser's salt.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues during synthesis.
Caption: Decision tree for troubleshooting Eschenmoser's salt synthesis.
References
- Benchchem. Technical Support Center: Synthesis and Application of Eschenmoser's Salt.
-
Wikipedia. Eschenmoser's salt. Available from: [Link]
-
LookChem. ESCHENMOSER'S SALT 33797-51-2 wiki. Available from: [Link]
-
Organic Syntheses. Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko. Available from: [Link]
-
chemeurope.com. Eschenmoser's salt. Available from: [Link]
-
Loba Chemie. N,N-DIMETHYLMETHYLENEIMINIUM IODIDE Extra Pure. Available from: [Link]
-
OpenOChem Learn. Eschenmoser Salt. Available from: [Link]
-
YouTube. Eschenmoser's salt: Application of Mannich reaction (Part 3). Available from: [Link]
-
PubMed. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Available from: [Link]
-
Nine Chongqing Chemdad Co., Ltd. N,N-DiMethylMethyleneaMMoniuM Iodide. Available from: [Link]
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- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Safe Handling and Storage of 1,1-Dimethylhydrazine (UDMH)
A Note on Chemical Nomenclature: The term "Dimethylmethylenehydrazine" is not a standard recognized chemical name. This guide pertains to 1,1-Dimethylhydrazine , commonly known as Unsymmetrical Dimethylhydrazine (UDMH) , which is the compound most likely referenced. UDMH is a highly toxic, flammable, and corrosive chemical requiring extreme caution.[1][2][3] This document serves as a critical resource for professionals handling this hazardous material.
Section 1: Hazard Identification & Immediate First Aid
This section addresses the primary dangers of UDMH and the critical first steps to take in an emergency.
Question: What are the primary health hazards associated with UDMH?
Answer: UDMH is a multi-hazard substance with severe acute and chronic health risks.[1]
-
High Acute Toxicity: It is highly toxic and potentially fatal if inhaled, swallowed, or absorbed through the skin.[4][5] Short-term exposure to vapors can cause headache, nausea, dizziness, and convulsions.[1] Higher exposures may lead to a life-threatening buildup of fluid in the lungs (pulmonary edema), which can be delayed in onset.[1][6]
-
Corrosivity: UDMH is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][7][8] Eye contact can lead to permanent damage.[1]
-
Carcinogenicity: UDMH is classified as a potential human carcinogen based on animal studies.[1][2][7][9][10] The National Institute for Occupational Safety and Health (NIOSH) recommends handling it as a potential occupational carcinogen.[11]
-
Organ Damage: It is known to cause damage to the liver, kidneys, central nervous system, and blood.[1][5][12]
Question: I've had an accidental exposure to UDMH. What is the immediate first aid protocol?
Answer: Immediate and decisive action is critical. The response varies by the route of exposure. In all cases, call for emergency medical attention immediately.[4][13]
-
Inhalation: Immediately move the victim to fresh air and place them in a half-upright position to ease breathing.[8][13] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[4][8]
-
Skin Contact: This is a medical emergency. Immediately flush the affected skin with large amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing, including shoes and jewelry.[4][12][13] A safety shower should be used if available.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if it can be done easily.[4]
-
Ingestion: Do NOT induce vomiting.[13] Have the conscious person rinse their mouth with water.[4][13] Never give anything by mouth to an unconscious person.[14]
Section 2: Personal Protective Equipment (PPE) Troubleshooting
Proper PPE is the primary barrier between the researcher and the chemical. Using the correct type is non-negotiable.
Question: Is a standard cotton lab coat and latex gloves sufficient for handling UDMH?
Answer: Absolutely not. UDMH can readily penetrate skin, and standard lab attire offers inadequate protection.[1][15] A comprehensive PPE ensemble is mandatory:
-
Gloves: Standard latex or nitrile gloves are not sufficient. You must use gloves specifically rated for high resistance to chemicals like UDMH. Butyl rubber gloves are a common recommendation.[7] Always consult the glove manufacturer's chemical resistance guide.
-
Body Protection: Wear impervious protective clothing, such as a chemically resistant apron, coveralls, or a full suit, to prevent any possibility of skin contact.[5][13]
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield.[13][16]
-
Footwear: Chemically resistant boots should be worn, and overalls should be worn outside of the boots to prevent spills from entering.[15]
Question: When is respiratory protection required, and what type should be used?
Answer: Any handling of UDMH that could generate vapors must be done within a certified chemical fume hood. If the concentration of UDMH in the air could exceed the recommended exposure limit (e.g., ACGIH TLV of 0.01 ppm), respiratory protection is mandatory.[1] The NIOSH Immediately Dangerous to Life and Health (IDLH) concentration is 15 ppm.[9][11]
-
For concentrations over 0.01 ppm: A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1]
-
Emergency Situations (e.g., large spills): A self-contained breathing apparatus (SCBA) is necessary for any emergency response.[7][13]
| Task Scenario | Minimum Required PPE |
| Transporting Closed Containers | Chemical Safety Goggles, Lab Coat, Appropriate Gloves |
| Weighing/Transferring in Fume Hood | Chemical Goggles & Face Shield, Chemically Resistant Gloves (e.g., Butyl Rubber), Chemically Resistant Apron/Coat |
| Spill Cleanup (Minor) | Full Face Shield, Chemically Resistant Gloves, Coveralls, Respirator (as needed based on spill size) |
| Spill Cleanup (Major/Emergency) | Full-body Encapsulating Chemical Suit, Self-Contained Breathing Apparatus (SCBA) |
Section 3: Safe Handling & Experimental Workflow
Procedural discipline is key to preventing accidents during experiments.
Question: What is the safest way to transfer UDMH from a storage bottle to a reaction vessel?
Answer: All transfers must be performed inside a chemical fume hood with proper ventilation.[16] The principle is to minimize vapor release and prevent spills.
Protocol: Safe Transfer of UDMH
-
Preparation: Ensure the fume hood sash is at the lowest practical height. Have spill cleanup materials (vermiculite, sand) readily available.[1] Confirm that eyewash stations and safety showers are accessible and unobstructed.[16]
-
Grounding: Ground and bond all metal containers when transferring the material to prevent static electricity buildup, which can ignite flammable vapors.[4][16]
-
Transfer: Use a spark-proof tool or pump system designed for flammable liquids.[16] If transferring manually, use a funnel to minimize splashing. Pour slowly and carefully.
-
Sealing: Immediately and securely cap both the source container and the receiving vessel.
-
Cleanup: Wipe down any external contamination on the containers with a suitable solvent and decontaminate the wipes as hazardous waste.
-
Post-Handling: Wash hands and forearms thoroughly after the procedure, even after removing gloves.[16]
Question: What common laboratory materials and chemicals are incompatible with UDMH?
Answer: UDMH is a powerful reducing agent and a strong base that reacts violently with many common substances.[6][8] Mixing UDMH with incompatible materials can lead to fire, explosion, and the release of toxic gases.
| Incompatible Material Class | Specific Examples | Hazard |
| Strong Oxidizing Agents | Hydrogen peroxide, fuming nitric acid, halogens | Spontaneous ignition and explosion.[8][12][17] |
| Strong Acids | Hydrochloric acid, sulfuric acid | Violent exothermic (heat-generating) reaction.[13][16] |
| Certain Metals | Metallic mercury, copper, aluminum and their alloys | Can form unstable compounds or catalyze decomposition.[12][15][16] |
| Plastics & Rubber | Some forms of plastic, rubber, and coatings | UDMH can dissolve, swell, or disintegrate these materials, leading to container failure.[8][13][16] |
Section 4: Storage Troubleshooting
Proper storage is essential for maintaining chemical stability and preventing catastrophic incidents.
Question: What are the correct conditions for storing UDMH in the laboratory?
Answer: UDMH must be stored in a dedicated, controlled environment that mitigates its fire and toxicity risks.
-
Location: Store in a cool, dry, well-ventilated area that is fireproof.[4][13][16] The storage area should be separate from incompatible materials, especially oxidizers and acids.[13]
-
Container: Keep in the original, tightly closed container.[4][16] The container must be properly labeled with the chemical name and all relevant hazard warnings.
-
Ignition Sources: The storage area must be completely free of heat, sparks, open flames, and any other potential ignition sources.[16] Use only explosion-proof electrical equipment.[13]
-
Containment: Store in an area that has no drain or sewer access to prevent environmental release in case of a spill.[13]
Question: My bottle of UDMH has turned yellow. Is it safe to use?
Answer: No. Pure UDMH is a colorless liquid.[2][12][17] A yellow discoloration indicates that the sample has been exposed to air and has begun to absorb oxygen and carbon dioxide, leading to degradation.[6][18] Degraded UDMH can have altered reactivity and may contain unknown, potentially more hazardous byproducts. It should be treated as waste and disposed of according to proper hazardous waste procedures.
Section 5: Spill & Emergency Response
A prepared response can be the difference between a minor incident and a major disaster.
Question: What is the procedure for a small UDMH spill (e.g., <100 mL) inside a fume hood?
Answer: Even a small spill must be treated with extreme seriousness.
Protocol: Minor Spill Cleanup
-
Alert: Alert personnel in the immediate area. Keep the fume hood running.
-
Isolate: Restrict access to the area.
-
PPE: Ensure you are wearing the appropriate PPE, including chemically resistant gloves, goggles, face shield, and a lab coat.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, dry sand, or earth.[1][8][16] Do NOT use paper towels or other combustible absorbents like sawdust.[7][13]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[8][16]
-
Decontaminate: Wipe the spill area with a suitable solvent (following your institution's specific SOPs) and place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the container and manage it as hazardous waste.
Question: When does a UDMH spill require a full lab evacuation and emergency services?
Answer: A spill is considered major and requires immediate evacuation and a call to emergency services (e.g., 911 and campus EH&S) if any of the following conditions are met[19]:
-
The spill occurs outside of a fume hood.
-
The quantity is large (e.g., >1 liter) or involves a broken bottle.
-
The spill involves other incompatible chemicals.
-
You feel any symptoms of exposure (dizziness, nausea, irritation).
-
You are not trained or equipped to handle the spill.
Emergency Spill Response Workflow
Caption: Emergency Response Flow for a Major UDMH Spill.
Section 6: Waste Disposal FAQs
Proper disposal is a legal and ethical requirement to protect human health and the environment.
Question: How do I dispose of UDMH and UDMH-contaminated materials?
Answer: UDMH is designated by the EPA as a hazardous waste with the code U098.[7][16] It cannot be poured down the drain or placed in regular trash.
-
Liquid Waste: Collect all UDMH waste, including reaction residues and contaminated solvents, in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated items (gloves, absorbent materials, wipes, empty containers) are also considered hazardous waste.[7] They must be collected in a sealed container or bag, properly labeled, and disposed of through your institution's hazardous waste management program.[1][7]
-
Empty Containers: Empty containers retain hazardous liquid and vapor residues and can be dangerous.[16] They must be managed as hazardous waste and should not be reused.[16]
Always follow your specific institutional and local regulations for hazardous waste disposal.[1][14]
Safe Handling Workflow in a Fume Hood
Caption: Standard Workflow for Experiments Involving UDMH.
References
-
1,1-DIMETHYLHYDRAZINE HAZARD SUMMARY , New Jersey Department of Health and Senior Services. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 1,1-Dimethylhydrazine , Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 1,1-Dimethylhydrazine (Restored) , Centers for Disease Control and Prevention. [Link]
-
Understanding the Properties and Safety of UDMH , NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
RoC Profile: 1,1-Dimethylhydrazine , National Toxicology Program (NTP). [Link]
-
1,1-Dimethylhydrazine | C2H8N2 | CID 5976 , PubChem, National Center for Biotechnology Information. [Link]
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Material Safety Data Sheet - Unsym-Dimethylhydrazine, 99% , Cole-Parmer. [Link]
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SAFETY DATA SHEET - 1,1-Dimethylhydrazine , Chem Service. [Link]
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1,1-Dimethylhydrazine - IDLH , NIOSH, Centers for Disease Control and Prevention. [Link]
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1,1-DIMETHYLHYDRAZINE , Occupational Safety and Health Administration (OSHA). [Link]
-
CDC - NIOSH Pocket Guide To Chemical Hazards - 1,1-Dimethylh | PDF , Scribd. [Link]
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Unsymmetrical dimethylhydrazine , Grokipedia. [Link]
-
UDMH – Knowledge and References , Taylor & Francis. [Link]
-
Unsymmetrical dimethylhydrazine , Wikipedia. [Link]
-
Navigating the Risks: Safety and Environmental Aspects of UDMH , NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ICSC 0147 - 1,1-DIMETHYLHYDRAZINE , International Programme on Chemical Safety. [Link]
-
ICSC 0147 - 1,1-DIMETHYLHYDRAZINE , Inchem.org. [Link]
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Listing Background Document : 1,1-Dimethylhydrazine (UDMH) Production from Carboxylic Acid Hydrazides , U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical spill cleanup procedures , J&K Scientific LLC. [Link]
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Technical Support Center: Mitigating the Toxicity of Unsymmetrical Dimethylhydrazine (UDMH) in Experimental Setups
This guide is intended for researchers, scientists, and drug development professionals working with Unsymmetrical Dimethylhydrazine (UDMH). It provides in-depth technical information and practical guidance to mitigate the inherent risks associated with this highly toxic and reactive compound. The following sections are designed to provide a comprehensive understanding of UDMH toxicity, safe handling protocols, and emergency procedures to ensure the safety of laboratory personnel and the integrity of experimental data.
Understanding UDMH Toxicity: A Mechanistic Overview
Unsymmetrical Dimethylhydrazine (UDMH) is a colorless, volatile liquid with a characteristic fishy, ammonia-like odor.[1] It is a powerful reducing agent and is hypergolic, meaning it ignites spontaneously on contact with an oxidizer like nitrogen tetroxide.[2][3] While its high energy density makes it a valuable rocket propellant, its use in a laboratory setting demands stringent safety protocols due to its severe toxicity.[2][4]
UDMH poses a significant health hazard through inhalation, skin absorption, and ingestion.[5][6] It is classified as a suspected human carcinogen and can cause damage to the central nervous system, liver, blood, and respiratory system.[7][8]
Mechanisms of Toxicity:
The toxicity of UDMH is multifaceted. Its neurotoxic effects are thought to stem from its interference with the synthesis of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter.[9] UDMH and its metabolites can inhibit pyridoxal-5'-phosphate (PLP), an essential cofactor for the enzyme glutamic acid decarboxylase (GAD), which is responsible for converting glutamate to GABA.[9] This reduction in GABA can lead to central nervous system excitation, tremors, and convulsions.[9][10]
Chronic exposure to UDMH has been shown to induce neoplastic changes in the liver and lungs in animal studies.[11][12] It can also cause damage to organs and is toxic to aquatic life.[7][8]
Visualizing the Neurotoxic Pathway of UDMH
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Validation & Comparative
Comparative analysis of Dimethylmethylenehydrazine and other hydrazine derivatives
A Comparative Guide to Hydrazine Derivatives for Propulsion and Synthesis
Guidepost: The term "Dimethylmethylenehydrazine" is not a standard chemical identifier. This guide focuses on the likely compound of interest, 1,1-Dimethylhydrazine (UDMH) , a cornerstone of hypergolic propulsion. We will conduct a detailed comparative analysis against its foundational counterparts, Hydrazine and Monomethylhydrazine (MMH) , to provide researchers, scientists, and drug development professionals with a comprehensive performance and safety guide.
Executive Summary: The Hydrazine Family in Context
Hydrazine (N₂H₄) and its methylated derivatives, Monomethylhydrazine (MMH) and 1,1-Dimethylhydrazine (UDMH), form a critical class of high-energy materials.[1][2] Their primary application lies in rocketry as storable, liquid hypergolic fuels, which ignite spontaneously upon contact with an oxidizer, typically dinitrogen tetroxide (N₂O₄).[1][2][3] This property provides exceptional reliability for engine ignition and restart capabilities in the vacuum of space.
However, the performance gains and handling characteristics afforded by methylation are offset by significant toxicity and safety considerations.[2] This guide will dissect the trade-offs between these three key compounds, grounding the analysis in their physicochemical properties, propulsion performance, stability, and toxicological profiles.
Physicochemical Properties: A Foundation for Performance
The addition of methyl groups to the hydrazine backbone systematically alters key physical properties. UDMH's two methyl groups, compared to MMH's one and hydrazine's zero, result in a lower freezing point, boiling point, and density.
Causality Behind the Properties:
-
Freezing Point: The asymmetry introduced by methylation in UDMH disrupts crystal lattice formation, significantly depressing its freezing point. This is a critical advantage for applications in the cold environment of space, preventing fuel line solidification.
-
Density: Hydrazine's ability to form a more extensive hydrogen-bonding network gives it the highest density. Higher fuel density is advantageous in volume-limited spacecraft, as it allows more mass (and thus more energy) to be stored in a given tank size.
-
Vapor Pressure: UDMH's lower boiling point corresponds to a higher vapor pressure, meaning it evaporates more readily.[4][5] This increases the risk of inhalation exposure and necessitates more stringent handling protocols.
Table 1: Comparative Physicochemical Properties
| Property | Hydrazine (N₂H₄) | Monomethylhydrazine (MMH) | 1,1-Dimethylhydrazine (UDMH) |
| Molecular Formula | N₂H₄ | CH₆N₂ | C₂H₈N₂ |
| Molar Mass | 32.05 g/mol | 46.07 g/mol | 60.10 g/mol [1] |
| Appearance | Colorless, oily liquid | Colorless liquid | Colorless liquid, yellows in air[3] |
| Odor | Ammonia-like[6] | Fishy, ammonia-like | Fishy, ammonia-like[3][4] |
| Density (@ 20-22°C) | ~1.01 g/cm³[7] | ~0.88 g/cm³[7] | ~0.79 g/cm³[3][4] |
| Melting Point | 2 °C (36 °F) | -52.4 °C (-62.3 °F) | -57 °C (-71 °F)[3] |
| Boiling Point | 113.5 °C (236.3 °F) | 87.5 °C (189.5 °F) | 64 °C (147 °F)[1][4] |
| Vapor Pressure | ~1.9 kPa (@ 20°C) | ~4.9 kPa (@ 20°C) | ~13.7-16.4 kPa (@ 20-25°C)[3][5] |
Performance as Hypergolic Propellants
The ultimate measure of a rocket propellant's effectiveness is its ability to generate thrust. This is primarily quantified by the Specific Impulse (Isp) , which measures the impulse (change in momentum) produced per unit of propellant consumed. A higher Isp is more efficient.
Why Performance Varies:
-
Specific Impulse (Isp): Hydrazine consistently demonstrates the highest Isp among the three when paired with N₂O₄.[7] This is due to its higher hydrogen content and the energetic N-N bond, leading to a higher exhaust velocity upon combustion.
-
Stability: UDMH is more thermally stable than hydrazine.[1][3] This enhanced stability makes it more suitable for long-term storage in missile silos or spacecraft, where it may be subjected to varying temperatures over extended periods.[1][3] MMH offers a balance, with better thermal stability than hydrazine and higher performance than UDMH, making it a common choice for spacecraft maneuvering engines.[3]
-
Ignition Delay: All three compounds exhibit extremely short ignition delays, on the order of milliseconds, which is the hallmark of hypergolicity.
Table 2: Comparative Propulsion Performance with N₂O₄ Oxidizer
| Parameter | Hydrazine | Monomethylhydrazine (MMH) | 1,1-Dimethylhydrazine (UDMH) |
| Vacuum Specific Impulse (Isp) | ~344 s[7] | ~342 s[7] | ~333 s[8] |
| Sea Level Specific Impulse (Isp) | ~292 s[7] | ~289 s[7] | ~285 s[8] |
| Key Advantage | Highest Efficiency (Isp) | Balanced Performance & Stability | Highest Stability, Wide Liquid Range |
Note: Isp values can vary based on engine design and mixture ratio.
Toxicity and Handling: The Critical Safety Dimension
All hydrazine derivatives are highly toxic and are considered potential or reasonably anticipated human carcinogens.[2][9] Their handling requires extreme precautions, including the use of Self-Contained Atmospheric Protective Ensemble (SCAPE) suits.
Trustworthiness Through Understanding Risk: The choice of fuel is deeply connected to its risk profile. The high vapor pressure of UDMH, for instance, directly leads to a greater inhalation hazard compared to hydrazine. The odor threshold for these compounds is several orders ofmagnitude above the recommended exposure limits, meaning that if an operator can smell it, they are already in a hazardous situation.[6]
-
Hydrazine: Primarily affects the central nervous system, liver, and kidneys.[9] It is a strong skin sensitizer.[9]
-
MMH and UDMH: Have primarily excitatory effects on the central nervous system, with MMH being more potent.[6] Exposure can lead to convulsions.[6]
Table 3: Comparative Toxicological Data and Exposure Limits
| Parameter | Hydrazine | Monomethylhydrazine (MMH) | 1,1-Dimethylhydrazine (UDMH) |
| NIOSH REL (Ceiling/TWA) | 0.03 ppm (2-hr Ceiling)[6][9] | 0.04 ppm (TWA)[6] | 0.06 ppm (2-hr Ceiling)[3][6] |
| OSHA PEL (8-hr TWA) | 1 ppm[9] | 0.2 ppm | 0.5 ppm[10] |
| IDLH Concentration | 50 ppm[6] | 20 ppm[6] | 15 ppm[6] |
| Primary Toxic Effect | CNS Depression, Organ Damage[6][9] | CNS Excitation (Convulsions)[6] | CNS Excitation (Convulsions)[6] |
REL = Recommended Exposure Limit; PEL = Permissible Exposure Limit; IDLH = Immediately Dangerous to Life or Health.
Experimental Protocol: Purity Assessment by Gas Chromatography
A self-validating system is essential for quality control. The purity of hydrazine fuels is paramount, as impurities like water or decomposition products can degrade performance and pose safety risks.[5] Gas Chromatography (GC) is a standard method for this analysis.
Causality in Protocol Design:
-
Sample Derivatization: Hydrazines are highly polar and reactive. Direct injection can lead to poor peak shape and column degradation. Derivatization, for example, by reacting the sample with an acetylating agent or a ketone to form a more stable hydrazone, is often employed. This creates a less polar, more volatile analyte suitable for GC analysis.
-
Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is typically chosen to provide good separation of the hydrazine derivatives from potential impurities and solvent peaks.
-
Detector Choice: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons and organic compounds. For enhanced specificity, a Nitrogen-Phosphorus Detector (NPD) can be used, as it is highly selective for nitrogen-containing compounds.
Step-by-Step Protocol: GC Analysis of Hydrazine Fuel Purity
-
Sample Preparation (in a certified fume hood):
-
Accurately weigh approximately 100 mg of the hydrazine fuel sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent, such as isopropanol.
-
Prepare a derivatizing agent if necessary (e.g., acetone or 2,4-pentanedione) and add it to the sample solution according to a validated method.
-
Allow the reaction to proceed for the specified time (e.g., 30 minutes).
-
-
Instrument Setup:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Oven Program: Initial 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Detector: FID at 300°C.
-
-
Calibration:
-
Prepare a series of calibration standards of the target hydrazine(s) of known concentration.
-
Inject each standard to generate a calibration curve (Peak Area vs. Concentration).
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC.
-
Acquire the chromatogram.
-
-
Data Processing:
-
Identify the peak corresponding to the target hydrazine derivative based on retention time from the calibration standards.
-
Integrate the peak area.
-
Calculate the concentration in the sample using the calibration curve.
-
Purity is expressed as a weight percentage (w/w%).
-
Caption: Workflow for Hydrazine Fuel Purity Analysis by GC.
Conclusion: Selecting the Right Derivative
The choice between hydrazine, MMH, and UDMH is a mission-specific engineering decision based on a trade-off between performance, stability, and safety.
-
Hydrazine is the choice for missions prioritizing maximum efficiency (Isp), where its high freezing point can be managed.
-
1,1-Dimethylhydrazine (UDMH) is favored for applications requiring long-term storability and a wide operational temperature range, such as in intercontinental ballistic missiles, despite its lower Isp.[3]
-
Monomethylhydrazine (MMH) represents a highly effective compromise, offering performance close to that of hydrazine with superior handling characteristics, making it a frequent choice for orbital maneuvering and reaction control systems.[3]
While their use in propulsion is well-established, their high toxicity continues to drive research into safer, "green" hypergolic alternatives.[11] In chemical synthesis, hydrazine remains a key reagent (e.g., in the Wolff-Kishner reduction), while its methylated derivatives find more niche applications. The principles of handling, safety, and analysis detailed herein remain paramount across all applications.
References
- 2021 USAF Medical Review of Papers on Hydrazine, UDMH and MMH. (2021). TITAN II MISSILE VETERANS HEALTH AND WELLNESS.
-
1,1-Dimethylhydrazine. (2023). American Chemical Society. [Link]
-
1,1-DIMETHYLHYDRAZINE. Occupational Safety and Health Administration (OSHA). [Link]
-
1,1-Dimethylhydrazine. (1999). National Center for Biotechnology Information. In: Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
-
Are MMH and UDMH interchangeable? (2013). Space Exploration Stack Exchange. [Link]
-
Hydrazine Toxicology. MD Searchlight. [Link]
-
Study of Hedge Ignition and Flame Propagation Characteristics of Unsymmetrical Dimethylhydrazine and Its Metamorphosed Mixtures in a Nitrogen Tetroxide Atmosphere. (2023). MDPI. [Link]
-
Unsymmetrical dimethylhydrazine. Wikipedia. [Link]
-
Toxicity of Hydrazine and 1,1-Dimethylhydrazine (UDMH). ResearchGate. [Link]
-
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. (2023). MDPI. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Hydrazine Toxicology. (2023). National Center for Biotechnology Information. In: StatPearls. [Link]
-
Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. (2021). Oxford Academic. [Link]
-
1,1-DIMETHYLHYDRAZINE HAZARD SUMMARY. NJ.gov. [Link]
-
HYDRAZINE Method no.: 308. Occupational Safety and Health Administration (OSHA). [Link]
-
N2O4/UDMH. Astronautix.com. [Link]
-
Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. (1981). ACS Publications. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 4. 1,1-DIMETHYLHYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 5. Study of Hedge Ignition and Flame Propagation Characteristics of Unsymmetrical Dimethylhydrazine and Its Metamorphosed Mixtures in a Nitrogen Tetroxide Atmosphere | MDPI [mdpi.com]
- 6. TITAN II MISSILE VETERANS HEALTH AND WELLNESS - 2021 USAF MEDICAL REVIEW OF PAPERS ON HYDRAZINE,UDMH AND MMH [sites.google.com]
- 7. space.stackexchange.com [space.stackexchange.com]
- 8. N2O4/UDMH [astronautix.com]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. nj.gov [nj.gov]
- 11. academic.oup.com [academic.oup.com]
A Comprehensive Guide to Validating the Structure of Dimethylmethylenehydrazine Reaction Products for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for validating the structures of reaction products derived from dimethylmethylenehydrazine, formally known as 1,1-dimethylhydrazine. As a versatile reagent in organic synthesis, its reaction products, primarily N,N-dimethylhydrazones and cycloadducts, require rigorous structural confirmation. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select and execute appropriate analytical techniques, interpret the resulting data, and confidently elucidate the structures of these compounds.
Introduction: The Synthetic Utility of this compound
This compound is a valuable building block in organic chemistry, primarily utilized for the synthesis of N,N-dimethylhydrazones from aldehydes and ketones. These hydrazones are stable, crystalline derivatives that serve as crucial intermediates in a variety of transformations, including C-C bond formation and the synthesis of nitrogen-containing heterocycles.[1] Beyond hydrazone formation, this compound and its derivatives can participate in cycloaddition reactions, offering pathways to complex cyclic structures. Given the potential for isomerism and side reactions, unambiguous structural validation of the resulting products is paramount.
The Primary Reaction: Formation of N,N-Dimethylhydrazones
The most prevalent reaction of this compound is its condensation with aldehydes and ketones to yield N,N-dimethylhydrazones. This reaction is typically straightforward and high-yielding.[2]
General Experimental Protocol for N,N-Dimethylhydrazone Synthesis
A common and efficient method for the synthesis of N,N-dimethylhydrazones involves the direct reaction of the carbonyl compound with 1,1-dimethylhydrazine.[3]
Materials:
-
Aldehyde or ketone
-
1,1-Dimethylhydrazine (unsym-dimethylhydrazine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable anhydrous solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone in anhydrous dichloromethane.
-
Add a stoichiometric equivalent of 1,1-dimethylhydrazine to the solution.
-
Add anhydrous magnesium sulfate to the reaction mixture to act as a water scavenger.[3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N,N-dimethylhydrazone, which can then be purified by recrystallization or column chromatography.
dot graph "N_N_Dimethylhydrazone_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_synthesis" { label="Synthesis"; bgcolor="#FFFFFF"; "Start" [label="Aldehyde/Ketone +\n1,1-Dimethylhydrazine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [label="Stir at RT with\nAnhydrous MgSO4\nin Dichloromethane"]; "Filtration" [label="Filter to remove\nMgSO4"]; "Evaporation" [label="Solvent Evaporation"]; "Purification" [label="Purification\n(Recrystallization/Chromatography)"]; "Product" [label="Pure N,N-Dimethylhydrazone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
} } Workflow for the synthesis of N,N-dimethylhydrazones.
Structural Validation: A Comparative Analysis of Analytical Techniques
The definitive identification of N,N-dimethylhydrazones and other reaction products relies on a combination of modern analytical techniques. Each method provides unique and complementary information. A comparative overview of these techniques is presented below.[4]
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Proton environment, chemical shifts, coupling constants, stereochemistry. | Provides detailed structural information, non-destructive. | Can be complex for large molecules, requires pure sample. |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons, chemical shifts. | Complements ¹H NMR, provides information on non-protonated carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular formula, useful for mixture analysis (GC-MS, LC-MS). | Fragmentation can be complex, may not distinguish isomers. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, not applicable to all compounds. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=N, N-N). | Quick and simple, provides functional group information. | Provides limited structural detail, not suitable for complex mixtures. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, including N,N-dimethylhydrazones.[5][6]
The ¹H NMR spectrum provides a wealth of information about the proton environments within the molecule. Key diagnostic signals for N,N-dimethylhydrazones include:
-
N-Methyl Protons: A characteristic singlet for the two methyl groups attached to the nitrogen atom, typically appearing in the range of δ 2.5-3.5 ppm.
-
Imine Proton (-CH=N-): For hydrazones derived from aldehydes, a singlet or multiplet in the downfield region (δ 6.5-8.5 ppm).
-
Alkyl/Aryl Protons: Signals corresponding to the rest of the molecule, with chemical shifts and coupling patterns indicative of their specific environment.
The ¹³C NMR spectrum reveals the carbon framework of the molecule.[7][8] Diagnostic signals for N,N-dimethylhydrazones include:
-
Imine Carbon (C=N): A characteristic signal in the downfield region, typically between δ 140-160 ppm.
-
N-Methyl Carbons: A signal for the two equivalent methyl carbons, usually found in the range of δ 40-50 ppm.
-
Other Carbon Signals: Resonances corresponding to the remaining carbon atoms in the molecule.
Table of Representative NMR Data for N,N-Dimethylhydrazones:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Acetone N,N-dimethylhydrazone | 1.85 (s, 3H), 1.95 (s, 3H), 2.45 (s, 6H) | 18.2, 25.9, 47.5, 163.8 |
| Benzaldehyde N,N-dimethylhydrazone | 2.90 (s, 6H), 7.20-7.40 (m, 3H), 7.55-7.65 (m, 2H), 7.45 (s, 1H) | 47.8, 126.5, 128.6, 129.2, 134.8, 138.1 |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.[9][10][11][12]
The molecular ion peak corresponds to the molecular weight of the N,N-dimethylhydrazone. For compounds containing nitrogen, the nitrogen rule can be applied: a molecule with an even number of nitrogen atoms will have an even molecular weight.
The fragmentation of N,N-dimethylhydrazones in the mass spectrometer often follows predictable pathways, providing clues to the structure. Common fragmentation patterns include:
-
α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (M-15) or other alkyl radicals.
-
Loss of the Dimethylamino Group: Cleavage of the N-N bond, resulting in a fragment corresponding to the original carbonyl compound.
-
McLafferty Rearrangement: For hydrazones with longer alkyl chains, a characteristic rearrangement can occur.
dot graph "MS_Fragmentation_Pathways" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
"M+" [label="Molecular Ion (M+)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "alpha_cleavage" [label="α-Cleavage"]; "NN_cleavage" [label="N-N Bond Cleavage"]; "mclafferty" [label="McLafferty Rearrangement"]; "Fragment1" [label="[M-CH3]+"]; "Fragment2" [label="[R1R2C=N]+"]; "Fragment3" [label="Rearranged Ion"];
"M+" -> "alpha_cleavage"; "M+" -> "NN_cleavage"; "M+" -> "mclafferty"; "alpha_cleavage" -> "Fragment1"; "NN_cleavage" -> "Fragment2"; "mclafferty" -> "Fragment3"; } Common mass spectral fragmentation pathways for N,N-dimethylhydrazones.
X-ray Crystallography: The Definitive Structural Proof
For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is considered the "gold standard" for structural validation when applicable.
Beyond Hydrazones: Cycloaddition Reactions
While hydrazone formation is the most common reaction, this compound and its derivatives can also participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, leading to the formation of heterocyclic compounds like pyrazolidines.[13][14][15][16][17] The structural validation of these products follows the same principles outlined above, with NMR and mass spectrometry being crucial for determining the regiochemistry and stereochemistry of the cycloadducts.
Experimental Protocol for a [4+2] Cycloaddition Reaction
Reactants:
-
An α,β-unsaturated N,N-dimethylhydrazone (the diene component)
-
A dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)
Procedure:
-
Dissolve the α,β-unsaturated N,N-dimethylhydrazone and the dienophile in a suitable solvent (e.g., toluene, xylene).
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
dot graph "Cycloaddition_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_cycloaddition" { label="[4+2] Cycloaddition"; bgcolor="#FFFFFF"; "Reactants" [label="α,β-Unsaturated Hydrazone\n+ Dienophile", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Reflux in\nToluene/Xylene"]; "Workup" [label="Solvent Removal"]; "Purification" [label="Purification\n(Chromatography/Recrystallization)"]; "Product" [label="Cycloadduct\n(e.g., Pyrazolidine derivative)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
} } General workflow for a [4+2] cycloaddition reaction.
Potential Side Products and Their Identification
In addition to the desired products, several side reactions can occur, leading to the formation of impurities that must be identified and characterized.
-
Azine Formation: In the presence of excess carbonyl compound and trace acid, the initially formed hydrazone can react further to form an azine. This can be identified by the absence of N-H protons in the ¹H NMR spectrum and a molecular weight corresponding to the condensation of two carbonyl units with one hydrazine molecule.
-
Hydrolysis: N,N-dimethylhydrazones can be susceptible to hydrolysis, especially under acidic conditions, reverting to the starting carbonyl compound and 1,1-dimethylhydrazine.
-
Oxidation Products: 1,1-Dimethylhydrazine can be oxidized to form products like formaldehyde dimethylhydrazone.[18] The presence of such impurities can be detected by chromatographic methods coupled with mass spectrometry (GC-MS or LC-MS).
Conclusion: A Multi-faceted Approach to Structural Validation
The confident structural validation of this compound reaction products requires a synergistic approach, integrating multiple analytical techniques. While NMR spectroscopy provides the foundational structural framework, mass spectrometry offers crucial molecular weight and fragmentation data. For crystalline materials, X-ray crystallography delivers the ultimate, unambiguous structural proof. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively characterize their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
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A Comparative Guide to the Synthetic Routes of Unsymmetrical Dimethylhydrazine (UDMH)
Introduction: The Enduring Relevance of UDMH
Unsymmetrical Dimethylhydrazine (UDMH), also known as 1,1-Dimethylhydrazine, is a potent, high-energy liquid hypergolic propellant with the chemical formula (CH₃)₂NNH₂.[1] Its stability and ability to be stored for extended periods at ambient temperatures make it a critical component in rocket and missile systems, where it is typically used with an oxidizer like dinitrogen tetroxide (N₂O₄).[1][2] Beyond its primary application in aerospace and defense, UDMH serves as a versatile chemical intermediate.[3]
The synthesis of UDMH is a mature field, yet the choice of manufacturing route carries significant implications for efficiency, cost, safety, and environmental impact. The principal industrial methods each present a unique balance of advantages and drawbacks, driven by factors ranging from raw material costs to the extreme toxicity and carcinogenicity of key intermediates. This guide provides an in-depth comparison of the major synthetic pathways to UDMH, offering the technical insights and experimental data necessary for researchers and process chemists to make informed decisions.
Principal Industrial Synthesis Routes
The commercial production of UDMH is dominated by three distinct chemical strategies: the chlorination of dimethylamine (the Raschig Process), the nitrosation of dimethylamine followed by reduction, and the reductive alkylation of an acid hydrazide. A fourth method, based on the Hofmann rearrangement, is also technically viable but less common.
The Raschig Process: Amination via Monochloramine
The Raschig process, originally developed for hydrazine synthesis, was adapted for UDMH production by substituting dimethylamine for ammonia in the key reaction step.[4] This route is one of the most established industrial methods.[1][2]
Chemical Pathway: The process unfolds in two primary stages:
-
Formation of Monochloramine (NH₂Cl): Ammonia and sodium hypochlorite react, typically at low temperatures, to produce monochloramine. NaOCl + NH₃ → NH₂Cl + NaOH
-
Reaction with Dimethylamine: The monochloramine intermediate is then reacted with an excess of dimethylamine to form the UDMH hydrochloride salt. (CH₃)₂NH + NH₂Cl → (CH₃)₂NNH₂·HCl
The free base UDMH is subsequently liberated by treatment with a strong base and purified, usually by distillation.
Causality and Experimental Considerations: The core of this process is the electrophilic amination of dimethylamine by monochloramine. A large excess of dimethylamine is crucial to maximize the yield of UDMH and suppress the formation of side products. The primary challenge of the Raschig process is managing the highly reactive nature of the intermediates.
-
Hazard Mitigation: A significant operational hazard is the potential formation of nitrogen trichloride (NCl₃), a highly explosive compound.[3][5] This is mitigated by carefully controlling the pH and temperature during monochloramine generation and ensuring a sufficient excess of ammonia is always present.
-
Process Optimization: Modified versions of the process, such as the Olin process, use anhydrous ammonia injected under pressure into the aqueous chloramine solution.[6][7] The heat of dilution raises the temperature to the optimum for the second reaction step (around 130°C), improving reaction kinetics.[6][7]
Experimental Workflow: Modified Raschig Process
Caption: Workflow for UDMH synthesis via the Raschig Process.
Nitrosation-Reduction Route: High Efficiency with a High-Risk Intermediate
This two-step process is the other major industrial route and is noted for its high efficiency.[3] However, its adoption requires stringent engineering controls due to the involvement of N-nitrosodimethylamine (NDMA), a potent carcinogen.[3][8]
Chemical Pathway:
-
Nitrosation of Dimethylamine: Dimethylamine is treated with a nitrosating agent (e.g., nitrous acid, formed in situ from sodium nitrite and a strong acid, or dinitrogen tetroxide) to form NDMA. (CH₃)₂NH + HNO₂ → (CH₃)₂NNO + H₂O
-
Reduction of NDMA: The NDMA intermediate is catalytically hydrogenated to yield UDMH. (CH₃)₂NNO + 2H₂ --(Catalyst)--> (CH₃)₂NNH₂ + H₂O
Causality and Experimental Considerations: This route's primary advantage is potentially high yields. The main challenge is the safe handling of NDMA. Modern plants employing this method must be designed as completely closed-loop systems to prevent any environmental or operator exposure.[8]
-
Catalyst Selection: The choice of catalyst for the hydrogenation step is critical for maximizing UDMH selectivity and minimizing side reactions. Palladium on carbon (Pd/C) is a commonly used and effective catalyst.[9] Other catalysts based on nickel have also been investigated.[10][11]
-
Reaction Conditions: The hydrogenation is typically performed under pressure (up to 15 bar) and at controlled temperatures (40-50°C).[9] Lower temperatures and specific NDMA concentrations (40-50 wt%) are favored to maximize the yield of UDMH and suppress the over-reduction to dimethylamine (DMA).[9] The activation energy for the desired UDMH formation is significantly lower than that for the undesired DMA formation (15.97 kJ/mol vs. 64.98 kJ/mol), highlighting the importance of temperature control.[9]
Experimental Protocol: Nitrosation of Dimethylamine and Catalytic Reduction of NDMA
Part A: Nitrosation (Lab Scale) Source: Adapted from Organic Syntheses Procedure.[12]
-
In a 2-L round-bottomed flask equipped with a mechanical stirrer, dissolve 245 g (3 moles) of dimethylamine hydrochloride in 120 mL of water and 10 mL of ~2 N hydrochloric acid.
-
Heat the solution to 70-75°C on a water bath with vigorous stirring.
-
Over one hour, add a suspension of 235 g (3.23 moles) of 95% sodium nitrite in 150 mL of water. Maintain the temperature and keep the solution barely acidic to litmus paper with small additions of 2 N HCl as needed.
-
After the addition is complete, continue stirring for one hour.
-
Cool the mixture and distill under reduced pressure until the residue is nearly dry. Repeat this process after adding 100 mL of water to the residue.
-
Combine the distillates, saturate with potassium carbonate (~300 g), and separate the upper layer of NDMA. Extract the aqueous layer with ether.
-
Dry the combined organic layers over anhydrous potassium carbonate and distill. The NDMA product (boiling point 149-150°C) is obtained with a yield of 88-90%.
Part B: Catalytic Hydrogenation of NDMA Source: Based on data from kinetic studies.[8][9]
-
Charge a high-pressure CSTR (Continuous Stirred-Tank Reactor) with an aqueous solution of NDMA (40-50 wt%) and a 5% Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., up to 15 bar).
-
Maintain the reaction temperature between 40-50°C with vigorous stirring to ensure good gas-liquid-solid mixing.
-
Monitor the reaction progress by sampling and analyzing for NDMA, UDMH, and the primary byproduct, dimethylamine (DMA), using gas chromatography (GC).
-
Upon completion (disappearance of NDMA), cool the reactor, vent the excess hydrogen, and separate the catalyst by filtration.
-
The resulting aqueous solution of UDMH is then purified by distillation.
Reaction Pathway: Nitrosation-Reduction Route
Caption: Key transformations in the Nitrosation-Reduction pathway.
Reductive Alkylation of Acetylhydrazine: A Carcinogen-Free Alternative
This pathway offers a significant advantage by avoiding the highly carcinogenic NDMA intermediate. It is presented as a viable industrial alternative.[1][2]
Chemical Pathway:
-
Reductive Alkylation: Acetylhydrazine is reductively alkylated with formaldehyde in the presence of a catalyst and hydrogen gas to form N,N-dimethyl-2-acylhydrazine. CH₃CONHNH₂ + 2CH₂O + 2H₂ --(Catalyst)--> CH₃CONHN(CH₃)₂ + 2H₂O
-
Base Hydrolysis: The resulting N,N-dimethyl-2-acylhydrazine is cleaved via base hydrolysis to yield UDMH and a salt of the corresponding carboxylic acid. CH₃CONHN(CH₃)₂ + NaOH → (CH₃)₂NNH₂ + CH₃COONa
Causality and Experimental Considerations: This route's elegance lies in building the dimethylamino group onto a protected hydrazine core, followed by a simple deprotection step.
-
Alkylation Conditions: The reductive alkylation is typically carried out at moderate temperatures (50-70°C) and hydrogen pressures (~100 psig or 7 bar) using a palladium on carbon catalyst.[5] The use of Methyl Formcel (a formaldehyde-methanol solution) is a practical source of formaldehyde.[5] The reaction proceeds in essentially quantitative yield.[5]
-
Hydrolysis Step: The hydrolysis is the yield-determining step. It is an exothermic reaction driven by a strong base, typically a 50% aqueous solution of sodium hydroxide.[5] The UDMH product is distilled directly from the reaction mixture as it is formed. Yields for this step are reported to be in excess of 80%.[5]
Experimental Protocol: Reductive Alkylation and Hydrolysis
Source: Adapted from Patent CA1051928A.[5]
Part A: Reductive Alkylation
-
Charge a suitable pressure reactor with acetylhydrazine (41 lbs), methanol (40 lbs), and a palladium on carbon catalyst (3.3 lbs).
-
Flush the reactor with hydrogen, then heat to 45°C and pressurize with hydrogen to 100 psig.
-
Over a period of 120 minutes, pump a mixture of Methyl Formcel (80 lbs) and acetic acid (4 lbs) into the reactor, maintaining a constant hydrogen pressure of 100 psig.
-
Allow the exothermic reaction to complete (approximately 10 minutes after addition).
-
The product, N,N-dimethyl acetylhydrazine, is isolated by filtering the catalyst and stripping the solvent. The yield is nearly quantitative.
Part B: Base Hydrolysis
-
Set up a reactor for distillation and charge it with N,N-dimethyl acetylhydrazine (56 lbs).
-
Stir and heat the contents to 90°C over 30 minutes.
-
Add an aqueous solution of 50% sodium hydroxide (96 lbs).
-
An exothermic reaction occurs. Distill the UDMH product directly from the reactor. The reported yield is over 80%, with a purity of ~91% before final fractionation.
Comparative Analysis of Synthesis Routes
The optimal choice of a synthetic route depends on a trade-off between yield, safety, raw material cost, and capital investment for environmental and safety controls.
| Parameter | Raschig Process | Nitrosation-Reduction Route | Reductive Alkylation of Acetylhydrazine | Hofmann Rearrangement |
| Primary Raw Materials | Dimethylamine, Ammonia, Sodium Hypochlorite | Dimethylamine, Nitrosating Agent (e.g., NaNO₂/Acid), Hydrogen | Acetylhydrazine, Formaldehyde, Hydrogen, Strong Base | 1,1-Dimethylurea, Hypochlorite, Strong Base |
| Key Intermediate | Monochloramine (NH₂Cl) | N-Nitrosodimethylamine (NDMA) | N,N-Dimethyl-2-acylhydrazine | N-chloro-1,1-dimethylurea |
| Typical Yield | Moderate-High (Process Dependent) | High (Yields >89% reported for hydrogenation step[9]) | High (>80% reported for hydrolysis step[5]) | High (83-85% reported[3]) |
| Operating Conditions | High Temperature/Pressure (~130°C) for amination[6] | Nitrosation: 70-75°C[12]; Reduction: 40-50°C, <15 bar H₂[9] | Alkylation: 50-70°C, ~7 bar H₂; Hydrolysis: >90°C[5] | 0-10°C for chlorination; 20-30°C for rearrangement[3] |
| Primary Safety Hazard | Explosive NCl₃ formation[3][5] | Potent Carcinogen (NDMA) intermediate requires closed-loop system[3][8] | Flammable hydrogen gas, corrosive base | Exothermic reaction control[13] |
| Environmental Impact | Saltwater byproduct (NaCl) | Requires absolute containment and destruction of any NDMA waste streams | Salt byproduct (e.g., Sodium Acetate) | Saltwater byproduct |
| Key Advantage | Established technology, avoids carcinogenic intermediates | High efficiency and potentially high yields | Avoids highly toxic/carcinogenic intermediates | Environmentally acceptable, avoids hazardous byproducts[3] |
| Key Disadvantage | Explosion risk, difficult product recovery | Extreme toxicity of NDMA requires high capital investment for safety | Multi-step process, cost of acetylhydrazine | "Intricate processing problems" reported, not widely used commercially[3] |
Conclusion: A Choice Dictated by Priorities
There is no single "best" route for the synthesis of Unsymmetrical Dimethylhydrazine. The choice is a strategic decision governed by economic, safety, and regulatory priorities.
-
The Nitrosation-Reduction Route offers a pathway to high yields but is inextricably linked to the management of the highly carcinogenic NDMA. This route is only feasible for producers with the significant capital to invest in state-of-the-art, closed-loop manufacturing facilities that can guarantee zero exposure and complete destruction of any waste streams.
-
The Raschig Process avoids the NDMA intermediate but introduces its own significant hazard: the potential for forming explosive nitrogen trichloride. While this risk is well-understood and can be managed through rigorous process control, it remains a critical safety consideration.
-
The Reductive Alkylation of Acetylhydrazine emerges as a compelling alternative. It strategically avoids the most severe hazards of the other two routes, offering a safer, carcinogen-free pathway with high reported yields. Its economic viability hinges on the cost and availability of acetylhydrazine compared to the bulk chemicals used in the other processes.
For new production facilities, or where safety and environmental regulations are paramount, the Reductive Alkylation route presents the most balanced and forward-looking approach. The established infrastructure for the Raschig and Nitrosation routes ensures their continued use, but the inherent hazards associated with them demand constant vigilance and investment in safety technology.
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Performance comparison of UDMH-based and alternative rocket fuels
A Comparative Analysis of Unsymmetrical Dimethylhydrazine (UDMH) and Alternative Rocket Fuels: Performance, Handling, and Experimental Validation
Introduction
Unsymmetrical Dimethylhydrazine (UDMH), with the chemical formula (CH₃)₂NNH₂, has been a cornerstone of rocketry for decades, prized for its hypergolic properties and storability.[1][2] As a high-energy liquid propellant, it has been instrumental in numerous space missions and military applications.[3][4] However, growing concerns over its toxicity and environmental impact have spurred the development and adoption of alternative rocket fuels.[5][6] This guide provides a comprehensive performance comparison between UDMH-based propellants and their primary alternatives, including kerosene (RP-1), methane (CH₄), and liquid hydrogen (LH₂). We will delve into key performance metrics, supported by experimental data, and outline the methodologies for their validation.
UDMH: The Storable Workhorse
UDMH is a colorless liquid with a characteristic fishy, ammonia-like odor.[2][7] Its primary advantage lies in its hypergolicity, meaning it ignites spontaneously upon contact with a suitable oxidizer, typically nitrogen tetroxide (NTO).[8][9] This eliminates the need for a complex ignition system, enhancing reliability for in-space engine restarts and maneuvering thrusters.[10][11] Furthermore, UDMH is storable at ambient temperatures, making it suitable for long-duration missions and rapid launch readiness.[8][12]
Despite its operational advantages, UDMH is highly toxic and a suspected carcinogen.[1][5] Its handling requires stringent safety protocols and personal protective equipment.[2][5] Environmentally, UDMH and its byproducts pose a significant contamination risk, particularly to water sources.[4][6]
Alternative Rocket Fuels: A Performance Spectrum
The quest for safer, more efficient, and sustainable space exploration has led to the prominence of several alternative fuels, each with a unique performance profile.
Kerosene (RP-1)
Rocket Propellant-1 (RP-1) is a highly refined form of kerosene, a hydrocarbon-based fuel.[13] When combined with liquid oxygen (LOX), it forms a propellant system known as kerolox. RP-1 offers a good balance of performance and practicality. It is denser than UDMH, providing a higher energy density by volume.[13] While not hypergolic, RP-1 is significantly less toxic and less expensive than UDMH.[13]
Methane (CH₄)
Liquid methane (LCH₄), when paired with LOX (methalox), has emerged as a promising next-generation rocket fuel.[14] It offers a higher specific impulse than RP-1 and produces less soot, which is advantageous for reusable engines.[14] Methane is also a soft cryogenic, meaning it is stored at temperatures closer to that of LOX, potentially simplifying vehicle design.[15]
Liquid Hydrogen (LH₂)
Liquid hydrogen (LH₂), in combination with LOX (hydrolox), boasts the highest specific impulse of any chemical rocket propellant.[16] This high efficiency is due to the low molecular weight of its exhaust products. However, LH₂ is a deep cryogenic, requiring storage at extremely low temperatures, which presents significant challenges for insulation and boil-off management.[10][17] Its very low density also necessitates large, lightweight fuel tanks.[8][16]
Performance Comparison: A Quantitative Analysis
The performance of a rocket fuel is primarily characterized by its specific impulse (Isp) and density. Specific impulse measures the efficiency of the propellant, indicating the thrust generated per unit of propellant consumed per unit of time. Density is crucial as it dictates the size of the propellant tanks.
| Propellant Combination | Fuel | Oxidizer | Specific Impulse (Isp, sea level, s) | Fuel Density (g/cm³) | Oxidizer Density (g/cm³) | Propellant Bulk Density (g/cm³) |
| UDMH/NTO | UDMH | N₂O₄ | ~270-300[10] | 0.79[7][18] | 1.44 | ~1.13 |
| Aerozine 50/NTO | 50% UDMH, 50% Hydrazine | N₂O₄ | ~280-310 | 0.90 | 1.44 | ~1.19 |
| Kerolox | RP-1 | LOX | ~270-360[13] | 0.81[13] | 1.14[8] | ~1.03 |
| Methalox | CH₄ | LOX | ~300-360 | 0.42 | 1.14 | ~0.82 |
| Hydrolox | LH₂ | LOX | ~390-450[10] | 0.071 | 1.14 | ~0.28 |
Note: Specific impulse values can vary significantly based on engine design, mixture ratio, and operating conditions.
Experimental Protocols for Performance Validation
The accurate measurement of rocket propellant performance is critical for engine design and mission planning. Standardized experimental procedures are employed to determine key parameters like specific impulse and thrust.
Thrust and Specific Impulse Measurement
Methodology:
-
Test Stand Setup: The rocket engine is securely mounted on a static test stand equipped with a load cell to measure thrust.[19][20]
-
Propellant Feed System: The fuel and oxidizer are supplied to the engine from pressurized tanks. Flow meters are installed in the feed lines to precisely measure the mass flow rate of each propellant.[21]
-
Ignition and Firing: For non-hypergolic propellants, an ignition system initiates combustion. The engine is fired for a predetermined duration.
-
Data Acquisition: During the test, data from the load cell, flow meters, and pressure transducers within the combustion chamber are continuously recorded.[20]
-
Calculation:
-
Thrust (F): Directly measured by the load cell.
-
Total Mass Flow Rate (ṁ): The sum of the fuel and oxidizer mass flow rates.
-
Specific Impulse (Isp): Calculated using the formula: Isp = F / (ṁ * g₀), where g₀ is the standard gravitational acceleration.
-
Caption: Experimental workflow for rocket engine performance testing.
Causality in Propellant Choice: A Field-Proven Perspective
The selection of a rocket propellant is a complex decision driven by mission requirements, vehicle architecture, and programmatic considerations.
-
UDMH-based propellants are favored for applications demanding high reliability, storability, and instant readiness, such as in-space propulsion and strategic missiles.[7][8] The simplicity of hypergolic ignition is a significant advantage in these contexts.[10][11]
-
RP-1 is often the fuel of choice for the first stages of launch vehicles where high thrust is paramount.[13] Its high density allows for more compact and aerodynamically efficient booster designs.[13]
-
Methane represents a compromise between the performance of hydrogen and the handling of kerosene.[15] Its potential for in-situ resource utilization (ISRU) on Mars makes it a strong candidate for future interplanetary missions.
-
Liquid hydrogen is unmatched for upper stages and missions requiring the highest possible efficiency, where its low density is less of a penalty.[13] The significant payload advantage it offers often outweighs its handling complexities.[10]
Trustworthiness: Self-Validating Systems in Propulsion Testing
To ensure the integrity of performance data, experimental setups for rocket propulsion testing incorporate several self-validating mechanisms:
-
Redundant Sensors: Critical measurements like thrust and chamber pressure are often monitored by multiple sensors to provide redundancy and cross-validation.
-
Calibration Standards: All instrumentation, including load cells and flow meters, are calibrated against known standards traceable to national metrology institutes.
-
Theoretical Modeling: Experimental results are compared against theoretical performance calculations to identify any significant deviations that may indicate an issue with the test setup or the engine itself.[22][23]
Conclusion: The Evolving Landscape of Rocket Propulsion
UDMH has undeniably played a crucial role in the history of spaceflight. However, the future of rocket propulsion is trending towards cleaner, more efficient, and often cryogenic alternatives. The choice between these fuels is not a matter of one being universally "better," but rather a nuanced decision based on a trade-off between performance, cost, safety, and mission objectives. As the space industry continues to evolve, with a growing emphasis on reusability and sustainability, the development and refinement of these alternative propellants will remain a key area of research and innovation.
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Canyon Components. (n.d.). UNSYMMETRICAL DIMETHYL HYDRAZINE (UDMH). Retrieved from [Link]
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Wikipedia. (n.d.). Hypergolic propellant. Retrieved from [Link]
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Taylor & Francis. (n.d.). UDMH – Knowledge and References. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 14). Navigating the Risks: Safety and Environmental Aspects of UDMH. Retrieved from [Link]
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ProQuest. (n.d.). Impact of rocket propellant (unsymmetrical dimetylhydrazine) on soil fauna. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Safety of UDMH. Retrieved from [Link]
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Prezi. (2025, October 24). Hypergolic vs Cryogenic Propellants — Educational Overview. Retrieved from [Link]
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ResearchGate. (n.d.). A QSAR/QSTR Study on the Environmental Health Impact by the Rocket Fuel 1,1-Dimethyl Hydrazine and its Transformation Products. Retrieved from [Link]
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Wikipedia | Encyclopedia. (n.d.). Unsymmetrical dimethylhydrazine. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1,1-DIMETHYLHYDRAZINE. Retrieved from [Link]
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Quora. (2024, June 10). What's the difference between cryogenic and Liquid propellant?. Retrieved from [Link]
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Quora. (2020, May 1). Is a cryogenic or hypergolic engine the best? If so, why?. Retrieved from [Link]
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Kerbal Space Program Forums. (2018, August 8). Thoughts on a Cryogenic & hyperbolic's for engines?. Retrieved from [Link]
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Science.gov. (n.d.). rocket propellant udmh: Topics. Retrieved from [Link]
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American Chemical Society. (2023, March 21). 1,1-Dimethylhydrazine. Retrieved from [Link]
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S. Cuerdaneli, M. A. Ak, and A. Ulaş. (2007). Experimental analysis on the measurement of ballistic properties of solid propellants. Retrieved from [Link]
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Read the Docs. (n.d.). UDMH — RocketProps 0.1.8 documentation. Retrieved from [Link]
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NASA. (n.d.). Performance Tests of a Liquid Hydrogen Propellant Densification Ground System for the X33/RLV. Retrieved from [Link]
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Encyclopedia Astronautica. (n.d.). Lox/LH2. Retrieved from [Link]
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MDPI. (n.d.). Comprehensive Performance Evaluation of Densified Liquid Hydrogen/Liquid Oxygen as Propulsion Fuel. Retrieved from [Link]
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Wikipedia. (n.d.). RP-1. Retrieved from [Link]
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NASA Technical Reports Server (NTRS). (n.d.). Theoretical Performance of Liquid Hydrogen with Liquid Oxygen as a Rocket Propellant. Retrieved from [Link]
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National Space Society. (1997). Liquid Fuels. Retrieved from [Link]
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ResearchGate. (2024, June 29). Performance Comparison of Three Liquid Propellant Fuels, Kerosene (RP-1), Methane and Hydrogen By CFD. Retrieved from [Link]
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DTIC. (n.d.). Correlation of RP-1 Fuel Properties with Chemical Composition using Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry followed by Partial Least Squares Regression Analysis. Retrieved from [Link]
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NASA. (n.d.). Performance and Stability Analyses of Rocket Thrust Chambers with Oxygen/Methane Propellants. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1,1-Dimethylhydrazine (UDMH) Quantification
Introduction
1,1-Dimethylhydrazine (UDMH), a hypergolic propellant, is a critical component in rocketry and aerospace applications. However, its high toxicity and potential for environmental contamination necessitate robust and reliable analytical methods for its quantification.[1][2][3] This guide provides a comprehensive cross-validation of the primary analytical techniques used for UDMH determination: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the critical knowledge to select the most appropriate analytical method for their specific application. We will delve into the fundamental principles of each technique, present comparative experimental data, and provide detailed, field-proven protocols. The emphasis is on the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
Core Principles of Analytical Method Validation
The validation of an analytical procedure is paramount to ensure its suitability for its intended purpose.[4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for this validation, focusing on key parameters that demonstrate the method's performance and reliability.[5][6][7][8] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][7]
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.[5][6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][6]
This guide will compare the performance of GC, HPLC, and Spectrophotometry based on these critical validation parameters.
Comparative Analysis of Analytical Methods
The choice of an analytical method for UDMH quantification is often a trade-off between sensitivity, selectivity, speed, and cost. The following sections provide a detailed comparison of the most commonly employed techniques.
Gas Chromatography (GC)
Gas chromatography is a powerful and versatile technique for the separation and quantification of volatile and semi-volatile compounds like UDMH.[9][10] Due to the polar nature of UDMH, derivatization is often employed to improve its volatility and thermal stability, preventing degradation during analysis.[11]
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Common Detectors:
-
Mass Spectrometry (MS): Provides high sensitivity and unequivocal identification of UDMH and its transformation products.[9][11]
-
Nitrogen-Phosphorus Detector (NPD): Offers high selectivity for nitrogen-containing compounds like UDMH.[9][11]
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but less selective than NPD or MS.[9][11]
Sample Preparation:
-
Derivatization: Reaction with reagents like salicylaldehyde, furfural, or aromatic aldehydes to form more stable and volatile hydrazones.[9][12]
-
Extraction: Techniques like headspace solid-phase microextraction (SPME) and vortex-assisted liquid-liquid microextraction (VALLME) are used to concentrate UDMH from complex matrices.[9][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used technique for the analysis of UDMH, particularly suitable for non-volatile and thermally labile transformation products.[10] Similar to GC, pre-column derivatization is a common strategy to enhance detection and retention on reversed-phase columns.[10]
Principle: HPLC utilizes a liquid mobile phase to separate components of a mixture. The separation is based on the analyte's interaction with the stationary phase packed in a column.
Common Detectors:
-
UV-Vis Detector: A common and cost-effective detector, often used in conjunction with derivatization to shift the analyte's absorption wavelength to a region with less interference.[9]
-
Tandem Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity, allowing for the determination of UDMH at very low concentrations.[14]
Derivatization:
-
Reagents like glyoxal, phenylglyoxal, and various aromatic aldehydes are used to form derivatives with strong UV absorbance or that are amenable to mass spectrometric detection.[9][14]
Spectrophotometry
Spectrophotometric methods are among the earliest techniques used for the determination of UDMH.[9] These colorimetric methods are generally simpler and require less expensive instrumentation compared to chromatographic techniques.[9]
Principle: These methods are based on the reaction of UDMH with a specific chromogenic reagent to produce a colored product. The concentration of UDMH is then determined by measuring the absorbance of the solution at a specific wavelength.
Common Derivatizing Agents:
-
p-Dimethylaminobenzaldehyde (p-DMAB): A widely used reagent that reacts with hydrazines to form a colored product.[15]
-
5-Nitro-2-furaldehyde: A derivatizing agent that offers high solubility in water and a significant difference in the absorption bands of the formed derivatives.[15]
-
Chromotropic Acid: Used for the spectrophotometric determination of UDMH.[16]
However, spectrophotometric methods often suffer from lower sensitivity and are more prone to interferences from other compounds in the sample matrix compared to chromatographic methods.[9]
Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for UDMH quantification based on published experimental data.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Spectrophotometry |
| Sensitivity (LOD) | 0.03 µg/L - 5 µg/L[1][2][3][9] | 3.7 ng/L - 0.5 µg/L[9][14] | 1.5 µg/L - 5 µg/L[15] |
| Linearity | Good over a wide range (e.g., 4 orders of magnitude)[1][2][3] | Excellent (correlation coefficient > 0.999)[9] | Good within a defined range[17] |
| Accuracy (% Recovery) | Typically > 81%[9] | 97-102%[14] | Generally good, but can be affected by matrix |
| Precision (% RSD) | < 22%[9] | < 8%[14] | 1.3 - 3.1% (for replicate determinations)[17] |
| Selectivity | High, especially with MS or NPD detectors | High, particularly with MS/MS detection | Lower, prone to interferences |
| Throughput | Moderate to High | Moderate | High |
| Cost | High | High | Low |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the quantification of UDMH using GC-MS, HPLC-UV, and Spectrophotometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a derivatization approach followed by GC-MS analysis, a robust method for sensitive and selective UDMH quantification.[12]
1. Reagents and Materials:
-
UDMH standard solution
-
2-Nitrobenzaldehyde (derivatizing agent)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation (Derivatization):
-
To 1 mL of the aqueous sample containing UDMH, add 1 mL of a 1 mg/mL solution of 2-nitrobenzaldehyde in methanol.
-
Vortex the mixture for 1 minute to ensure complete reaction.
-
Add 1 mL of dichloromethane and vortex for another minute to extract the formed hydrazone.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the UDMH-2-nitrobenzaldehyde derivative.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol outlines a pre-column derivatization method for UDMH analysis by HPLC-UV, offering a good balance of sensitivity and cost-effectiveness.[9]
1. Reagents and Materials:
-
UDMH standard solution
-
Glyoxal (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column and UV detector
2. Sample Preparation (Derivatization):
-
To 1 mL of the aqueous sample, add 100 µL of a 1% glyoxal solution.
-
Adjust the pH of the solution to approximately 4 with formic acid.
-
Heat the mixture at 60°C for 20 minutes in a water bath.
-
Cool the sample to room temperature.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 30°C.
-
Detection Wavelength: Set according to the maximum absorbance of the UDMH-glyoxal derivative.
-
Injection Volume: 20 µL.
Spectrophotometric Protocol
This protocol describes a simple colorimetric method for the determination of UDMH.[15]
1. Reagents and Materials:
-
UDMH standard solution
-
5-Nitro-2-furaldehyde (derivatizing agent)
-
Buffer solution (pH 5)
-
Spectrophotometer
2. Procedure:
-
Pipette 1 mL of the sample or standard into a test tube.
-
Add 1 mL of the pH 5 buffer solution.
-
Add 1 mL of a 2 mM solution of 5-nitro-2-furaldehyde.
-
Mix the solution and heat at 60°C for 40 minutes in a water bath.
-
Cool the solution to room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorption for the colored derivative against a reagent blank.
-
Construct a calibration curve using standard solutions of UDMH and determine the concentration of UDMH in the sample.
Visualization of Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: GC-MS workflow for UDMH quantification.
Caption: HPLC-UV workflow for UDMH quantification.
Caption: Spectrophotometry workflow for UDMH quantification.
Conclusion
The cross-validation of analytical methods for the quantification of 1,1-Dimethylhydrazine reveals that the optimal choice is highly dependent on the specific requirements of the analysis.
-
Gas Chromatography , particularly when coupled with mass spectrometry, offers excellent sensitivity and selectivity, making it ideal for trace-level analysis and the identification of transformation products in complex environmental matrices.[1][9][13]
-
High-Performance Liquid Chromatography provides a robust and reliable alternative, especially for less volatile UDMH derivatives, with HPLC-MS/MS offering exceptional sensitivity.[9][14]
-
Spectrophotometry , while being the most cost-effective and straightforward method, is best suited for screening purposes or for the analysis of less complex samples where high sensitivity is not a primary concern.[9][15]
By understanding the principles, performance characteristics, and experimental protocols of each method, researchers and scientists can confidently select and implement the most appropriate technique for their UDMH quantification needs, ensuring data of the highest quality and integrity.
References
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A Comparative Guide to Carbonyl Reduction: The Versatility of Sodium Borohydride versus the Niche Power of Hydrazine Derivatives
In the landscape of synthetic organic chemistry, the judicious selection of a reducing agent is paramount to achieving desired molecular transformations with precision and efficiency. This guide provides an in-depth comparative analysis of two distinct classes of reducing agents: the ubiquitous and versatile sodium borohydride and the lesser-known, highly energetic hydrazine derivatives, with a specific inquiry into the efficacy of dimethylmethylenehydrazine. Our objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights and experimental data to make informed decisions for their synthetic endeavors.
Introduction to Selective Reduction
The reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols is a cornerstone of organic synthesis. The ideal reducing agent should exhibit high efficacy, predictable chemoselectivity, operational simplicity, and a favorable safety profile. Sodium borohydride (NaBH₄) has long been a benchmark reagent that fulfills many of these criteria, making it a staple in academic and industrial laboratories. In contrast, hydrazine-based compounds represent a class of powerful reducing agents, though their applications in routine organic synthesis are often overshadowed by their specialized uses and significant handling considerations. This guide will first delve into the well-characterized performance of sodium borohydride and then explore the properties of hydrazine derivatives, addressing the specific query regarding this compound.
Sodium Borohydride (NaBH₄): The Workhorse of Carbonyl Reduction
Sodium borohydride is a mild and selective reducing agent, valued for its ability to efficiently reduce aldehydes and ketones to primary and secondary alcohols, respectively.[1][2][3] Its ease of handling and compatibility with protic solvents like methanol, ethanol, and water contribute to its widespread use.[2]
Mechanism of Action and Chemoselectivity
The reducing power of NaBH₄ stems from the transfer of a hydride ion (H⁻) from the borohydride anion ([BH₄]⁻) to the electrophilic carbonyl carbon.[4] This nucleophilic addition results in the formation of an alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the final alcohol product.
The key to NaBH₄'s utility lies in its chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups such as esters, carboxylic acids, amides, and nitriles under standard conditions.[1][5][6][7] This differential reactivity allows for the selective reduction of an aldehyde or ketone in the presence of these other functionalities.
Table 1: Reactivity of Sodium Borohydride with Common Functional Groups
| Functional Group | Reactivity with NaBH₄ (Standard Conditions) | Product |
| Aldehyde | High | Primary Alcohol |
| Ketone | High | Secondary Alcohol |
| Acyl Chloride | High | Alcohol |
| Imine | Moderate | Amine |
| Ester | Very Low / Slow | Alcohol (with excess reagent/heat)[5][8][9] |
| Carboxylic Acid | None | No Reaction |
| Amide | None | No Reaction |
| Nitrile | None | No Reaction |
| Nitro Group | None | No Reaction |
The reactivity of NaBH₄ can be modulated by the choice of solvent and temperature. For instance, conducting reductions at lower temperatures (-78 °C) in mixed solvent systems (e.g., methanol/dichloromethane) can enhance the chemoselectivity between different types of carbonyls, such as aldehydes in the presence of ketones.[10][11][12][13]
Experimental Protocol: Reduction of Cyclohexanone to Cyclohexanol using Sodium Borohydride
This protocol provides a standard procedure for the reduction of a ketone to a secondary alcohol.
Materials:
-
Cyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (e.g., 5.0 g, 51 mmol) in methanol (25 mL).
-
Cool the flask in an ice bath to 0 °C.
-
While stirring, slowly add sodium borohydride (e.g., 0.5 g, 13 mmol) in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Add deionized water (25 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude cyclohexanol.
-
Purify the product by distillation if necessary.
Visualization of NaBH₄ Reduction Mechanism
Caption: Mechanism of ketone reduction by sodium borohydride.
Hydrazine-Based Reducing Agents: A Look at this compound and UDMH
The user's query specifically mentioned this compound. A thorough search of the scientific literature reveals a significant lack of information regarding the use of N,N-dimethyl-N'-methylenehydrazine as a standard reducing agent in organic synthesis. While its synthesis has been reported, it is not commercially available as a reagent for reductions and its efficacy and selectivity have not been characterized in a manner comparable to agents like NaBH₄.
However, a structurally related and well-documented compound is 1,1-dimethylhydrazine , also known as unsymmetrical dimethylhydrazine (UDMH).[14] UDMH is a powerful reducing agent, but its applications are highly specialized and vastly different from those of NaBH₄.
Unsymmetrical Dimethylhydrazine (UDMH)
UDMH is primarily known for its use as a hypergolic rocket propellant, meaning it ignites spontaneously upon contact with an oxidizer like nitrogen tetroxide.[14][15] This property underscores its potent reducing capabilities. UDMH is a highly reactive and energetic compound.[16]
In terms of chemical synthesis, hydrazine and its derivatives are most famously used in the Wolff-Kishner reduction , which deoxygenates aldehydes and ketones to their corresponding alkanes, a transformation not achievable with NaBH₄. However, this reaction typically uses hydrazine (H₂NNH₂) itself, not UDMH, under harsh basic conditions.
Safety and Handling
A critical point of distinction is the safety profile. UDMH is a highly toxic, corrosive, and flammable liquid with a sharp, unpleasant odor.[17][18] It is classified as a probable human carcinogen.[19] Its handling requires stringent safety protocols, including specialized protective equipment and well-ventilated environments, making it unsuitable for routine laboratory use.
Visualization of UDMH Structure
Caption: Structure of Unsymmetrical Dimethylhydrazine (UDMH).
Head-to-Head Comparison: NaBH₄ vs. UDMH
The following table provides a direct comparison of the key attributes of sodium borohydride and unsymmetrical dimethylhydrazine.
Table 2: Comparative Analysis of Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Unsymmetrical Dimethylhydrazine (UDMH) |
| Primary Function | Selective reduction of aldehydes & ketones to alcohols.[1][5][7] | Hypergolic rocket propellant; powerful but non-selective reducing agent.[14][15][16] |
| Reducing Power | Mild to Moderate | Very Strong |
| Chemoselectivity | High (aldehydes/ketones > esters/amides).[1][10][12] | Low (highly reactive with many functional groups) |
| Typical Solvents | Protic (MeOH, EtOH, H₂O), THF.[2] | Miscible with water, ethanol, and kerosene.[14] |
| Safety Profile | Relatively safe to handle; reacts with acid to produce flammable H₂ gas.[2] | Highly toxic, corrosive, flammable, and a probable human carcinogen.[15][17][18][19] |
| Handling | Standard laboratory procedures. | Requires specialized equipment and stringent safety protocols. |
| Applications | Organic synthesis, drug development, fine chemical production.[5] | Aerospace, specialized chemical processes. |
| Availability | Widely available, inexpensive. | Restricted availability, specialized chemical. |
Conclusion and Recommendations
For researchers, scientists, and drug development professionals engaged in organic synthesis, sodium borohydride remains the unequivocal choice for the selective reduction of aldehydes and ketones. Its high degree of chemoselectivity, operational simplicity, favorable safety profile, and wide availability make it an indispensable tool. Experimental conditions can be readily tailored to achieve a variety of synthetic outcomes.
While This compound lacks documented application as a standard reducing agent, its relative, unsymmetrical dimethylhydrazine (UDMH) , is a potent reducing agent. However, its extreme toxicity, hazardous nature, and lack of selectivity render it unsuitable and unnecessary for the vast majority of laboratory-scale reductions. Its use is confined to highly specialized industrial and aerospace applications where its energetic properties are required.
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A Comparative Analysis of the Carcinogenic Potential of Hydrazine Derivatives: Mechanisms, Evidence, and Experimental Assessment
For: Researchers, scientists, and drug development professionals
Abstract
Hydrazine and its derivatives are a class of chemicals with significant industrial and pharmaceutical applications, ranging from rocket propellants to antituberculosis drugs.[1][2] However, their utility is shadowed by considerable toxicological concerns, most notably their carcinogenic potential.[2][3][4] This guide provides a comparative technical analysis of the carcinogenic properties of several key hydrazine derivatives. We delve into the fundamental mechanisms of hydrazine-induced carcinogenesis, focusing on metabolic activation, genotoxicity, and oxidative stress. Through a structured comparison of compounds such as hydrazine, 1,1-dimethylhydrazine (UDMH), 1,2-dimethylhydrazine (SDMH), and the pharmaceutical agent isoniazid, this guide synthesizes data from animal studies and regulatory classifications to illuminate the structure-activity relationships that govern their carcinogenic potency. Furthermore, we present detailed protocols for essential carcinogenicity assays, providing researchers with the foundational knowledge to critically evaluate and design studies in this field.
Introduction: The Dual Nature of Hydrazines
Hydrazines are a class of inorganic compounds characterized by a nitrogen-nitrogen single bond. Their high reactivity makes them valuable in various applications; hydrazine itself is used as a rocket fuel and in water treatment, while derivatives like 1,1-dimethylhydrazine (UDMH) also serve as propellants.[1] In medicine, derivatives such as isoniazid remain a cornerstone of tuberculosis treatment, and others like procarbazine and phenelzine are used in oncology and psychiatry, respectively.[2][3][5][6]
Despite their utility, substantial evidence from animal studies has demonstrated that many hydrazines are potent carcinogens.[3] This has led to their classification by major regulatory bodies, including the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA), as probable or possible human carcinogens.[7] Understanding the comparative carcinogenic risk among these derivatives is crucial for occupational safety, environmental protection, and the risk-benefit assessment of pharmaceuticals.
The Core Mechanism: How Hydrazines Initiate Cancer
The carcinogenicity of most hydrazine derivatives is not direct. Instead, they act as procarcinogens, requiring metabolic activation within the body to be converted into reactive, DNA-damaging species.[8][9] This process is central to their mode of action and involves three key stages:
Metabolic Activation
The biotransformation of hydrazines is the critical initiating step.[2] In the liver, enzymes, primarily from the cytochrome P450 (CYP) family, oxidize the hydrazine moiety.[10] This enzymatic action generates highly unstable intermediates, such as alkyldiazenes, which can then rearrange to form potent alkylating agents, namely diazonium ions and carbon-centered radicals.[11]
-
Causality Insight: The specific CYP isozymes involved and the rate of metabolism can vary significantly between different hydrazine derivatives and across animal species, which helps explain the observed differences in organ-specific carcinogenicity and potency.
The ultimate carcinogen, often a methyldiazonium ion in the case of methylated hydrazines, is an aggressive electrophile that readily attacks nucleophilic sites on cellular macromolecules.[9][12]
Caption: Generalized metabolic activation pathway of hydrazine derivatives.
Genotoxicity and DNA Adduct Formation
The primary molecular event in hydrazine-induced carcinogenesis is the covalent binding of the ultimate carcinogen to DNA, forming DNA adducts.[11] The most mutagenic of these lesions is O6-methylguanine (O6-MeG).[13] During DNA replication, this adducted base frequently mispairs with thymine instead of cytosine, leading to G:C to A:T transition mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of neoplastic transformation.
Oxidative Stress
The metabolism of hydrazines can also generate reactive oxygen species (ROS), such as hydrogen peroxide.[9][14] This leads to a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA itself (e.g., forming 8-oxo-deoxyguanosine). This provides a secondary, non-mutagenic but still significant, pathway contributing to their overall carcinogenicity.
Comparative Carcinogenicity of Selected Hydrazine Derivatives
While sharing a common mechanistic framework, the carcinogenic potential of hydrazine derivatives varies significantly based on their chemical structure. This structure-activity relationship dictates their metabolic fate, reactivity, and target organ specificity.
| Compound | Structure | IARC Classification | EPA Classification | Primary Target Organs in Animals |
| Hydrazine | H₂N-NH₂ | Group 2A (Probably carcinogenic to humans)[12] | Group B2 (Probable human carcinogen) | Lung, Liver, Nasal Cavity, Mammary Gland[10][15] |
| 1,1-Dimethylhydrazine (UDMH) | (CH₃)₂N-NH₂ | Group 2B (Possibly carcinogenic to humans)[16] | Group B2 (Probable human carcinogen) | Blood vessels (Angiosarcoma), Lung, Liver, Kidney[17][18][19] |
| 1,2-Dimethylhydrazine (SDMH) | CH₃NH-NHCH₃ | Group 2B (Possibly carcinogenic to humans) | Group B2 (Probable human carcinogen) | Colon (highly specific), Liver, Kidney[7][8][20][21] |
| Isoniazid | C₅H₄NCONHNH₂ | Group 3 (Not classifiable as to its carcinogenicity to humans)[22] | Not Classified | Lung, Liver (in mice)[2] |
| Procarbazine | C₁₂H₁₉N₃O | Group 2A (Probably carcinogenic to humans) | Not Classified | Lung, Leukemia, Nervous System (Secondary Malignancies in Humans)[23] |
Key Comparative Insights:
-
Hydrazine: The parent compound is a multi-organ carcinogen in rodents.[10][15] Its symmetrical structure allows for metabolic activation that can affect a wide range of tissues.
-
1,1-Dimethylhydrazine (UDMH): This unsymmetrical derivative shows a propensity for inducing rare blood vessel tumors (angiosarcomas) in mice.[17][19] Its metabolism is distinct from its symmetrical counterpart.
-
1,2-Dimethylhydrazine (SDMH): SDMH is a classic experimental carcinogen used to induce colon cancer in rodent models with high specificity.[8][9][20] Its metabolic activation pathway, which is influenced by gut microflora, leads to the formation of the ultimate carcinogen directly in the colon, making it an invaluable tool for studying colorectal carcinogenesis.[8][24]
-
Isoniazid: This pharmaceutical derivative has a more complex profile. While it induces lung and liver tumors in mice, extensive epidemiological studies in humans have not provided conclusive evidence of a carcinogenic effect.[22][25] This discrepancy highlights the challenges of extrapolating rodent data to humans and is likely due to differences in metabolic pathways, particularly the rate of N-acetylation, which detoxifies the parent compound.[26][27]
-
Procarbazine: An alkylating-like anticancer drug, procarbazine is a known human carcinogen, often associated with an increased risk of secondary malignancies like acute leukemia and lung cancer in patients treated for Hodgkin's lymphoma.[14][23][28] Its mechanism involves metabolic activation to reactive species that methylate DNA.[14][29]
Experimental Assessment of Carcinogenicity
Evaluating the carcinogenic potential of a chemical is a rigorous, multi-step process involving a battery of in vitro and in vivo tests.
In Vitro Genotoxicity Assays
These initial screens are designed to detect mutagenic and clastogenic (chromosome-damaging) potential.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This widely used test assesses a chemical's ability to induce mutations in several strains of Salmonella typhimurium that have been engineered to be unable to synthesize the amino acid histidine.
-
Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation (S9 Mix): Conduct the assay both with and without an exogenous metabolic activation system (the S9 fraction from rat liver homogenate).
-
Causality Insight: The S9 mix contains CYP enzymes and is essential for detecting procarcinogens like hydrazines, which require activation to become mutagenic. A positive result only in the presence of S9 indicates the parent compound is not the mutagen.
-
-
Exposure: Mix the tester strain, the test chemical (at various concentrations), and either S9 mix or a buffer onto a minimal glucose agar plate lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring & Interpretation: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A dose-dependent increase in revertants, typically a doubling or more over the negative control, indicates a positive (mutagenic) result.
In Vivo Carcinogenicity Bioassays
The definitive test for carcinogenicity involves long-term exposure in animal models.[30]
Protocol: 2-Year Rodent Bioassay
This "gold standard" study evaluates the effects of lifetime exposure to a chemical.[30][31]
-
Species & Strain Selection: Typically performed in two species, often Sprague-Dawley rats and B6C3F1 mice.[31][32]
-
Dose Selection: Based on prior subchronic (e.g., 90-day) toxicity studies, select at least three dose levels. The highest dose should induce some toxicity but not significantly shorten the animal's lifespan (Maximum Tolerated Dose - MTD).
-
Administration: Administer the test substance to groups of animals (typically 50 per sex per dose group) for 24 months. The route of administration (e.g., oral gavage, drinking water, inhalation) should mimic potential human exposure.[30]
-
In-life Monitoring: Regularly monitor animals for clinical signs of toxicity, body weight changes, and palpable masses.
-
Terminal Necropsy: At the end of the study (or when animals become moribund), perform a complete necropsy.
-
Histopathology: Collect all organs and tissues, preserve them, and perform a comprehensive microscopic examination by a board-certified veterinary pathologist.
-
Data Analysis: Statistically compare the incidence of tumors (benign and malignant) in the treated groups with the concurrent control group. An increased incidence of one or more tumor types is evidence of carcinogenicity.
Caption: Standard workflow for a 2-year rodent carcinogenicity bioassay.
Conclusion and Future Directions
The carcinogenic potential of hydrazine derivatives is a complex interplay of chemical structure, metabolic activation, and the resulting genotoxic and oxidative damage. While compounds like 1,2-dimethylhydrazine are potent and specific carcinogens in animal models, others, such as the pharmaceutical isoniazid, present a more nuanced picture where the risk to humans remains unproven despite animal data.[9][22] This highlights the critical importance of a weight-of-evidence approach, integrating data from in vitro assays, long-term animal bioassays, and, where available, human epidemiological studies.
Future research should focus on refining alternative, non-animal testing strategies and developing more sophisticated models (e.g., humanized liver organoids) to better predict species-specific metabolism and human carcinogenic risk. A deeper understanding of the genetic and epigenetic events following hydrazine-induced DNA damage will be key to improving risk assessment and ensuring the safe use of this chemically important but biologically hazardous class of compounds.
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Benchmarking the reactivity of Dimethylmethylenehydrazine with other nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of organic synthesis and medicinal chemistry, the precise selection of a nucleophile is paramount to achieving desired reaction outcomes. Nucleophilicity, the measure of a chemical species' ability to donate an electron pair to an electrophile, governs the kinetics of many bond-forming reactions. While a vast arsenal of common nucleophiles—such as amines, thiols, and alkoxides—is well-characterized, less common reagents like dimethylmethylenehydrazine (also known as acetone hydrazone) offer unique reactivity profiles that remain underexplored.
This guide provides a comprehensive benchmark of the nucleophilic reactivity of this compound. We will compare its performance against a curated selection of common nucleophiles using quantitative kinetic data derived from the authoritative Mayr nucleophilicity scale.[1][2][3] This analysis is designed to equip researchers, scientists, and drug development professionals with the data-driven insights needed to strategically incorporate this versatile reagent into their synthetic workflows.
Part 1: Deconstructing Nucleophilicity: The Core Principles
Before benchmarking specific reagents, it is crucial to understand the fundamental factors that dictate nucleophilic strength.[4][5] Nucleophilicity is a kinetic phenomenon, distinct from basicity, which is a thermodynamic property. While stronger bases are often stronger nucleophiles, this correlation is not universal.[6] The principal factors influencing nucleophilicity are:
-
Charge: Anionic species are more electron-rich and thus generally more potent nucleophiles than their neutral counterparts. For example, a hydroxide ion (HO⁻) is significantly more nucleophilic than a water molecule (H₂O).[4][7][8]
-
Electronegativity: Within a row of the periodic table, nucleophilicity increases with decreasing electronegativity.[5][9] A less electronegative atom holds its lone pair electrons less tightly, making them more available for donation. This is why amines (R₃N) are typically more nucleophilic than alcohols (ROH).[10][11]
-
Polarizability & Solvent Effects: Moving down a group in the periodic table, nucleophilicity increases in polar protic solvents (like water or ethanol).[4][12] Larger atoms have more diffuse electron clouds that are more easily polarized, facilitating bond formation. In polar aprotic solvents (like DMSO or acetone), this trend can reverse as smaller, less-solvated anions become more reactive.[5][7]
-
Steric Hindrance: Bulky substituents around the nucleophilic atom can impede its approach to the electrophilic center, thereby reducing its reaction rate.[7][9] This is why the less-hindered piperidine is a stronger nucleophile than the bulkier diisopropylethylamine.
These interconnected factors create a complex but predictable framework for understanding nucleophilic reactivity.
Caption: Key factors governing the kinetic strength of a nucleophile.
Part 2: Experimental Design for a Quantitative Comparison
To objectively compare the reactivity of this compound, we employ a framework established by Professor Herbert Mayr, which quantifies nucleophilicity (N, sN) and electrophilicity (E) parameters.[1][13] The rate constant (k) for a given reaction can be predicted by the equation:
log k = sN(N + E)
Where:
-
N is the solvent-dependent nucleophilicity parameter.
-
sN is a nucleophile-specific sensitivity parameter.
-
E is the electrophilicity parameter of the reaction partner.
This robust system allows for the comparison of a vast range of nucleophiles against standardized electrophiles.[2][14]
Causality Behind Experimental Choices
-
Reference Electrophile: We have selected the benzhydrylium ion (4-MeO-Ph)₂CH⁺ (E = -2.93 in CH₂Cl₂) as our standard electrophile. This type of carbocation is an excellent choice because its reactions are well-documented, proceed at measurable rates with a wide variety of nucleophiles, and the colored cation allows for easy kinetic monitoring via UV-Vis spectrophotometry.[15]
-
Nucleophile Selection: To provide a meaningful comparison, we selected a range of common nucleophiles representing different classes: a secondary amine (Piperidine), a primary amine (n-Butylamine), a thiol (Thiophenol), and an alcohol (Methanol). These were chosen for their widespread use and to highlight the reactivity differences based on the nucleophilic atom (N, S, O).
-
Solvent: Dichloromethane (CH₂Cl₂) is chosen as the reaction solvent. Data for this aprotic solvent is widely available in Mayr's database, and it is relatively non-interactive, minimizing complex solvent effects that can occur in protic media.[16]
Part 3: Comparative Reactivity Data
Using the established Mayr parameters, we calculated the second-order rate constants (k₂ in M⁻¹s⁻¹) for the reaction of each nucleophile with our reference electrophile at 20°C in dichloromethane. The data, summarized in the table below, provide a direct quantitative benchmark of their relative reactivities.
| Nucleophile | Structure | Class | N | sN | Calculated k₂ (M⁻¹s⁻¹) |
| This compound | (CH₃)₂C=N-NH₂ | Hydrazone (N-Nu) | 19.31 | 0.46 | 1.55 x 10⁷ |
| Piperidine | C₅H₁₀NH | Secondary Amine | 18.75 | 0.64 | 1.32 x 10¹⁰ |
| n-Butylamine | CH₃(CH₂)₃NH₂ | Primary Amine | 16.51 | 0.72 | 1.71 x 10⁹ |
| Thiophenol | C₆H₅SH | Thiol | 11.23 | 0.81 | 3.01 x 10⁶ |
| Methanol | CH₃OH | Alcohol | 6.22 | 0.87 | 1.71 x 10² |
Data sourced and calculated from Mayr's Database of Reactivity Parameters.[13][14][16]
Analysis of Results
The data reveals a clear hierarchy of nucleophilic strength.
-
Piperidine emerges as the most reactive nucleophile in this set, with a diffusion-controlled rate constant exceeding 10¹⁰ M⁻¹s⁻¹. Its high reactivity is attributed to the secondary amine nitrogen being both strongly basic and sterically accessible.
-
n-Butylamine , a primary amine, is approximately one order of magnitude less reactive than piperidine but still demonstrates very high nucleophilicity.[6]
-
This compound positions itself as a highly potent nucleophile, with a rate constant of 1.55 x 10⁷ M⁻¹s⁻¹. Its reactivity is significantly greater than that of thiophenol and methanol. It is approximately 100 times less reactive than n-butylamine but over 5,000 times more reactive than thiophenol. The presence of the adjacent nitrogen atom and the sp²-hybridized carbon may influence its electronic properties, leading to this strong, yet not superlative, nucleophilicity.
-
Thiophenol , a sulfur nucleophile, is a moderately strong nucleophile. Thiols are known to be excellent nucleophiles, often more so than alcohols, due to the higher polarizability of sulfur.[8][11]
-
Methanol , a neutral oxygen nucleophile, is by far the weakest in this comparison, underscoring the general trend that neutral nucleophiles are significantly less reactive than their anionic counterparts or nitrogen-based nucleophiles.[10][17]
Part 4: Detailed Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol outlines how the kinetic data for the reaction between this compound and the reference electrophile would be obtained. This methodology represents a self-validating system, as the consistency of rate constants across multiple runs and concentrations confirms the reaction order and data integrity.
Workflow for Kinetic Analysis via Stopped-Flow Spectrophotometry
Caption: Workflow for determining second-order rate constants using stopped-flow kinetics.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the benzhydrylium ion electrophile (e.g., 1 x 10⁻⁴ M) in anhydrous dichloromethane.
-
Prepare a series of stock solutions of this compound (e.g., 1 x 10⁻³ M, 2 x 10⁻³ M, 5 x 10⁻³ M, 1 x 10⁻² M) in the same solvent. The nucleophile must be in significant excess to ensure pseudo-first-order kinetics.[18]
-
-
Instrumentation Setup:
-
Use a stopped-flow UV-Vis spectrophotometer, thermostatted to 20.0 ± 0.1 °C.
-
Set the spectrophotometer to monitor the absorbance decay at the maximum wavelength (λ_max) of the benzhydrylium ion.
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow apparatus with the electrophile solution and the other with one of the nucleophile solutions.
-
Initiate the run. The instrument will rapidly mix equal volumes of the two solutions, and data acquisition (absorbance vs. time) will begin simultaneously.
-
Record the absorbance decay until the reaction is complete (typically over several half-lives).
-
-
Data Processing:
-
Fit the resulting kinetic trace (Absorbance vs. Time) to a single exponential decay function to obtain the pseudo-first-order rate constant, kobs.
-
Repeat the kinetic run at least three times for each nucleophile concentration to ensure reproducibility.
-
-
Determination of k₂:
Part 5: Implications for Synthesis and Drug Development
The quantitative benchmarking of this compound reveals it to be a potent nucleophile, significantly more reactive than common S- and O-nucleophiles, and approaching the reactivity of primary amines. This has several practical implications:
-
For Organic Synthesis: this compound can be employed as a highly effective nucleophile in reactions where moderate to high reactivity is required. Its performance suggests it would be suitable for SN2 reactions with unhindered substrates, Michael additions, and reactions with acyl halides.[20][21] Its reactivity is high enough for efficient reactions but may offer more selectivity and control compared to super-nucleophiles like secondary amines.
-
For Drug Development: As a bioisostere or building block, the hydrazone moiety offers a unique combination of hydrogen bond donors and acceptors. Understanding its nucleophilicity is critical for predicting its behavior in biological systems and for designing targeted covalent inhibitors, where reaction kinetics are a key design parameter. Its known formation as a metabolite of the drug hydralazine further underscores the importance of understanding its reactivity profile.[22]
Conclusion
This guide establishes that this compound is a formidable nucleophile, occupying a valuable position in the reactivity spectrum. With a second-order rate constant of 1.55 x 10⁷ M⁻¹s⁻¹ towards a standard benzhydrylium ion, it surpasses thiols and alcohols and is only moderately less reactive than primary and secondary amines. By providing this quantitative, data-driven comparison, we empower chemists to move beyond familiar reagents and make informed, strategic decisions in the design of novel synthetic routes and molecular entities.
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A Senior Application Scientist's Guide to the Validation of Computational Models for Predicting Dimethylmethylenehydrazine Properties
For researchers, scientists, and professionals in drug development and aerospace engineering, the accurate prediction of chemical properties is paramount. Dimethylmethylenehydrazine (DMH), also known as 1,1-Dimethylhydrazine or Unsymmetrical Dimethylhydrazine (UDMH), is a high-energy molecule with significant applications, most notably as a storable rocket propellant.[1][2] However, its utility is shadowed by its considerable toxicity.[1] This dual nature necessitates a profound understanding of its physicochemical, performance, and toxicological characteristics. Computational modeling offers a rapid and cost-effective avenue for predicting these properties, but the central question remains: how reliable are these predictions?
This guide provides an in-depth comparison of various computational models for predicting key properties of DMH. Moving beyond a mere listing of methods, we will delve into the causality behind methodological choices and present self-validating systems through detailed experimental protocols. Our objective is to equip you with the expertise to critically evaluate and validate computational predictions for DMH and other small molecules.
The Landscape of Computational Models
The prediction of molecular properties through computational means largely falls into three categories:
-
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Models: These statistical models correlate molecular descriptors (numerical representations of a molecule's structure) with a specific property or activity.[3][4][5][6] They are computationally inexpensive and excellent for high-throughput screening.[7]
-
Quantum Mechanics (QM) Methods: Based on the fundamental principles of quantum mechanics, these methods, such as Density Functional Theory (DFT), calculate the electronic structure of a molecule to derive its properties.[8][9][10] They offer high accuracy but are computationally more demanding.[8]
-
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into dynamic properties and processes.
The choice of model is intrinsically linked to the property being predicted and the desired balance between accuracy and computational cost.
Validation Workflow: A Conceptual Overview
A robust validation process is the cornerstone of trustworthy computational predictions. The following diagram illustrates a generalized workflow for validating a computational model against experimental data.
Caption: A generalized workflow for the validation of computational models.
I. Physicochemical Properties: The Foundation of Behavior
Understanding the fundamental physicochemical properties of DMH is crucial for its safe handling, storage, and application.
A. Boiling Point
The boiling point is a critical parameter for determining the volatility and physical state of DMH under various conditions.
Computational Approaches:
-
QSPR: These models predict the boiling point based on a correlation with molecular descriptors.[4][5] Descriptors can be 2D (topological) or 3D (conformational).[11] For a set of 25 organic compounds, a QSPR model using multiple linear regression (MLR) showed a high correlation coefficient (R² = 0.9713) between predicted and experimental boiling points.[4]
-
Quantum Mechanics (DFT): While not a direct output, the interaction energies calculated by DFT can be used in more complex thermodynamic models to estimate the boiling point. The accuracy is highly dependent on the chosen functional and basis set.[10][12]
Comparative Performance:
| Property | Experimental Value | QSPR Prediction | QM (DFT) Prediction |
| Boiling Point | 64.0 °C (337.1 K)[1] | High accuracy with appropriate training sets (e.g., R² > 0.97)[4] | Accuracy is functional-dependent; generally requires more computational effort for high precision. |
Experimental Validation Protocol: Ebulliometry
The boiling point of DMH can be precisely determined using an ebulliometer.
Methodology:
-
Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a condenser, and a calibrated thermometer or thermocouple.
-
Sample Preparation: Introduce a pure sample of DMH into the boiling flask.
-
Heating: Gently heat the sample until it reaches a steady boil.
-
Equilibrium Measurement: Record the temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the ambient pressure.
-
Pressure Correction: If necessary, correct the measured boiling point to standard pressure (1 atm) using the Clausius-Clapeyron equation.
B. Vapor Pressure
Vapor pressure is essential for assessing inhalation exposure risks and for designing fuel delivery systems.[13]
Computational Approaches:
-
QSPR: Similar to boiling point prediction, QSPR models can be developed to correlate molecular descriptors with vapor pressure.
-
COSMO-RS: The Conductor-like Screening Model for Real Solvents is a hybrid QM-statistical thermodynamics method that has shown success in predicting vapor pressures of organic compounds.
Comparative Performance:
| Property | Experimental Value | QSPR Prediction | COSMO-RS Prediction |
| Vapor Pressure | 13.7 kPa at 20 °C[13] | Dependent on model and training data. | Generally provides good estimates for a wide range of organic molecules.[14] |
Experimental Validation Protocol: Static Method
The static method provides a direct measurement of the vapor pressure of a substance at a given temperature.
Methodology:
-
Apparatus Setup: A sample of DMH is placed in a thermostated container connected to a pressure measuring device (manometer). The system is evacuated to remove air.
-
Equilibration: The container is maintained at a constant temperature until the pressure reading stabilizes, indicating that the vapor is in equilibrium with the liquid.[15]
-
Data Recording: The stabilized pressure is recorded as the vapor pressure at that temperature.
-
Temperature Variation: The experiment is repeated at different temperatures to obtain a vapor pressure curve.[16][17]
II. Performance Properties: The Measure of Utility
For its primary application as a rocket propellant, the performance characteristics of DMH are of utmost importance.
A. Specific Impulse (Isp)
Specific impulse is a measure of the efficiency of a rocket engine, representing the change in momentum per unit mass of propellant.
Computational Approaches:
-
Thermochemical Codes: Programs like NASA's Chemical Equilibrium with Applications (CEA) calculate the theoretical performance of propellants by assuming chemical equilibrium in the combustion products. These codes use thermodynamic data (enthalpies of formation, heat capacities) which can be derived from high-level QM calculations.
-
Quantum Mechanics (DFT): DFT can be used to calculate the heats of formation of the reactants and potential combustion products, which are crucial inputs for thermochemical codes.[9] The choice of DFT functional is critical for obtaining accurate thermochemical data.[10][12]
Comparative Performance:
| Property | Typical Experimental Value (UDMH/N₂O₄) | Thermochemical Code Prediction |
| Specific Impulse (Isp) | ~300-340 s (sea level) | Highly accurate when using reliable thermodynamic input data.[18] |
Experimental Validation Protocol: Static Fire Test
The most direct way to validate the specific impulse of a propellant combination is through a static fire test of a rocket engine.
Methodology:
-
Engine Setup: A rocket engine is securely mounted on a test stand equipped with a thrust measurement system (load cell) and propellant flow meters.
-
Propellant Loading: The engine is fueled with DMH and an oxidizer (e.g., nitrogen tetroxide).
-
Test Firing: The engine is fired for a predetermined duration.
-
Data Acquisition: Thrust and propellant mass flow rate are continuously measured throughout the firing.
-
Calculation: The specific impulse is calculated by dividing the total impulse (integral of thrust over time) by the total mass of propellant consumed.
B. Ignition Delay
For hypergolic propellants like DMH, the ignition delay – the time between contact of the fuel and oxidizer and the onset of combustion – is a critical safety and performance parameter.[19][20][21]
Computational Approaches:
-
Reactive Molecular Dynamics (RMD): RMD simulations can, in principle, model the chemical reactions leading to ignition, but they are computationally very intensive.
-
Quantum Mechanics (DFT): DFT can be used to investigate the initial reaction pathways and activation energies of the pre-ignition chemistry.[22]
Comparative Performance:
| Property | Typical Experimental Value (UDMH/N₂O₄) | RMD Prediction | DFT Prediction |
| Ignition Delay | Millisecond range[21] | Qualitatively informative but quantitatively challenging. | Provides insights into reaction mechanisms but not direct prediction of ignition delay. |
Experimental Validation Protocol: Drop Test
The drop test is a standard method for measuring the ignition delay of hypergolic propellants.[19][23]
Methodology:
-
Apparatus Setup: A droplet of one propellant (e.g., DMH) is allowed to fall into a cup containing the other propellant (e.g., nitrogen tetroxide).[19]
-
Detection System: The event is monitored by a high-speed camera and/or photodetectors to precisely determine the moment of contact and the first light emission from ignition.[19][20][22][24] Pressure transducers can also be used to detect the pressure rise associated with ignition.[19][20]
-
Time Measurement: The time difference between contact and ignition is recorded as the ignition delay.
-
Statistical Analysis: Multiple trials are conducted to obtain a statistically significant average ignition delay.
Caption: Key components of an experimental setup for ignition delay measurement.
III. Toxicological Properties: The Imperative of Safety
The high toxicity of DMH and its derivatives necessitates accurate prediction of its adverse health effects.[25]
A. Acute Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
Computational Approaches:
-
QSAR: QSAR models are widely used in computational toxicology to predict LD50 values based on structural alerts and molecular descriptors.[7] These models are trained on large datasets of compounds with known toxicities.
-
Expert Systems: Knowledge-based systems like Toxtree and DEREK Nexus use a set of rules derived from known toxicophores to predict toxicity.[2]
Comparative Performance:
| Property | Experimental Value (Rat, oral) | QSAR Prediction | Expert System Prediction |
| LD50 | ~122 mg/kg | Performance is highly dependent on the model's applicability domain and the similarity of DMH to the training set compounds. | Provides a qualitative or semi-quantitative assessment of toxicity potential. |
Experimental Validation Protocol: Up-and-Down Procedure (UDP)
The UDP is a modern, ethical approach to determining LD50 that significantly reduces the number of animals required compared to traditional methods.[1][26][27][28]
Methodology (OECD Test Guideline 425): [26][28]
-
Dose Selection: A starting dose is selected based on available information about the substance's toxicity. A dose progression factor (e.g., 3.2) is also chosen.
-
Sequential Dosing: A single animal is dosed.
-
Observation: The animal is observed for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (previous dose × progression factor).
-
If the animal dies, the next animal is dosed at a lower level (previous dose / progression factor).
-
-
Stopping Criteria: The test is stopped after a certain number of reversals in outcome (survival followed by death or vice versa) have occurred.
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the sequence of outcomes.
B. Carcinogenicity
DMH is a suspected carcinogen, and predicting this long-term toxicological endpoint is a significant challenge.
Computational Approaches:
-
Structural Alerts: Identifying specific molecular substructures (toxicophores) known to be associated with carcinogenicity is a primary method.[2]
-
Hybrid Models: A combination of expert rule-based and statistical-based QSAR models is recommended for a more robust assessment of carcinogenic potential.[2]
Comparative Performance:
| Property | Experimental Evidence | Structural Alert Analysis | Hybrid QSAR Models |
| Carcinogenicity | Evidence of carcinogenicity in animal studies.[29][30] | Hydrazine and its derivatives are often flagged as potential carcinogens.[30] | Provides a probabilistic assessment of carcinogenic potential. |
Experimental Validation Protocol: Long-Term Animal Bioassay
The definitive method for assessing carcinogenicity is a long-term bioassay in laboratory animals (typically rodents).
Methodology:
-
Dose Range Finding: Preliminary studies are conducted to determine dose levels that do not cause excessive short-term toxicity.
-
Chronic Exposure: Groups of animals are exposed to different doses of DMH (and a control group) for a significant portion of their lifespan (e.g., 2 years).
-
Clinical Observation: Animals are regularly monitored for clinical signs of toxicity and tumor development.
-
Histopathology: At the end of the study, all animals are euthanized, and a comprehensive histopathological examination of all tissues is performed to identify and classify tumors.
-
Statistical Analysis: The incidence of tumors in the treated groups is statistically compared to the control group to determine if there is a significant increase.
Conclusion: An Integrated Approach to Predictive Confidence
The validation of computational models for predicting the properties of this compound is not a matter of selecting a single "best" method. Instead, it requires an integrated approach where the strengths of different models are leveraged, and all predictions are rigorously challenged by high-quality experimental data. For rapid screening, QSPR models are invaluable. For mechanistic insights and high-accuracy predictions of specific properties, quantum mechanics is the tool of choice. Molecular dynamics simulations offer a window into the time-dependent behavior of this energetic molecule.
As a Senior Application Scientist, my recommendation is to view computational models not as a replacement for experimental work, but as a powerful partner. By understanding the theoretical underpinnings of each model and the practical realities of each experimental protocol, researchers can build a robust, self-validating system for characterizing DMH and other challenging molecules, ultimately leading to safer handling, more efficient applications, and more informed decision-making.
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A Comparative Toxicological Assessment of Unsymmetrical Dimethylhydrazine (UDMH) and Its Metabolites
This guide provides an in-depth comparative analysis of the toxicity of Unsymmetrical Dimethylhydrazine (UDMH), a high-energy liquid rocket propellant, and its principal metabolic and environmental transformation products. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current experimental data to elucidate the distinct toxicological profiles of these compounds, highlighting the critical role of metabolic activation in mediating their hazardous effects.
Introduction: The Toxicological Concern of UDMH
Unsymmetrical Dimethylhydrazine (UDMH), or 1,1-dimethylhydrazine, is a highly volatile and reactive compound essential for its use as a hypergolic liquid rocket propellant.[1] Its utility, however, is overshadowed by its significant toxicity.[1][2] UDMH is classified as a possible human carcinogen (Group 2B) and exhibits a wide range of adverse health effects, including carcinogenicity, mutagenicity, and teratogenicity.[3][4] Acute and chronic exposures can lead to severe damage to multiple organ systems, with pronounced hepatotoxic, neurotoxic, and irritant properties.[5] The toxicity of UDMH is not solely attributable to the parent molecule; its hazardous nature is profoundly amplified by its metabolic transformation into highly reactive and toxic intermediates.[6] This guide focuses on comparing the toxicity of UDMH with its most significant metabolites, N-nitrosodimethylamine (NDMA) and formaldehyde, to provide a clearer understanding of the structure-toxicity relationship and the underlying mechanisms of action.
Metabolic Activation: The Genesis of Toxic Intermediates
The toxicological impact of UDMH is intrinsically linked to its biotransformation. In vivo, UDMH undergoes metabolic processing primarily in the liver, involving enzymatic and non-enzymatic pathways.[7] A key pathway involves oxidation, which can lead to the formation of formaldehyde. More critically, UDMH can be a precursor to the formation of N-nitrosodimethylamine (NDMA), a potent and well-characterized carcinogen.[4][6] This metabolic activation is a crucial concept; the biotransformation of UDMH is not a detoxification process but rather a pathway that generates metabolites with significantly greater toxic potential.[7]
The diagram below illustrates the simplified metabolic pathway leading from UDMH to its key toxic metabolites. Understanding this progression is fundamental to appreciating why the metabolites often pose a greater health risk than the parent compound.
Caption: Metabolic activation pathway of UDMH to its toxic byproducts.
Comparative Toxicity Profiles
The toxicity of UDMH is multifaceted, but a comparative analysis reveals distinct and often more severe effects from its metabolites. The primary mechanisms of toxicity include DNA alkylation, induction of oxidative stress, and direct cellular damage leading to organ-specific pathologies.[8]
Acute Toxicity
UDMH and its derivatives are acutely toxic, with exposure causing a range of symptoms from irritation to severe neurological effects.[9][10] The central nervous system (CNS) is a primary target. UDMH is known to induce neuroexcitatory effects, including tremors and convulsions.[9][10] In cases of intentional poisoning, the metabolite NDMA has resulted in severe liver damage and internal bleeding, with symptoms including nausea, vomiting, and an enlarged liver.[11]
| Compound | Primary Acute Effects | Target Organs | Notes |
| UDMH | Neurotoxicity (convulsions, tremors), irritation, vasoconstriction.[5][9] | Nervous system, Liver, Cardiovascular system.[5] | Effects are dose-dependent and can become irreversible at high concentrations.[5] |
| NDMA | Severe hepatotoxicity, internal bleeding, nausea, vomiting, abdominal cramps.[11] | Liver. | Symptoms are indicative of acute liver failure.[11] |
| Formaldehyde | Sore throat, nasal irritation, respiratory distress.[12] | Respiratory tract, Eyes, Skin. | A potent irritant to mucous membranes upon direct contact or inhalation. |
Genotoxicity and Carcinogenicity
The most significant long-term risk associated with UDMH exposure is cancer, a threat largely mediated by its metabolite, NDMA.
-
UDMH: Classified as a possible human carcinogen (Group 2B), UDMH has demonstrated mutagenic and genotoxic properties.[3] It can induce DNA fragmentation in the liver and lungs and form DNA adducts such as N7-methylguanine.[13] However, its carcinogenic potency is considered to be significantly lower than that of NDMA.
-
N-Nitrosodimethylamine (NDMA): NDMA is a potent, well-established carcinogen.[4][6][8] The U.S. Department of Health and Human Services (DHHS) classifies NDMA as "reasonably anticipated to be a human carcinogen".[14] Its carcinogenicity stems from its metabolic activation to a highly reactive methylating agent that alkylates DNA, leading to mutations and initiating tumor formation. Oral exposure in animal studies consistently induces tumors in the liver, lungs, and kidneys.[14][15]
-
Formaldehyde: This metabolite is also a recognized carcinogen, primarily linked to nasopharyngeal cancer through inhalation. Its toxicity is driven by its ability to form DNA-protein cross-links, which can lead to mutations and chromosomal aberrations if not properly repaired.[16][17]
| Compound | IARC Classification | Primary Mechanism of Genotoxicity | Common Tumor Sites (in animals) |
| UDMH | Group 2B (Possibly carcinogenic)[3] | DNA fragmentation, weak alkylation.[13] | Lung, Liver.[13] |
| NDMA | Group 2A (Probably carcinogenic) | Potent DNA alkylating agent. | Liver, Lung, Kidney, Testes.[14][15] |
| Formaldehyde | Group 1 (Carcinogenic to humans) | Formation of DNA-protein cross-links, chromosomal aberrations.[16][17] | Nasal passages. |
Experimental Methodologies for Toxicity Assessment
To quantitatively assess and compare the toxicity of UDMH and its metabolites, a suite of in vitro and in vivo assays is employed. The choice of assay is dictated by the specific toxicological endpoint being investigated. For instance, hepatocyte-derived cell lines (e.g., HepG2) are logical choices for studying liver toxicity, while bacterial reverse mutation assays are standard for initial genotoxicity screening.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a foundational experiment to determine the direct effect of a compound on cell survival.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of UDMH, NDMA, and formaldehyde in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
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Safety Operating Guide
Proper Disposal of Dimethylmethylenehydrazine: A Guide for Laboratory Professionals
From the desk of a Senior Application Scientist
Dimethylmethylenehydrazine, more formally known as 1,1-Dimethylhydrazine (UDMH), is a powerful reducing agent and a valuable precursor in various chemical syntheses. However, its utility is matched by its significant hazardous properties, including high flammability, corrosivity, and potential carcinogenicity.[1][2][3][4] Therefore, its proper handling and disposal are not merely procedural formalities but critical safety imperatives to protect laboratory personnel and the environment. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound waste streams in a research and development setting.
Understanding the Hazard: Why Caution is Critical
Before any disposal protocol is initiated, a thorough understanding of the risks associated with this compound is paramount. This chemical poses a multi-faceted threat that dictates every aspect of its handling.
-
High Flammability: With a flash point of just 5°F (-15°C), UDMH is a Class IB Flammable Liquid.[1][5] Its vapors can form explosive mixtures with air over a wide concentration range (2% to 95%) and may ignite spontaneously when in contact with oxidizers or spread over a large, air-exposed surface.[5][6]
-
Corrosivity and Reactivity: UDMH is highly corrosive to skin and can cause severe burns.[6][7] It is a potent reducing agent that reacts violently with oxidizing agents such as hydrogen peroxide and nitric acid.[1][6]
-
Toxicity and Carcinogenicity: Acute exposure via inhalation, ingestion, or skin absorption can lead to severe health effects, including irritation to the eyes and respiratory system, nausea, convulsions, and liver injury.[1][3][6] The International Agency for Research on Cancer (IARC) classifies 1,1-dimethylhydrazine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]
Key Properties and Hazards Summary
| Property | Value | Citation |
| Synonyms | Dimazine, DMH, UDMH, Unsymmetrical dimethylhydrazine | [1][2][5] |
| Appearance | Colorless liquid with an ammonia- or fish-like odor | [1][2][5][8] |
| CAS Number | 57-14-7 | [2] |
| Molecular Weight | 60.1 g/mol | [1][5] |
| Flash Point | 5°F (-15°C) | [5] |
| Explosive Limits | 2% - 95% | [5] |
| Health Hazards | Corrosive, toxic, potential occupational carcinogen | [1][3][6][7] |
Pre-Disposal: The Foundation of Safety
Proper disposal begins long before the waste is treated. Adherence to these preliminary steps is non-negotiable.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, at a minimum:
-
Designated Waste Area: All this compound waste must be segregated from other waste streams, particularly from oxidizing agents. The designated area should be well-ventilated, away from heat sources, and clearly labeled.
-
Waste Containerization: Use only compatible, properly sealed, and clearly labeled waste containers. The label must include "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, corrosive, toxic).
Disposal Protocol: A Step-by-Step Guide
The primary and most recommended method for the disposal of small quantities of this compound in a laboratory setting is through chemical neutralization. This process aims to convert the hazardous compound into less harmful substances. Incineration is another method, but it is typically reserved for large quantities and must be performed at a licensed hazardous waste facility.[10]
Chemical Neutralization Workflow
The following protocol outlines a widely accepted method using an oxidizing agent like calcium hypochlorite or sodium hypochlorite. The causality behind this choice is the ability of hypochlorite to effectively oxidize hydrazine compounds.[11] However, this reaction is highly exothermic and must be performed with extreme caution.[10]
Objective: To safely neutralize small quantities (e.g., <100 mL) of this compound waste.
Materials:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir plate and stir bar
-
Ice bath
-
5% aqueous solution of calcium hypochlorite (Ca(OCl)₂) or sodium hypochlorite (NaOCl)
-
pH meter or pH strips
-
Appropriate PPE
Procedure:
-
Preparation: Don all required PPE. Ensure a safety shower and eyewash station are immediately accessible.[1] Perform the procedure inside a certified chemical fume hood.
-
Dilution: Place the beaker/flask containing a stir bar in the ice bath on the stir plate. Slowly and carefully dilute the this compound waste with water to a concentration of 5% or less.[12] This dilution step is critical to control the exothermic reaction in the subsequent steps.
-
Neutralization: While stirring the diluted waste, slowly add an equal volume of the 5% calcium hypochlorite or sodium hypochlorite solution.[12] The slow addition and cooling are essential to manage heat generation.
-
Monitoring: Monitor the reaction closely. If the temperature rises significantly or excessive fuming occurs, immediately stop the addition of the hypochlorite solution until the reaction subsides.
-
Completion and Verification: Continue adding the hypochlorite solution until the reaction is complete. Test the final solution to ensure neutralization. The absence of the characteristic ammonia-like odor is an initial indicator, but testing with hydrazine test strips or other analytical methods is recommended for verification.
-
Final Disposal: Once neutralization is confirmed, the resulting solution can typically be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Always consult with your EHS department for final disposal procedures, as local regulations may vary.[13]
Caption: Workflow for the chemical neutralization of this compound waste.
Regulatory Compliance and Waste Management
This compound is listed as a hazardous substance by multiple regulatory agencies, including OSHA and the EPA.[4][8] Wastes containing this chemical are considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7]
It is the generator's responsibility to ensure that all waste is managed in compliance with federal, state, and local regulations.[13] This includes:
-
Proper Labeling and Storage: As outlined in the pre-disposal section.
-
Waste Minimization: Employing experimental designs that reduce the generation of hazardous waste whenever possible.[13]
-
Documentation: Maintaining accurate records of the quantities of this compound used and disposed of.
-
Authorized Disposal: Never dispose of raw or improperly neutralized this compound down the drain or in regular trash. All waste must be handled by authorized hazardous waste management personnel.
By adhering to these scientifically sound and safety-conscious procedures, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible environmental stewardship.
References
-
NIOSH Pocket Guide to Chemical Hazards - 1,1-Dimethylhydrazine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Brubaker, K. L. (1987). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. National Technical Reports Library - NTIS. Retrieved from [Link]
-
CDC - NIOSH Pocket Guide To Chemical Hazards - 1,1-Dimethylh. (n.d.). Scribd. Retrieved from [Link]
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1,1-DIMETHYLHYDRAZINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - 1,1-Dimethylhydrazine. (n.d.). Restored CDC. Retrieved from [Link]
- Methods and systems for neutralization of hydrazine. (2017). Google Patents.
-
1,1-Dimethylhydrazine. (n.d.). Environmental Protection Agency. Retrieved from [Link]
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Edmond, I. V., & Valentin, B. G. (2001). Detoxifying of hydrazine in waste waters. ResearchGate. Retrieved from [Link]
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Methyl Hydrazine Hazard Summary. (2005). New Jersey Department of Health. Retrieved from [Link]
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1,1-Dimethylhydrazine Hazard Summary. (2006). New Jersey Department of Health. Retrieved from [Link]
-
1,1-Dimethylhydrazine. (n.d.). PubChem. Retrieved from [Link]
-
Tovar, C. (2015). Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate?. ResearchGate. Retrieved from [Link]
-
Hydrazine. (n.d.). Environmental Protection Agency. Retrieved from [Link]
-
Toxicological Profile for Hydrazines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. (2014). Environmental Protection Agency. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Dimethylhydrazine
A Note on Chemical Nomenclature: The chemical term "Dimethylmethylenehydrazine" is not standard. This guide pertains to 1,1-Dimethylhydrazine (CAS No. 57-14-7), also known as Unsymmetrical Dimethylhydrazine (UDMH). Given its extreme hazardous properties, it is imperative to confirm the identity of your chemical substance via its CAS number before proceeding with any handling.
Executive Summary: The Gravity of the Risk
1,1-Dimethylhydrazine (UDMH) is a colorless, volatile liquid with a characteristic ammonia-like odor.[1] Its utility as a high-energy rocket propellant and a versatile chemical intermediate is overshadowed by its significant and multifaceted hazards.[2] UDMH is highly flammable, corrosive, and acutely toxic through inhalation, skin absorption, and ingestion.[3][4] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B substance, meaning it is possibly carcinogenic to humans, and it is considered a potential occupational carcinogen by NIOSH.[2][5] Exposure can cause severe damage to the central nervous system, liver, and respiratory system.[3]
Therefore, handling UDMH demands more than just a standard laboratory coat and gloves; it requires a comprehensive, risk-assessed approach to Personal Protective Equipment (PPE) and engineering controls. This guide provides the essential safety and logistical framework for researchers, scientists, and drug development professionals.
The Logic of Protection: A Risk-Based Workflow
Before any work with UDMH begins, a thorough risk assessment is mandatory. The selection of PPE is not a checklist but the final barrier in a hierarchy of controls designed to mitigate risk. The following workflow illustrates the logical progression from understanding the hazard to ensuring personnel safety.
Sources
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
